molecular formula C21H19ClN2O3S B13735809 DPTIP hydrochloride

DPTIP hydrochloride

Cat. No.: B13735809
M. Wt: 414.9 g/mol
InChI Key: JXCSNAONSJHTTR-UHFFFAOYSA-N
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Description

DPTIP hydrochloride is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride

InChI

InChI=1S/C21H18N2O3S.ClH/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17;/h3-12,24H,1-2H3,(H,22,23);1H

InChI Key

JXCSNAONSJHTTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4.Cl

Origin of Product

United States

Foundational & Exploratory

DPTIP Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent and selective, non-competitive allosteric inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3] Identified through high-throughput screening, this small molecule has emerged as a critical tool for studying the role of nSMase2 in various physiological and pathological processes, particularly in the biogenesis of extracellular vesicles (EVs).[4] Despite its high potency, the therapeutic potential of DPTIP has been hindered by poor pharmacokinetic properties, including low oral bioavailability and a short half-life.[5][6] This has led to the development of various prodrug strategies to enhance its clinical translatability. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of DPTIP hydrochloride, complete with detailed experimental protocols and quantitative data to support researchers in the field.

Discovery

DPTIP was identified as a potent inhibitor of nSMase2 through a high-throughput screening campaign of over 365,000 compounds from the National Center for Advancing Chemical Sciences (NCATS) chemical library.[4][7] The screening utilized a human nSMase2 assay to identify molecules that could modulate the enzyme's activity. DPTIP, also referred to as MS882 in some early reports, emerged as a lead candidate with a nanomolar potency (IC50 = 30 nM).[8] Further characterization revealed that DPTIP is a selective inhibitor of nSMase2, showing no significant activity against related enzymes like alkaline phosphatase and acid sphingomyelinase.[1] Its metabolic stability and ability to penetrate the brain made it a valuable research tool, although its poor pharmacokinetic profile necessitated further medicinal chemistry efforts.[7][9]

Synthesis Process

The synthesis of the core DPTIP molecule is based on established methods for the formation of substituted imidazoles. While the original specific protocol for DPTIP is not detailed in the immediate literature, a general and representative synthesis can be inferred. The primary focus of published synthetic chemistry surrounding DPTIP has been the development of prodrugs to improve its pharmacokinetic properties.

General Synthesis of the DPTIP Core

A plausible synthetic route to DPTIP likely involves a multi-component reaction to construct the substituted imidazole core. A common method for this is the Radziszewski reaction or similar condensation reactions. A representative, though not explicitly confirmed, synthetic scheme would involve the reaction of a diketone (phenyl-thiophen-2-yl-ethanedione), an aldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like acetic acid, followed by heating.

Detailed Synthesis of DPTIP Prodrugs (P1-P13)

The synthesis of DPTIP prodrugs has been extensively documented and primarily involves masking the phenolic hydroxyl group to improve oral bioavailability and metabolic stability.[5]

Experimental Protocol: General Procedure for Carbamate Prodrugs (e.g., P1, P7-P12) [5]

  • To a stirred solution of DPTIP (1.0 equivalent) in 1,2-dichloroethane (DCE), add N,N-Diisopropylethylamine (DIPEA, 5.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triphosgene (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Add the desired primary or secondary amine (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 3-20 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired prodrug.

Quantitative Data

The development of DPTIP and its prodrugs has been guided by extensive pharmacokinetic and pharmacodynamic evaluations. The following tables summarize key quantitative data from preclinical studies in mice and dogs.

Table 1: In Vitro and In Vivo Potency of DPTIP
ParameterValueSpecies/AssayReference
IC50 (nSMase2) 30 nMHuman[1]
EC50 (WNV) 0.26 µMVero Cells
EC50 (ZIKV) 1.56 µMVero Cells
Table 2: Pharmacokinetic Properties of DPTIP and Prodrug P18 in Mice
ParameterDPTIPProdrug P18UnitReference
Dose 10 (IP)10 (PO, DPTIP equiv.)mg/kg[7]
AUC0–t (plasma) -1047pmol·h/mL
AUC0–t (brain) -247pmol·h/g
Half-life (t1/2) ~0.52hours
Oral Bioavailability (%F) < 5-%[5][6]
Brain/Plasma Ratio (AUC) 0.26--[7]
Table 3: Pharmacokinetic Properties of DPTIP and Prodrug 9 in Dogs
ParameterDPTIP (PO)Prodrug 9 (PO)UnitReference
Dose 22 (DPTIP equiv.)mg/kg[6]
AUC0–t (plasma) 7011352pmol·h/mL[5][6]
Oral Bioavailability (%F) 8.9717.3%[5][6]
Half-life (t1/2) 3.7-hours[5]

Mechanism of Action and Signaling Pathways

DPTIP functions as a non-competitive, allosteric inhibitor of nSMase2.[3] This enzyme is a key regulator of the biosynthesis of a specific population of extracellular vesicles (EVs). nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. The localized production of ceramide within the inner leaflet of the plasma membrane and at multivesicular bodies (MVBs) is a critical step in the budding of intraluminal vesicles and the subsequent release of EVs.[4]

By inhibiting nSMase2, DPTIP reduces the generation of ceramide, thereby suppressing the formation and release of these EVs.[1] This has significant implications in various disease models where EVs are known to transport pathological cargo, such as in neurodegenerative diseases and cancer. For instance, in models of brain injury, DPTIP has been shown to inhibit the release of astrocyte-derived EVs, which in turn reduces peripheral inflammation and immune cell infiltration into the brain.[4][7]

Signaling Pathway Diagram

DPTIP_Mechanism_of_Action Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis EV_Biogenesis EV Biogenesis (Vesicle Budding) Ceramide->EV_Biogenesis EV_Release EV Release EV_Biogenesis->EV_Release EVs Extracellular Vesicles (EVs) EV_Release->EVs Pathological_Cargo Pathological Cargo (e.g., misfolded proteins, miRNA) EVs->Pathological_Cargo DPTIP DPTIP DPTIP->Inhibition

Caption: Mechanism of action of DPTIP in inhibiting nSMase2-mediated EV biogenesis.

Experimental Workflow Diagram

DPTIP_Prodrug_Development_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Preclinical Evaluation cluster_outcome Outcome HTS High-Throughput Screening (NCATS Library) Hit_ID Hit Identification (DPTIP) HTS->Hit_ID Prodrug_Design Prodrug Design (Masking Phenolic -OH) Hit_ID->Prodrug_Design Synthesis Chemical Synthesis of Prodrugs Prodrug_Design->Synthesis In_Vitro_Stability In Vitro Stability Assays (Plasma, Microsomes) Synthesis->In_Vitro_Stability In_Vivo_PK In Vivo Pharmacokinetics (Mice, Dogs) In_Vitro_Stability->In_Vivo_PK Target_Engagement Target Engagement (nSMase2 Activity Assay) In_Vivo_PK->Target_Engagement Efficacy_Models In Vivo Efficacy Models (e.g., Brain Injury) Target_Engagement->Efficacy_Models Lead_Candidate Lead Candidate Selection (e.g., P18, Prodrug 9) Efficacy_Models->Lead_Candidate

Caption: Workflow for the discovery and preclinical development of DPTIP prodrugs.

Conclusion

This compound is a seminal discovery in the field of nSMase2 inhibition. Its high potency and selectivity have made it an invaluable tool for elucidating the role of nSMase2 in health and disease. While the parent molecule's poor pharmacokinetic properties have limited its direct therapeutic application, the successful development of prodrugs has revitalized its potential for clinical translation. This guide provides a comprehensive technical overview to aid researchers in leveraging DPTIP and its analogs for future studies in neurodegenerative diseases, oncology, and other fields where nSMase2-mediated EV signaling plays a crucial role.

References

In-Depth Technical Guide: The Structure-Activity Relationship of DPTIP Hydrochloride and its Analogs as Neutral Sphingomyelinase 2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathophysiology of various neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DPTIP and its analogs, detailing the key structural features essential for potent nSMase2 inhibition. Furthermore, this document outlines the experimental protocols for the synthesis of DPTIP and the enzymatic assays used to evaluate its inhibitory activity. The intricate signaling pathways modulated by DPTIP, particularly in the context of neuroinflammation and extracellular vesicle (EV) biogenesis, are also elucidated through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel nSMase2 inhibitors.

Introduction

Neutral sphingomyelinase 2 (nSMase2), a magnesium-dependent phosphodiesterase, plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine.[1][2] Dysregulation of nSMase2 activity and the subsequent accumulation of ceramide have been linked to the progression of several diseases, including Alzheimer's disease, Parkinson's disease, and neuroinflammation.[2] A key pathological role of nSMase2 is its involvement in the biogenesis of extracellular vesicles (EVs), which can act as carriers of pathogenic cargo, contributing to disease propagation.[3]

DPTIP hydrochloride has emerged as one of the most potent nSMase2 inhibitors identified to date, with an IC50 of 30 nM.[3][4][5][6] Its ability to penetrate the blood-brain barrier and its metabolic stability make it a promising lead compound for the development of therapeutics targeting CNS disorders.[4] Understanding the structure-activity relationship of DPTIP and its analogs is paramount for the rational design of next-generation nSMase2 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) of DPTIP Analogs

Systematic SAR studies on the DPTIP scaffold have identified key pharmacophoric elements essential for potent nSMase2 inhibition. The DPTIP molecule can be dissected into three main components: the 2,6-dialkoxyphenol moiety, the central imidazole ring, and the substituents at the 4- and 5-positions of the imidazole ring.

The 4-(1H-Imidazol-2-yl)-2,6-dialkoxyphenol Scaffold

The 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol core is a critical pharmacophore for nSMase2 inhibitory activity.[1] Modifications to this scaffold have provided significant insights into the structural requirements for potent inhibition.

Table 1: SAR of DPTIP Analogs with Modifications to the Imidazole and Phenol Moieties [1]

CompoundR1R2R3Imidazole ModificationnSMase2 IC50 (μM)
DPTIPOMePhenylThienyl-0.03
Analog 1 OMePhenylThienylN-Methyl>10
Analog 2 HPhenylThienyl->10
Analog 3 OMePhenylThienylThiazoleSignificantly reduced potency
Analog 4 OMePhenylThienylImidazolineComplete loss of potency

Data summarized from literature.[1]

Key findings from the SAR studies on this scaffold include:

  • Phenolic Hydroxyl Group: The free phenolic hydroxyl group is essential for activity. Its removal or replacement with a methoxy group leads to a complete loss of inhibitory potency.[1]

  • Imidazole NH: The hydrogen bond donor capability of the imidazole ring is crucial. N-methylation of the imidazole nitrogen results in a dramatic decrease in activity.[1]

  • Imidazole Ring Integrity: Replacement of the imidazole ring with other heterocycles like thiazole or its reduction to an imidazoline leads to a substantial loss of potency, highlighting the importance of the specific electronic and structural features of the imidazole core.[1]

  • Alkoxy Groups: The two methoxy groups on the phenol ring are important for maintaining high potency.

Substituents at the Imidazole C4 and C5 Positions

The nature of the substituents at the 4- and 5-positions of the imidazole ring significantly influences the inhibitory activity.

Table 2: SAR of DPTIP Analogs with Modifications at the Imidazole C4 and C5 Positions [1]

CompoundR2 (C4-substituent)R3 (C5-substituent)nSMase2 IC50 (μM)
DPTIPPhenylThienyl0.03
Analog 5 4-FluorophenylThienyl0.02
Analog 6 4-ChlorophenylThienyl0.03
Analog 7 4-MethoxyphenylThienyl0.04
Analog 8 Phenyl5-Chlorothienyl0.02
Analog 9 IsopropylIsopropyl0.02

Data summarized from literature.[1]

Observations from these modifications indicate that:

  • Aromatic substituents at both C4 and C5 positions are well-tolerated.

  • Electron-withdrawing or electron-donating groups on the phenyl ring at the C4 position have a minimal impact on potency.

  • Substitution on the thiophene ring at the C5 position is also tolerated.

  • Replacing the aryl substituents with smaller alkyl groups, such as isopropyl, can maintain or even slightly improve potency. Compound 25b (4-(4,5-diisopropyl-1H-imidazol-2-yl)-2,6-dimethoxyphenol) was found to be metabolically stable and showed higher plasma exposure after oral administration compared to DPTIP.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of DPTIP has been reported in the literature.[8] A general one-pot synthesis of similar tetra-substituted imidazoles involves the reaction of a benzil derivative, an aldehyde, ammonium acetate, and an aniline derivative.[9]

General Protocol for Imidazole Synthesis:

  • Dissolve the benzil derivative (e.g., 1-phenyl-2-(thiophen-2-yl)ethane-1,2-dione) and the substituted salicylaldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) in glacial acetic acid.

  • Add ammonium acetate and an appropriate aniline derivative.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization.

  • To obtain the hydrochloride salt, the purified free base is typically dissolved in a suitable solvent and treated with a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or methanol).

nSMase2 Inhibition Assay

The inhibitory activity of DPTIP and its analogs against nSMase2 is commonly determined using a fluorescence-based assay, such as the Amplex™ Red Sphingomyelinase Assay Kit.

Protocol Overview:

  • Recombinant human nSMase2 is incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of sphingomyelin.

  • The reaction mixture also contains horseradish peroxidase, choline oxidase, and alkaline phosphatase.

  • nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide.

  • Alkaline phosphatase hydrolyzes phosphocholine to choline.

  • Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).

  • In the presence of horseradish peroxidase, H₂O₂ reacts with the Amplex™ Red reagent to generate the highly fluorescent product, resorufin.

  • The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

DPTIP exerts its effects primarily through the inhibition of nSMase2, which in turn modulates ceramide levels and downstream signaling cascades.

nSMase2-Mediated Ceramide Production and EV Biogenesis

nSMase2 is a key regulator of an ESCRT (endosomal sorting complex required for transport)-independent pathway of extracellular vesicle (exosome) biogenesis.[10][11]

nSMase2_EV_Biogenesis cluster_membrane Cell Membrane cluster_endosome Multivesicular Body (MVB) Sphingomyelin Sphingomyelin nSMase2 nSMase2 Ceramide Ceramide nSMase2->Ceramide Hydrolyzes Sphingomyelin to ILV_formation Intraluminal Vesicle (ILV) Formation (Budding) Ceramide->ILV_formation Promotes inward budding DPTIP DPTIP DPTIP->nSMase2 Inhibits Exosome_release Exosome Release ILV_formation->Exosome_release MVB fusion with plasma membrane

Caption: DPTIP inhibits nSMase2, preventing ceramide-mediated exosome biogenesis.

The generation of ceramide within the late endosomal membrane (multivesicular body) by nSMase2 induces a negative membrane curvature, leading to the inward budding of the membrane to form intraluminal vesicles (ILVs).[10][12][13] These ILVs are then released into the extracellular space as exosomes when the multivesicular body fuses with the plasma membrane. By inhibiting nSMase2, DPTIP reduces ceramide production and consequently suppresses the release of these exosomes.

Role in Neuroinflammation

In the context of neuroinflammation, particularly in astrocytes, nSMase2 is activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][14]

Neuroinflammation_Pathway TNFa TNF-α / IL-1β TNFR TNF-αR / IL-1βR TNFa->TNFR Binds to nSMase2 nSMase2 Activation TNFR->nSMase2 Ceramide Ceramide Production nSMase2->Ceramide DPTIP DPTIP DPTIP->nSMase2 Inhibits Downstream Downstream Signaling (e.g., p38 MAPK, NF-κB) Ceramide->Downstream EV_Release Pathogenic EV Release Ceramide->EV_Release ProInflammatory Pro-inflammatory Cytokine Release Downstream->ProInflammatory

Caption: DPTIP blocks the pro-inflammatory cytokine-induced nSMase2 signaling cascade in astrocytes.

The activation of nSMase2 in astrocytes leads to an increase in ceramide levels, which then acts as a second messenger to activate downstream signaling pathways, including p38 MAPK and NF-κB.[14] This cascade results in the production and release of more pro-inflammatory cytokines, creating a positive feedback loop that exacerbates neuroinflammation.[14][15] Furthermore, the EVs released from activated astrocytes can carry inflammatory mediators and pathogenic proteins, contributing to neuronal damage.[16] DPTIP, by inhibiting nSMase2, can break this cycle, reducing both the production of inflammatory cytokines and the release of harmful EVs.

Conclusion

This compound is a highly potent and selective nSMase2 inhibitor with a well-defined structure-activity relationship. The key to its high affinity lies in the 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol scaffold, with the phenolic hydroxyl and imidazole NH groups being critical for its inhibitory activity. The substituents at the C4 and C5 positions of the imidazole ring can be modified to fine-tune the compound's properties without significantly compromising its potency. The detailed experimental protocols for synthesis and activity assessment provide a framework for the development of novel analogs. By elucidating the role of DPTIP in modulating nSMase2-mediated signaling pathways, particularly in the context of EV biogenesis and neuroinflammation, this guide underscores the therapeutic potential of targeting nSMase2 and provides a solid foundation for future drug discovery efforts in this area.

References

DPTIP Hydrochloride: A Technical Guide to its Role in the Inhibition of Exosome Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exosomes, nano-sized extracellular vesicles, are pivotal mediators of intercellular communication, playing a crucial role in both physiological and pathological processes, including cancer progression and neurodegenerative diseases. The biogenesis of exosomes is a complex process, offering potential targets for therapeutic intervention. This technical guide provides an in-depth overview of DPTIP hydrochloride, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), and its significant role in the inhibition of exosome biogenesis. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol, or this compound, has emerged as a powerful pharmacological tool for investigating the roles of nSMase2 and exosomes in various biological systems. It is a brain-penetrant small molecule that has demonstrated efficacy in both in vitro and in vivo models. DPTIP acts as a non-competitive inhibitor of nSMase2, an enzyme critical for the ceramide-dependent pathway of exosome formation. Its high potency and selectivity make it a valuable agent for dissecting the molecular mechanisms of exosome biogenesis and for exploring the therapeutic potential of exosome inhibition.

Mechanism of Action: Inhibition of nSMase2-Mediated Exosome Biogenesis

The primary mechanism by which this compound inhibits exosome biogenesis is through the direct and potent inhibition of neutral sphingomyelinase 2 (nSMase2). nSMase2 is a key enzyme in the sphingolipid metabolism pathway that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.

The generation of ceramide within the late endosome, specifically on the membrane of multivesicular bodies (MVBs), is a critical step in the formation of intraluminal vesicles (ILVs). The accumulation of ceramide induces negative curvature in the membrane, facilitating the inward budding of the MVB membrane to form ILVs. These ILVs encapsulate cytosolic components, including proteins, RNA, and lipids. The MVBs then fuse with the plasma membrane, releasing the ILVs into the extracellular space as exosomes.

This compound, by inhibiting nSMase2, prevents the localized production of ceramide at the MVB membrane. This disruption of ceramide generation halts the inward budding process and subsequent ILV formation, ultimately leading to a significant reduction in the secretion of exosomes.

DPTIP_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_MVB Multivesicular Body (MVB) Exosome Exosome ILV Intraluminal Vesicle (ILV) ILV->Exosome Release upon MVB fusion with plasma membrane MVB_Membrane MVB Membrane Plasma_Membrane Plasma Membrane Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis Ceramide->ILV Induces inward budding DPTIP DPTIP HCl DPTIP->nSMase2 Inhibits

Figure 1: Signaling pathway of this compound's inhibition of exosome biogenesis.

Quantitative Data

The efficacy of this compound as an inhibitor of nSMase2 and exosome biogenesis has been quantified in several studies. The following tables summarize the key quantitative findings.

ParameterValueCell Type/SystemReference
IC50 (nSMase2) 30 nMRecombinant human nSMase2[1][2][3]
Effective Concentration 0.03 - 30 µMPrimary rat astrocytes[1][3]
Exosome Release Inhibition ~50% at 30 µMPrimary rat astrocytes[1]

Table 1: Potency and Efficacy of this compound

ParameterDPTIPGW4869Cambinol
IC50 (nSMase2) 30 nM1 µM5-6 µM

Table 2: Comparison of this compound with Other nSMase2 Inhibitors[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in inhibiting exosome biogenesis.

Cell Culture and Treatment
  • Cell Seeding: Plate primary astrocytes or other desired cell types in appropriate culture vessels.

  • Serum Starvation (optional): For certain cell types like astrocytes, inducing stress through serum starvation can stimulate nSMase2-dependent exosome release.[3]

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10, 30 µM).[1][3] A vehicle control (e.g., DMSO) should be run in parallel.[3]

  • Incubation: Treat the cells with this compound or vehicle for a specified period (e.g., 2 hours).[3]

Exosome Isolation
  • Collection of Conditioned Media: Following treatment, collect the cell culture supernatant.

  • Differential Centrifugation:

    • Centrifuge at 300 x g for 10 minutes to pellet cells.

    • Transfer the supernatant and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.

    • Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles.

    • Transfer the supernatant and ultracentrifuge at 100,000 x g for 70 minutes to pellet exosomes.

  • Washing: Resuspend the exosome pellet in PBS and repeat the ultracentrifugation step to wash the exosomes.

  • Resuspension: Resuspend the final exosome pellet in PBS or a suitable buffer for downstream analysis.

Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of isolated exosomes.

  • Sample Preparation: Dilute the resuspended exosome pellet in filtered PBS to achieve an optimal particle concentration for analysis (typically 107 to 109 particles/mL).

  • Instrument Setup: Use a NanoSight instrument (or equivalent) and set the camera level and detection threshold appropriately for the sample.

  • Data Acquisition: Record videos of the particles undergoing Brownian motion. The software tracks the movement of individual particles to calculate their hydrodynamic diameter based on the Stokes-Einstein equation.

  • Data Analysis: Analyze the recorded videos to generate a particle size distribution profile and determine the concentration of exosomes.

Western Blotting for Exosome Markers

Western blotting is used to confirm the presence of exosome-specific protein markers.

  • Protein Lysis: Lyse the isolated exosomes and parent cells using RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against exosome markers (e.g., ALIX, TSG101, CD63, CD81) and a negative control (e.g., Calnexin, a marker for the endoplasmic reticulum to assess purity).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

nSMase2 Activity Assay

A fluorescence-based assay can be used to measure the enzymatic activity of nSMase2.

  • Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer.

  • Assay Reaction: In a 96-well plate, combine the lysate with a reaction mixture containing sphingomyelin, alkaline phosphatase, choline oxidase, and a fluorescent probe (e.g., Amplex Red).

  • Mechanism: nSMase2 hydrolyzes sphingomyelin to phosphocholine. Alkaline phosphatase converts phosphocholine to choline. Choline oxidase then oxidizes choline, producing hydrogen peroxide, which reacts with the fluorescent probe to generate a fluorescent product (e.g., resorufin).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the lysate with varying concentrations of the compound before adding the substrate.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: Cell Culture Treatment Treatment with DPTIP HCl or Vehicle Start->Treatment Conditioned_Media Collect Conditioned Media Treatment->Conditioned_Media nSMase2_Assay nSMase2 Activity Assay (Cell Lysates) Treatment->nSMase2_Assay Exosome_Isolation Exosome Isolation (Differential Ultracentrifugation) Conditioned_Media->Exosome_Isolation Isolated_Exosomes Isolated Exosomes Exosome_Isolation->Isolated_Exosomes NTA Nanoparticle Tracking Analysis (NTA) Isolated_Exosomes->NTA Western_Blot Western Blotting (Exosome Markers) Isolated_Exosomes->Western_Blot Results_NTA Quantify Exosome Concentration & Size NTA->Results_NTA Results_WB Confirm Exosome Identity & Purity Western_Blot->Results_WB Results_Assay Measure nSMase2 Inhibition nSMase2_Assay->Results_Assay

Figure 2: Experimental workflow for studying the effects of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of nSMase2, making it an invaluable tool for studying the ceramide-dependent pathway of exosome biogenesis. Its ability to effectively reduce exosome secretion in both in vitro and in vivo models provides a powerful means to investigate the functional roles of exosomes in health and disease. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of exosome biology and to explore the therapeutic potential of targeting this pathway.

References

The chemical and physical properties of DPTIP hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP hydrochloride is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in the biogenesis of extracellular vesicles (EVs).[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in neurodegenerative and oncologic diseases.[4]

Chemical and Physical Properties

This compound, with the IUPAC name 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride, is a small molecule inhibitor of nSMase2.[5] It was identified through a high-throughput screening of over 365,000 compounds.[1] The key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol;hydrochloride[5]
Molecular Formula C₂₁H₁₉ClN₂O₃S[5]
Molecular Weight 414.91 g/mol [5]
CAS Number 2361799-64-4
Appearance Beige Solid[6]
Purity >95%
IC₅₀ for nSMase2 30 nM[1][2][7]
Solubility Soluble in DMSO and EtOH.
Storage 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[7]

Mechanism of Action and Signaling Pathway

This compound is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[4] nSMase2 is a membrane-bound enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[8] Ceramide plays a crucial role in the biogenesis of extracellular vesicles (EVs) by promoting the budding of intraluminal vesicles within multivesicular bodies.[3][5]

In the context of brain inflammation, pro-inflammatory cytokines like Interleukin-1β (IL-1β) can activate nSMase2 in astrocytes.[5][9] This leads to increased ceramide production and subsequent release of astrocyte-derived EVs. These EVs can enter the circulation and trigger a peripheral immune response, including the release of cytokines from the liver, which in turn can lead to the infiltration of peripheral immune cells into the brain, potentially causing secondary damage.[1]

This compound inhibits nSMase2 activity, thereby reducing ceramide production and blocking the release of these pro-inflammatory EVs.[1][5] This mechanism has been shown to attenuate the peripheral immune response and reduce immune cell infiltration into the brain in a mouse model of brain inflammation.[1]

DPTIP_Signaling_Pathway cluster_astrocyte Astrocyte cluster_periphery Periphery cluster_brain Brain IL1b IL-1β IL1bR IL-1β Receptor IL1b->IL1bR binds nSMase2 nSMase2 IL1bR->nSMase2 activates Sphingomyelin Sphingomyelin nSMase2->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide converts to MVB Multivesicular Body (MVB) Ceramide->MVB promotes budding EVs Astrocyte-derived Extracellular Vesicles (EVs) MVB->EVs release Liver Liver EVs->Liver travel to DPTIP DPTIP DPTIP->nSMase2 inhibits Cytokines Cytokines Liver->Cytokines releases ImmuneCells Peripheral Immune Cells Cytokines->ImmuneCells mobilize BrainInfiltration Immune Cell Infiltration ImmuneCells->BrainInfiltration leads to

Caption: DPTIP inhibits nSMase2, blocking the IL-1β induced release of pro-inflammatory EVs from astrocytes.

Experimental Protocols

nSMase2 Inhibition Assay (In Vitro)

This protocol describes the determination of this compound's IC₅₀ value against human nSMase2. The assay utilizes a coupled enzymatic reaction that produces a fluorescent signal proportional to nSMase2 activity.[5][9]

Materials:

  • Recombinant human nSMase2

  • Sphingomyelin (substrate)

  • Amplex Red reagent

  • Alkaline phosphatase

  • Choline oxidase

  • Horseradish peroxidase

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • This compound

  • 384-well plates

  • Plate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the this compound dilutions to the wells of a 384-well plate.

  • Add recombinant human nSMase2 to each well and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a substrate mixture containing sphingomyelin, Amplex Red, alkaline phosphatase, choline oxidase, and horseradish peroxidase.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 540 nm excitation, 590 nm emission).

  • Calculate the percent inhibition for each this compound concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Inhibition of Extracellular Vesicle (EV) Release from Astrocytes (In Vitro)

This protocol details the assessment of this compound's ability to inhibit EV release from primary astrocyte cultures.[1]

Materials:

  • Primary astrocyte cultures

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., IL-1β)

  • Reagents for EV isolation (e.g., ultracentrifugation or commercial kits)

  • Nanoparticle tracking analysis (NTA) instrument

  • Antibodies for EV markers (e.g., CD63, CD81) for Western blotting

Procedure:

  • Culture primary astrocytes to a suitable confluency.

  • Pre-treat the astrocytes with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with a pro-inflammatory agent like IL-1β to induce EV release.

  • Collect the cell culture supernatant.

  • Isolate EVs from the supernatant using a chosen method (e.g., differential ultracentrifugation).

  • Quantify the concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).

  • Confirm the presence of EVs by detecting exosomal markers (e.g., CD63, CD81) via Western blotting.

  • Analyze the dose-dependent effect of this compound on the number of released EVs.

Experimental_Workflow cluster_invitro In Vitro EV Release Inhibition cluster_invivo In Vivo Brain Inflammation Model A1 Culture Primary Astrocytes A2 Pre-treat with DPTIP A1->A2 A3 Stimulate with IL-1β A2->A3 A4 Collect Supernatant A3->A4 A5 Isolate EVs A4->A5 A6 Quantify EVs (NTA) A5->A6 A7 Confirm EV Markers (Western Blot) A5->A7 B1 Administer DPTIP to Mice B2 Induce Brain Inflammation (IL-1β injection) B1->B2 B3 Collect Blood/Brain Tissue B2->B3 B4 Isolate EVs from Plasma B3->B4 B6 Analyze Immune Cell Infiltration B3->B6 B5 Quantify Astrocyte-derived EVs B4->B5

Caption: Workflow for assessing DPTIP's inhibition of EV release both in vitro and in vivo.

In Vivo Efficacy

In a mouse model of brain inflammation induced by intrastriatal injection of IL-1β, this compound demonstrated significant in vivo efficacy.[1] Administration of DPTIP (10 mg/kg, IP) 30 minutes prior to IL-1β injection resulted in a 51% reduction in the release of astrocyte-derived EVs into the circulation.[1] This was accompanied by a decrease in the upregulation of pro-inflammatory cytokines in the liver and a significant reduction in the infiltration of neutrophils into the brain.[1] These findings highlight the potential of this compound as a therapeutic agent for neuroinflammatory conditions where astrocyte-derived EVs play a pathogenic role.

Conclusion

This compound is a highly potent and selective nSMase2 inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to modulate the release of extracellular vesicles presents a novel therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides researchers with the fundamental information and experimental framework to further investigate the therapeutic potential of this compound.

References

DPTIP Hydrochloride: A Technical Guide to a Non-Competitive nSMase2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DPTIP hydrochloride, a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). It covers the compound's mechanism of action, pharmacological data, involvement in key signaling pathways, and detailed experimental protocols for its characterization.

Introduction to nSMase2 and this compound

Neutral sphingomyelinase 2 (nSMase2), an enzyme encoded by the SMPD3 gene, is a key player in sphingolipid metabolism.[1][2] It catalyzes the hydrolysis of sphingomyelin into two bioactive molecules: ceramide and phosphorylcholine.[3][4][5] nSMase2-generated ceramide is a critical second messenger involved in a multitude of cellular processes, including inflammation, apoptosis, cell growth arrest, and the biogenesis of extracellular vesicles (EVs).[1][2][3] Given its role in these pathways, particularly in pathological states, nSMase2 has emerged as a promising therapeutic target for a range of diseases, including neurological disorders, cancer, and infectious diseases.[2][6]

DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol) hydrochloride is a potent, selective, metabolically stable, and brain-penetrant small molecule inhibitor of nSMase2.[7][8] It was identified through a high-throughput screening campaign and stands out from other inhibitors due to its high potency.[8] DPTIP functions through a non-competitive mechanism, making it a valuable tool for studying nSMase2-dependent processes and a promising lead for therapeutic development.[9][10]

Compound Profile and Quantitative Data

This compound has been characterized by its high potency and selectivity for nSMase2 over other related enzymes.

Table 1: Chemical and Pharmacological Properties of this compound

Property Value Reference(s)
Chemical Name 2,6-Dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)phenol hydrochloride [7]
CAS Number 2361799-64-4 [7][11]
Molecular Formula C₂₁H₁₈N₂O₃S · HCl [7][11]
Molecular Weight 414.91 g/mol [7][11]
nSMase2 IC₅₀ 30 nM [7][8][11][12][13]
Acid Sphingomyelinase IC₅₀ >100 µM [11]

| Alkaline Phosphatase IC₅₀ | >100 µM |[11] |

Table 2: In Vitro Efficacy of DPTIP

Application Cell Line EC₅₀ Value Reference(s)
Antiviral Activity (WNV) Vero 0.26 µM [4][11]
Antiviral Activity (WNV) HeLa 2.81 µM [4][11]
Antiviral Activity (ZIKV) Vero 1.56 µM [4][11]

| Antiviral Activity (ZIKV) | HeLa | 1.84 µM |[4][11] |

Table 3: Pharmacokinetic Parameters of DPTIP

Species Administration Key Parameters Reference(s)
Mouse Oral (PO) t₁/₂: <0.5 h; Oral Bioavailability (%F): <5% [14][15][16]
Mouse Intraperitoneal (IP) Brain Penetrance (AUCbrain/AUCplasma): 0.26 [8]
Dog Intravenous (IV) t₁/₂: 3.7 h; Clearance: 12 mL/min/kg [14]

| Dog | Oral (PO) | Oral Bioavailability (%F): 8.97% |[14] |

The poor pharmacokinetic profile of DPTIP, characterized by a short half-life and low oral bioavailability, has prompted the development of prodrug strategies to improve its clinical potential.[14][15][16][17]

Mechanism of Action: Allosteric Inhibition

DPTIP exhibits a non-competitive mode of inhibition against nSMase2.[9] This indicates that it does not bind to the enzyme's active site where the substrate, sphingomyelin, binds. Instead, DPTIP interacts with an allosteric site, a distinct location on the enzyme that, when occupied, alters the enzyme's conformation and reduces its catalytic efficiency.[4]

Computational studies suggest that DPTIP's binding site may involve a crucial "DK switch," formed by residues Asp430 and Lys435, which is necessary for the enzyme's catalytic activity.[4] By binding to a nearby allosteric cavity, DPTIP is thought to block this switch, locking the enzyme in an inactive state.[4] This mechanism prevents the hydrolysis of sphingomyelin, thereby reducing the production of ceramide.[9][18]

G cluster_0 nSMase2 Catalytic Cycle cluster_1 Inhibition by DPTIP SM Sphingomyelin Complex Enzyme-Substrate Complex SM->Complex Binds nSMase2_active nSMase2 (Active Site) nSMase2_active->Complex Complex->nSMase2_active Hydrolysis Products Ceramide + Phosphorylcholine Complex->Products DPTIP DPTIP Inhibited_Complex Inhibited Enzyme DPTIP->Inhibited_Complex Binds nSMase2_inactive nSMase2 (Allosteric Site) nSMase2_inactive->Inhibited_Complex Inhibited_Complex->Inhibited_Complex

Caption: Mechanism of nSMase2 inhibition by DPTIP.

Core Signaling Pathways and Biological Impact

DPTIP's inhibition of nSMase2 has significant downstream effects on cellular signaling, primarily by modulating ceramide levels. This impacts inflammatory responses and the biogenesis of extracellular vesicles.

nSMase2 is a crucial mediator in inflammatory pathways, activated by stimuli such as the pro-inflammatory cytokines TNF-α and IL-1β.[3][19][20] Upon activation, nSMase2 generates ceramide, which acts as a signaling molecule to propagate the inflammatory response.[19] In models of brain inflammation, intracerebral injection of IL-1β activates nSMase2 in astrocytes, leading to the production of ceramide.[9][18] This triggers a cascade that results in the release of EVs, which travel to the periphery, stimulate cytokine upregulation in the liver, and promote the infiltration of immune cells into the brain.[9][18]

DPTIP effectively disrupts this pathway. By inhibiting nSMase2, it prevents the initial ceramide production, thereby blocking the subsequent release of astrocyte-derived EVs, reducing peripheral cytokine upregulation, and attenuating neutrophil migration into the brain.[9][11][18]

nSMase2 plays a pivotal role in a non-canonical pathway of EV biogenesis.[1][6] Specifically, the generation of ceramide within the inner leaflet of the late endosomal membrane (multivesicular body) induces negative membrane curvature.[1] This process promotes the inward budding of the membrane to form intraluminal vesicles (ILVs).[1][9] When these multivesicular bodies fuse with the plasma membrane, the ILVs are released into the extracellular space as exosomes or EVs.[6]

DPTIP is a potent inhibitor of this process. It has been shown to dose-dependently inhibit the release of EVs from primary glial cells in vitro and in vivo.[8][9][10][11] This inhibitory action is central to its therapeutic potential in diseases where EVs contribute to pathology by transferring harmful cargo, such as misfolded proteins in neurodegenerative diseases or viral particles in infections.[2][6]

G IL1B Inflammatory Stimulus (e.g., IL-1β) IL1R IL-1β Receptor IL1B->IL1R nSMase2 nSMase2 Activation IL1R->nSMase2 SM_hydrolysis Sphingomyelin Hydrolysis nSMase2->SM_hydrolysis Ceramide Ceramide Production SM_hydrolysis->Ceramide MVB Multivesicular Body (MVB) Ceramide->MVB Induces inward budding EV_release EV Release (from Astrocyte) MVB->EV_release Fusion with plasma membrane Periphery Peripheral Circulation EV_release->Periphery Liver Liver Cytokine Upregulation Periphery->Liver Neutrophil Neutrophil Infiltration into Brain Liver->Neutrophil DPTIP DPTIP DPTIP->nSMase2 Inhibits

Caption: DPTIP's role in the neuroinflammatory signaling cascade.

Key Experimental Protocols

Reproducible and accurate characterization of nSMase2 inhibitors like DPTIP relies on standardized assays. Below are methodologies for key in vitro and cell-based experiments.

This protocol describes a common fluorescence-based assay to determine the enzymatic activity of nSMase2 and the inhibitory potency of compounds like DPTIP.

  • Principle: The assay measures nSMase2 activity by detecting the product phosphorylcholine. It uses a coupled enzyme system where phosphorylcholine is hydrolyzed by alkaline phosphatase to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which reacts with Amplex™ Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of phosphorylcholine produced.[21]

  • Materials:

    • Cell lysate containing nSMase2 (e.g., from transfected 293T cells or brain tissue homogenates).[4][22]

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.[4]

    • Substrate: Sphingomyelin.

    • Detection Reagents: Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase.

    • This compound (or other inhibitors) dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Procedure:

    • Lysate Preparation: Harvest cells and lyse them in ice-cold assay buffer via sonication.[4] Determine the total protein concentration using a Bradford assay.[4]

    • Reaction Setup: In each well of the microplate, add the cell lysate (e.g., 2.5-5 µg total protein).[21]

    • Inhibitor Addition: Add serial dilutions of DPTIP (or vehicle control, e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Reaction Initiation: Start the reaction by adding a pre-mixed solution containing sphingomyelin and the detection reagents (Amplex Red, HRP, choline oxidase, alkaline phosphatase).

    • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the increase in fluorescence over time (kinetic measurement).

    • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol outlines a method to assess the effect of DPTIP on EV secretion from cultured cells.

  • Principle: Cells are treated with DPTIP, and the EVs released into the culture medium are isolated and quantified. Nanoparticle Tracking Analysis (NTA) is a common method for quantifying the size distribution and concentration of EVs.

  • Materials:

    • Cell line of interest (e.g., primary astrocytes, HCT116 cells).[9][23]

    • Cell culture medium (preferably depleted of EVs via ultracentrifugation).

    • This compound and vehicle control (DMSO).

    • Phosphate-buffered saline (PBS).

    • Equipment for EV isolation (e.g., ultracentrifuge).

    • Nanoparticle Tracking Analyzer (NTA).

  • Procedure:

    • Cell Culture: Plate cells and allow them to adhere. Replace the medium with EV-depleted medium.

    • Treatment: Treat the cells with various concentrations of DPTIP (e.g., 0.03–30 µM) or vehicle control for a specified time (e.g., 2-24 hours).[9]

    • Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).

    • EV Isolation: Isolate EVs from the conditioned media using a standard protocol, such as differential ultracentrifugation. This typically involves a series of centrifugation steps at increasing speeds to remove cells, dead cells, and cellular debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the EVs.[23]

    • Quantification: Resuspend the EV pellet in a known volume of filtered PBS. Analyze the sample using NTA to determine the particle concentration (EVs/mL) and size distribution.

    • Data Analysis: Normalize the EV concentration to the number of cells or total protein from the parent cell lysate. Compare the EV release from DPTIP-treated cells to the vehicle-treated control to determine the extent of inhibition.

G start Start prep_lysate Prepare Cell Lysate (source of nSMase2) start->prep_lysate add_lysate Add Lysate to Microplate Wells prep_lysate->add_lysate add_inhibitor Add DPTIP or Vehicle (Pre-incubate at 37°C) add_lysate->add_inhibitor add_reagents Initiate Reaction: Add Substrate + Amplex Red Mix add_inhibitor->add_reagents measure_fluor Kinetic Measurement of Fluorescence (Exc/Em: 540/590 nm) add_reagents->measure_fluor analyze Calculate Reaction Rates and Determine IC50 measure_fluor->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro nSMase2 inhibition assay.

Conclusion

This compound is a highly potent and selective non-competitive inhibitor of nSMase2, making it an invaluable tool for dissecting the complex roles of ceramide signaling and EV-mediated intercellular communication. Its ability to potently block nSMase2 activity in vitro and in vivo has demonstrated clear therapeutic potential in preclinical models of neuroinflammation and viral infections.[9][11] While its native pharmacokinetic properties present a challenge for clinical translation, ongoing research into prodrug formulations is a promising strategy to overcome these limitations.[14][15] This guide provides the foundational technical information for researchers and drug developers to effectively utilize DPTIP in their investigations and to advance the development of nSMase2-targeted therapeutics.

References

DPTIP Hydrochloride: A Technical Guide to its Early Neurological Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a novel, potent, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2). Early research has identified its significant potential in the field of neurology, primarily focusing on its ability to modulate neuroinflammatory processes. This technical guide provides an in-depth overview of the foundational preclinical research on DPTIP hydrochloride, including its mechanism of action, key experimental data, and detailed methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic utility of nSMase2 inhibition in neurological disorders.

Introduction

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases and acute brain injury. A key process in the propagation of inflammatory signals from the brain to the periphery involves the release of extracellular vesicles (EVs) from astrocytes.[1][2] These EVs can cross the blood-brain barrier, carrying molecular cargo that can trigger a systemic inflammatory response, leading to the infiltration of peripheral immune cells into the brain and subsequent secondary damage.[2]

Neutral sphingomyelinase 2 (nSMase2) has been identified as a key enzyme in the biogenesis of EVs.[3][4] Inhibition of nSMase2 presents a promising therapeutic strategy to attenuate the neuroinflammatory cascade. This compound has emerged as a leading small molecule inhibitor of nSMase2, demonstrating high potency and favorable pharmacokinetic properties, including significant brain penetration.[1][2] This document details the early research applications of DPTIP in neurology, with a focus on its effects in models of brain inflammation.

Mechanism of Action: Inhibition of nSMase2-Mediated EV Release

DPTIP's primary mechanism of action in a neurological context is the inhibition of nSMase2. In response to pro-inflammatory stimuli such as Interleukin-1β (IL-1β), nSMase2 is activated in astrocytes.[1] This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide. The resulting increase in ceramide concentration within the membranes of multivesicular bodies (MVBs) is a critical step for the formation of intraluminal vesicles (ILVs), which are subsequently released as EVs upon the fusion of MVBs with the plasma membrane.[1][4]

By inhibiting nSMase2, DPTIP blocks the production of ceramide, thereby preventing the formation and release of EVs from astrocytes.[1][5] This disruption of the astrocyte-peripheral immune communication pathway has been shown to reduce downstream inflammatory events, including peripheral cytokine upregulation and neutrophil infiltration into the brain.[1][2]

DPTIP_Mechanism_of_Action cluster_astrocyte Astrocyte cluster_periphery Periphery IL-1b IL-1β IL-1R IL-1 Receptor IL-1b->IL-1R Binds nSMase2_active Activated nSMase2 IL-1R->nSMase2_active Activates Ceramide Ceramide nSMase2_active->Ceramide Hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin MVB Multivesicular Body (MVB) Ceramide->MVB Promotes ILV formation in EVs Extracellular Vesicles (EVs) MVB->EVs Releases Cytokine_Up Peripheral Cytokine Upregulation EVs->Cytokine_Up Induces DPTIP DPTIP DPTIP->nSMase2_active Inhibits Neutrophil_Inf Neutrophil Infiltration Cytokine_Up->Neutrophil_Inf Leads to

Figure 1: Proposed mechanism of DPTIP in neuroinflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of this compound.

Parameter Value Reference
IC50 (nSMase2) 30 nM[1][2]

Table 1: In Vitro Potency of DPTIP.

Parameter Plasma Brain Reference
Cmax 11.6 ± 0.5 µM2.5 µM[1]
AUC0-∞ 10 ± 1 µMh2.6 ± 0.5 µMh[1]
AUCbrain/AUCplasma -0.26[1][2]

Table 2: Pharmacokinetic Profile of DPTIP in Mice (10 mg/kg, IP).

Effect Inhibition p-value Reference
IL-1β-induced Astrocyte-Derived EV Release 51 ± 13%< 0.001[2]
Infiltration of Immune Cells into the Brain 80 ± 23%< 0.01[2]

Table 3: In Vivo Efficacy of DPTIP in a Mouse Model of Brain Injury (10 mg/kg, IP).

Key Experimental Protocols

nSMase2 Enzyme Activity Assay (High-Throughput Screening)

This cell-free assay was developed in a 1536-well format to quantify the enzymatic activity of human recombinant nSMase2.[1] The protocol utilizes the Amplex Red system, where the hydrolysis of sphingomyelin by nSMase2 produces phosphorylcholine. Through a series of coupled enzymatic reactions, phosphorylcholine is stoichiometrically converted to the fluorescent product resorufin. The fluorescence signal is directly proportional to nSMase2 activity.[1]

nSMase2_Assay_Workflow Start Start Add_Components Add nSMase2, Sphingomyelin, and Amplex Red Reagent to Well Start->Add_Components Incubate Incubate Add_Components->Incubate Measure_Fluorescence Measure Resorufin Fluorescence Incubate->Measure_Fluorescence End End Measure_Fluorescence->End

Figure 2: Workflow for the nSMase2 enzyme activity assay.

In Vitro Inhibition of EV Release from Primary Astrocytes
  • Cell Culture: Primary astrocytes were isolated from mice and cultured.[1]

  • Activation: Astrocytes were activated by fetal bovine serum (FBS) withdrawal.[1]

  • Treatment: Cells were treated with DPTIP or a vehicle control (DMSO) at a range of concentrations (0.03–30 µM).[1]

  • EV Isolation: Two hours after treatment, the culture media was collected, and EVs were isolated.[1]

  • Quantification: The number of isolated EVs was quantified using nanoparticle tracking analysis.[1]

In Vivo Mouse Model of Brain Inflammation
  • Animal Model: GFAP-GFP mice were used to allow for the identification of astrocyte-derived EVs.[2]

  • Treatment Groups: Mice were divided into groups and administered saline, IL-1β, IL-1β + DPTIP (10 mg/kg, IP), or IL-1β + an inactive analog.[5]

  • Dosing Schedule: DPTIP or the inactive analog was administered 30 minutes prior to the intracerebral injection of IL-1β.[5]

  • Sample Collection: At 2 hours post-IL-1β injection, mice were sacrificed, and samples were collected to measure EV release from the brain and analyze liver cytokines.[5]

  • Endpoint Analysis: Astrocyte-derived EV release was quantified, and the infiltration of immune cells into the brain was assessed.[2]

In_Vivo_Experiment_Workflow Start Start Animal_Grouping Divide GFAP-GFP Mice into Treatment Groups Start->Animal_Grouping Pretreatment Administer DPTIP (10 mg/kg, IP) or Vehicle Animal_Grouping->Pretreatment Induction Intracerebral Injection of IL-1β Pretreatment->Induction 30 min Time_Lapse Wait for 2 Hours Induction->Time_Lapse Sacrifice Sacrifice Mice Time_Lapse->Sacrifice Sample_Collection Collect Brain and Liver Tissue Sacrifice->Sample_Collection Analysis Quantify EV Release and Assess Immune Cell Infiltration Sample_Collection->Analysis End End Analysis->End

References

Foundational Studies on the Antiviral Effects of DPTIP Hydrochloride on Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) hydrochloride and its inhibitory effects on viral replication. The focus is on its activity against flaviviruses, leveraging its mechanism as a host-directed antiviral agent.

Quantitative Analysis of Antiviral Activity

DPTIP hydrochloride has demonstrated potent antiviral activity against medically significant flaviviruses, specifically West Nile Virus (WNV) and Zika Virus (ZIKV). Its efficacy is attributed to the inhibition of the host enzyme, neutral sphingomyelinase 2 (nSMase2), which is crucial for the replication of these viruses.[1][2][3] The following table summarizes the key quantitative data from foundational studies.

Parameter West Nile Virus (WNV) Zika Virus (ZIKV) Cell Line Reference
EC50 (µM) 0.261.56Vero[1][3]
2.811.84HeLa[1][3]
CC50 (µM) 54.8354.83Vero[3]
15.1115.11HeLa[3]
Selectivity Index (SI) 206.7535.13Vero[3]
5.378.21HeLa[3]

EC50 (Half-maximal Effective Concentration): The concentration of DPTIP that inhibits 50% of the viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of DPTIP that causes 50% cytotoxicity to the host cells. SI (Selectivity Index): Calculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI value suggests a more favorable safety and efficacy profile.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to determine the antiviral activity and cytotoxicity of this compound.

This assay is the gold standard for quantifying infectious virus particles.

  • Cell Seeding: Vero or HeLa cells were seeded in 24-well plates and grown to form a confluent monolayer.

  • Infection: The cell monolayers were infected with either WNV or ZIKV at a Multiplicity of Infection (MOI) of 1 Plaque-Forming Unit (PFU) per cell.

  • Compound Treatment: Immediately after infection, ten-fold serial dilutions of this compound were added to the infected cell monolayers.

  • Incubation: The treated and infected cells were incubated for 24 hours to allow for viral replication and progeny virus release.

  • Supernatant Collection: After the incubation period, the supernatant containing the progeny virus was collected.

  • Plaque Assay: The collected supernatants were serially diluted and used to infect fresh monolayers of Vero cells. The cells were then overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Quantification: After a further incubation period, the cells were fixed and stained (e.g., with crystal violet), and the plaques were counted. The virus titer (in PFU/mL) was calculated for each DPTIP concentration.

  • Data Analysis: The virus yield at each DPTIP concentration was normalized to the untreated control. The EC50 value was determined by fitting the data to a sigmoidal dose-response curve.[1][3][4]

This assay determines the effect of the compound on host cell viability.

  • Cell Seeding: Uninfected Vero or HeLa cells were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with the same serial dilutions of this compound used in the antiviral assay.

  • Incubation: The cells were incubated for the same duration as the antiviral assay (24 hours).

  • ATP Measurement: The viability of the cells was determined by measuring the intracellular ATP levels using a commercial kit (e.g., CellTiter-Glo). The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured.

  • Data Analysis: The cell viability at each DPTIP concentration was normalized to the untreated control. The CC50 value was calculated from the dose-response curve.[3][4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of DPTIP and the experimental workflow.

G cluster_0 Host Cell DPTIP This compound nSMase2 nSMase2 DPTIP->nSMase2 Allosteric Inhibition Ceramide Ceramide nSMase2->Ceramide Catalyzes ViralReplication Flavivirus Replication nSMase2->ViralReplication Essential for Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 Substrate Ceramide->ViralReplication Promotes

Caption: this compound's mechanism of action.

G cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed Vero/HeLa cells A2 Infect with WNV or ZIKV (MOI=1) A1->A2 A3 Treat with serial dilutions of DPTIP A2->A3 A4 Incubate for 24 hours A3->A4 A5 Collect supernatant A4->A5 A6 Perform Plaque Assay on fresh cells A5->A6 A7 Calculate Virus Titer and EC50 A6->A7 C1 Seed uninfected Vero/HeLa cells C2 Treat with serial dilutions of DPTIP C1->C2 C3 Incubate for 24 hours C2->C3 C4 Measure intracellular ATP levels C3->C4 C5 Calculate Cell Viability and CC50 C4->C5

Caption: Experimental workflow for antiviral and cytotoxicity assays.

References

Preliminary Investigation into DPTIP Hydrochloride's Anti-Cancer Potential: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Currently, there is no publicly available scientific literature or clinical data detailing a preliminary investigation into the anti-cancer potential of a compound specifically identified as "DPTIP hydrochloride." Extensive searches of scholarly databases and clinical trial registries have not yielded any information regarding its mechanism of action, preclinical studies, or evaluation in oncology.

This guide, therefore, serves as a foundational framework outlining the essential experimental protocols and data presentation standards that would be required for a comprehensive preliminary investigation of a novel anti-cancer agent. While specific data for this compound is unavailable, this document provides researchers with a structured approach to evaluating the potential of any new chemical entity in oncology.

Introduction to Novel Anti-Cancer Agent Evaluation

The discovery and development of new anti-cancer therapies are critical to addressing the global burden of cancer. The initial investigation of a potential therapeutic agent involves a series of rigorous preclinical studies to assess its efficacy, mechanism of action, and safety profile. This process typically begins with in vitro assays to determine the compound's cytotoxic effects on cancer cell lines, followed by more complex studies to elucidate the molecular pathways involved. Promising candidates then advance to in vivo models to evaluate their anti-tumor activity and systemic effects in a living organism.

In Vitro Assessment of Anti-Cancer Activity

The first step in evaluating a novel compound like "this compound" would be to determine its effect on cancer cell viability and proliferation in vitro.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines from different tissues of origin (e.g., breast, lung, colon) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: IC50 Values

The quantitative data from cell viability assays should be summarized in a clear and structured table.

Cell LineTissue of OriginThis compound IC50 (µM) after 48h
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available
PC-3Prostate CancerData Not Available

Elucidation of the Mechanism of Action

Understanding how a compound exerts its anti-cancer effects is crucial for its further development. Key areas of investigation include apoptosis induction and cell cycle arrest.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the compound induces apoptosis (programmed cell death) in cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

  • Data Analysis: The percentage of cells in each quadrant is calculated and compared between treated and untreated cells.

Visualization: Apoptosis Induction Workflow

cluster_workflow Apoptosis Assay Workflow start Cancer Cell Culture treatment Treat with this compound start->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC and PI harvest->staining analysis Analyze by Flow Cytometry staining->analysis end Quantify Apoptotic Cells analysis->end

Caption: Workflow for assessing apoptosis induction by a test compound.

Investigation of Signaling Pathways

Many anti-cancer drugs target specific signaling pathways that are dysregulated in cancer cells. Identifying the pathways affected by a novel compound is a key step in understanding its mechanism.

Experimental Protocol: Western Blotting

Objective: To investigate the effect of the compound on the expression and activation of key proteins in cancer-related signaling pathways (e.g., PI3K/Akt, MAPK/ERK).

Methodology:

  • Protein Extraction: Cancer cells are treated with the compound for various time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt, total ERK, phosphorylated ERK, and a loading control like β-actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Visualization: Hypothetical Signaling Pathway

cluster_pathway Hypothetical this compound Signaling Pathway DPTIP This compound Receptor Cell Surface Receptor DPTIP->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: A hypothetical signaling pathway inhibited by this compound.

In Vivo Efficacy Studies

Promising results from in vitro studies would warrant further investigation in animal models to assess the anti-tumor efficacy and safety of the compound in a more complex biological system.

Experimental Protocol: Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor activity of the compound in an animal model.

Methodology:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control is administered to the control group.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Data Presentation: In Vivo Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Data Not Available-
This compound10Data Not AvailableData Not Available
This compound30Data Not AvailableData Not Available
Positive ControlVariesData Not AvailableData Not Available

Conclusion

The preliminary investigation of a novel anti-cancer agent is a multifaceted process that requires a systematic and rigorous approach. Although no specific data exists for "this compound," this guide provides a comprehensive overview of the standard experimental protocols, data presentation formats, and visualization tools necessary to evaluate the anti-cancer potential of any new chemical entity. Future research on novel compounds should adhere to these principles to ensure the generation of robust and reliable data for advancing the field of oncology.

Methodological & Application

DPTIP Hydrochloride: A Potent Inhibitor of nSMase2 for In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of DPTIP hydrochloride on neutral sphingomyelinase 2 (nSMase2). This compound is a potent and selective non-competitive inhibitor of nSMase2 with an IC50 value in the nanomolar range.[1][2][3][4][5] This protocol is designed for researchers in cell biology, pharmacology, and drug discovery who are investigating the role of nSMase2 in various physiological and pathological processes. The provided methodology utilizes a commercially available fluorescence-based assay kit for ease of use and reproducibility. Additionally, this note includes a summary of the quantitative data for DPTIP and other relevant inhibitors, as well as a diagram of the nSMase2 signaling pathway.

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in cellular signaling.[2][6] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[2][6][7][8] The product of this reaction, ceramide, is a bioactive lipid that functions as a second messenger in a multitude of cellular processes, including apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[6][8][9] Dysregulation of nSMase2 activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive therapeutic target.[6][7]

DPTIP (2,6-dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]-phenol) hydrochloride has been identified as a highly potent, brain-penetrant inhibitor of nSMase2.[1][4][5][10] It exhibits a non-competitive mode of inhibition and demonstrates high selectivity for nSMase2 over other related enzymes like acid sphingomyelinase.[1][10][11] These properties make this compound a valuable research tool for elucidating the biological functions of nSMase2 and for the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and other commonly used nSMase2 inhibitors for comparative purposes.

InhibitorIC50 Value (nSMase2)Inhibition TypeSelectivityReference(s)
This compound 30 nM Non-competitiveSelective over acid sphingomyelinase and alkaline phosphatase (IC50 >100 µM)[1][2][3][4][5]
GW48691 µMNon-competitiveNon-specific, also inhibits nSMase3[12]
Cambinol7 µMNon-competitive---[12]
AltenusinµM rangeNon-competitive---[7]
PDDC300 nMNon-competitive---[12]

Experimental Protocols

In Vitro nSMase2 Inhibition Assay using a Fluorescence-Based Method

This protocol is adapted from methodologies described in the literature and is designed for use with a fluorescence-based sphingomyelinase assay kit, such as the Amplex™ Red Sphingomyelinase Assay Kit.[13]

1. Materials and Reagents:

  • This compound

  • Recombinant human nSMase2 or cell lysates containing nSMase2

  • Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and sphingomyelin)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2

  • 96-well, black, flat-bottom microplates

  • Microplate reader capable of fluorescence excitation and emission at ~530-560 nm and ~590 nm, respectively.

  • DMSO (for dissolving this compound)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Working Solutions of DPTIP: Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the inhibition curve. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • nSMase2 Enzyme Preparation:

    • If using recombinant nSMase2, dilute the enzyme in cold assay buffer to the desired concentration.

    • If using cell lysates, prepare as follows:

      • Harvest cells and resuspend in ice-cold lysis buffer (100 mM Tris-HCl, pH 7.4, 10 mM MgCl2 with protease inhibitors).[7]

      • Sonicate the cell suspension on ice (e.g., 3 cycles of 30 seconds).[7]

      • Centrifuge the lysate to pellet cellular debris.

      • Determine the total protein concentration of the supernatant using a Bradford assay.[7] The optimal protein concentration for the assay should be determined empirically but can range from 2.5 to 7.5 µg/mL.[13]

  • Assay Reaction Mixture: Prepare the reaction mixture according to the manufacturer's instructions for the Amplex™ Red Sphingomyelinase Assay Kit. This typically involves combining Amplex™ Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin in the assay buffer.

3. Assay Procedure:

  • Add a small volume (e.g., 20 µL) of the this compound working solutions or vehicle control (assay buffer with the same concentration of DMSO) to the wells of the 96-well plate.

  • Add the diluted nSMase2 enzyme preparation (e.g., 50 µg of total protein lysate) to each well.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the Amplex™ Red reaction mixture to each well. The final volume should be around 200 µL.[13]

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm.

4. Data Analysis:

  • Subtract the fluorescence values of the no-enzyme control wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence with inhibitor / Fluorescence of vehicle control))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Signaling Pathway and Experimental Workflow Diagrams

nSMase2_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IL1b IL-1β nSMase2_mem nSMase2 IL1b->nSMase2_mem activates ROS ROS ROS->nSMase2_mem activates TNFR->nSMase2_mem activates Ceramide Ceramide nSMase2_mem->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation DPTIP This compound DPTIP->nSMase2_mem inhibits

Caption: nSMase2 signaling pathway and inhibition by this compound.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPTIP working solutions D Add DPTIP/vehicle to 96-well plate A->D B Prepare nSMase2 enzyme solution E Add nSMase2 enzyme B->E C Prepare Amplex Red reaction mixture G Add reaction mixture C->G D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Measure fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 value J->K

Caption: Experimental workflow for the in vitro nSMase2 inhibition assay.

References

Application Notes and Protocols for Intraperitoneal Administration of DPTIP Hydrochloride in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme pivotal in the biosynthesis of extracellular vesicles (EVs).[1][2][3] By inhibiting nSMase2, DPTIP hydrochloride effectively reduces the release of EVs, which are key mediators in cell-to-cell communication and are implicated in various pathological processes, including neuroinflammation and cancer. These application notes provide detailed protocols for the intraperitoneal (IP) administration of this compound in a mouse model, based on established research.

Mechanism of Action

This compound targets and inhibits the activity of nSMase2. This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. The generation of ceramide is a critical step in the biogenesis of a subset of EVs. Therefore, inhibition of nSMase2 by this compound leads to a reduction in ceramide production and a subsequent decrease in EV release. This mechanism has been shown to attenuate inflammatory responses, as EVs can carry pro-inflammatory cargo.

Data Presentation

Physicochemical and Pharmacokinetic Properties of DPTIP
PropertyValueReference
Molecular Formula C₂₁H₁₈N₂O₃S · HCl[1]
Molecular Weight 414.9 g/mol [1]
IC₅₀ (nSMase2) 30 nM[4]
Solubility DMSO: 1-10 mg/mL, Acetonitrile: 0.1-1 mg/mL[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[4]
Pharmacokinetics of DPTIP in Mice following a Single 10 mg/kg Intraperitoneal Dose
ParameterValueReference
Cmax (Plasma) 11.6 ± 0.5 µM[5]
Cmax (Brain) 2.5 µM[5]
Time to Cmax 0.5 hours[5]
AUC₀-∞ (Plasma) 10 ± 1 µMh[5]
AUC₀-∞ (Brain) 2.6 ± 0.5 µMh[5]
Brain/Plasma Ratio (AUC) 0.26[5]
Half-life (t₁/₂) < 0.5 hours[6][7]
In Vivo Efficacy of DPTIP in a Mouse Model of Brain Inflammation
Experimental EndpointTreatment GroupResultReference
Astrocyte-derived EV release IL-1β + DPTIP (10 mg/kg IP)51 ± 13% reduction vs. IL-1β alone[5]
Neutrophil infiltration into the brain IL-1β + DPTIP (10 mg/kg IP)80 ± 23% reduction vs. IL-1β alone[5]
Hepatic cytokine levels (Ccl2, Tnf-α, Il-6, Il-1β) IL-1β + DPTIP (10 mg/kg IP)Significant reduction vs. IL-1β alone[1]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol yields a 2.08 mg/mL suspended solution of this compound suitable for IP administration in mice.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final suspension thoroughly before each use to ensure uniform distribution of the compound.

Note: The final concentration of the suspended solution is 2.08 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Intraperitoneal Administration Protocol in a Mouse Model of Brain Inflammation

This protocol is based on a study using GFAP-GFP transgenic mice to investigate the effects of DPTIP on neuroinflammation.[5]

Animal Model:

  • Species: Mouse

  • Strain: GFAP-GFP (Glial Fibrillary Acidic Protein - Green Fluorescent Protein) transgenic mice (e.g., Jackson Laboratory Strain #010835).[8][9] These mice express EGFP in astrocytes, allowing for the tracking of astrocyte-derived EVs.

  • Age: 2-3 months old.[8]

Experimental Groups:

  • Saline control

  • IL-1β induced inflammation

  • IL-1β + this compound (10 mg/kg)

  • IL-1β + inactive analog (if available)

Procedure:

  • DPTIP Administration: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the induction of inflammation.[5]

    • For a 25g mouse, a 10 mg/kg dose corresponds to 0.25 mg of DPTIP.

    • Using the 2.08 mg/mL formulation, the injection volume would be approximately 120 µL. The maximum recommended IP injection volume for an adult mouse is generally up to 2-3 mL, so this volume is well within the acceptable range.[10]

  • Induction of Brain Inflammation: Anesthetize the mice and induce brain inflammation via intrastriatal injection of IL-1β.

  • Dosing Regimen: Due to the short half-life of DPTIP, a second dose may be administered 12 hours after the initial IL-1β injection for studies with longer endpoints (e.g., 24 hours).[11]

  • Endpoint Analysis:

    • For analysis of EV release and liver cytokines, mice can be sacrificed 2 hours after IL-1β administration.[11]

    • For analysis of neutrophil infiltration, mice can be sacrificed 24 hours after IL-1β administration.[11]

Visualizations

Signaling Pathway of nSMase2 in Inflammation

nSMase2_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors TNF-α TNF-α IL-1β IL-1β nSMase2 nSMase2 IL-1β->nSMase2 Oxidative Stress Oxidative Stress Oxidative Stress->nSMase2 p38 MAPK p38 MAPK p38 MAPK->nSMase2 PKC-δ PKC-δ PKC-δ->nSMase2 Ceramide Ceramide nSMase2->Ceramide MAPK Pathway MAPK Pathway nSMase2->MAPK Pathway NF-kB Pathway NF-kB Pathway nSMase2->NF-kB Pathway DPTIP DPTIP DPTIP->nSMase2 EV Release EV Release Ceramide->EV Release Cytokine Upregulation Cytokine Upregulation EV Release->Cytokine Upregulation Immune Cell Infiltration Immune Cell Infiltration EV Release->Immune Cell Infiltration MAPK Pathway->Cytokine Upregulation NF-kB Pathway->Cytokine Upregulation

Caption: nSMase2 signaling in inflammation and its inhibition by DPTIP.

Experimental Workflow for DPTIP Administration in a Mouse Model

Experimental_Workflow A Prepare this compound Solution (2.08 mg/mL) B Administer DPTIP (10 mg/kg) or Vehicle via IP Injection A->B C Wait 30 minutes B->C D Induce Brain Inflammation (Intrastriatal IL-1β) C->D E Optional: Second DPTIP Dose at 12 hours D->E F Sacrifice at 2 hours (EVs, Cytokines) or 24 hours (Neutrophils) D->F E->F G Tissue and Blood Collection for Analysis F->G

References

Optimal concentration of DPTIP hydrochloride for cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for DPTIP Hydrochloride

Topic: Optimal Concentration of this compound for Cell Culture Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3][4] The nSMase2 enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a critical step in the biogenesis of extracellular vesicles (EVs), including exosomes.[2][5][6] By inhibiting nSMase2, DPTIP effectively blocks the production and release of EVs.[3][7] This makes it a valuable research tool for studying the roles of EVs in various physiological and pathological processes, such as neuroinflammation, cancer progression, and viral infections.[4][8][9]

These notes provide essential data and protocols for utilizing this compound in cell culture experiments, with a focus on determining the optimal concentration for inhibiting EV secretion while maintaining cell viability.

Data Presentation: Quantitative Summary

The optimal concentration of this compound is cell-type dependent and should be determined empirically. The following tables summarize key quantitative data from published studies.

Table 1: Potency and Efficacy
ParameterValueCell Line / SystemNotesReference
nSMase2 IC₅₀ 30 nMRecombinant human nSMase2Cell-free enzymatic assay.[1][2][7]
EV Secretion Inhibition 0.03 - 30 µMPrimary Mouse AstrocytesDose-dependent inhibition of EV release. 30 µM decreased release by 50%.[7]
Astrocyte Activation 10 µMPrimary Rat AstrocytesConcentration that prevents serum deprivation-induced activation.[10]
Antiviral EC₅₀ (WNV) 0.26 µMVero CellsEffective concentration for 50% reduction in West Nile Virus yield.[9][10]
Antiviral EC₅₀ (WNV) 2.81 µMHeLa CellsEffective concentration for 50% reduction in West Nile Virus yield.[9][10]
Antiviral EC₅₀ (ZIKV) 1.56 µMVero CellsEffective concentration for 50% reduction in Zika Virus yield.[9][10]
Antiviral EC₅₀ (ZIKV) 1.84 µMHeLa CellsEffective concentration for 50% reduction in Zika Virus yield.[9][10]
Table 2: Cytotoxicity Data
ParameterValueCell LineNotesReference
CC₅₀ 54.83 µMVero CellsHalf-maximal cytotoxic concentration.[9]
CC₅₀ 15.11 µMHeLa CellsHalf-maximal cytotoxic concentration.[9]

Signaling Pathway and Mechanism of Action

This compound functions by allosterically inhibiting the nSMase2 enzyme. This prevents the conversion of sphingomyelin into ceramide at the endosomal membrane. The localized enrichment of ceramide is a necessary step for the inward budding of the multivesicular body (MVB) membrane to form intraluminal vesicles (ILVs). These ILVs, containing cellular cargo, mature into exosomes. When the MVB fuses with the plasma membrane, these exosomes are released as EVs. By blocking ceramide production, DPTIP halts this pathway, leading to a significant reduction in EV/exosome secretion.[2][6][11]

DPTIP_Mechanism_of_Action Sphingomyelin Sphingomyelin (at MVB membrane) nSMase2 nSMase2 Enzyme Sphingomyelin->nSMase2 Ceramide Ceramide nSMase2->Ceramide Catalyzes ILV_Formation Intraluminal Vesicle (ILV) Formation Ceramide->ILV_Formation Promotes MVB_Fusion MVB Fusion with Plasma Membrane ILV_Formation->MVB_Fusion EV_Release Extracellular Vesicle (EV) / Exosome Release MVB_Fusion->EV_Release DPTIP DPTIP HCl DPTIP->nSMase2 Inhibits

DPTIP inhibits nSMase2, blocking ceramide-mediated exosome release.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • DPTIP is soluble up to 100 mM in DMSO.[12] To prepare a 10 mM stock solution, dissolve 4.15 mg of this compound (MW: 414.9 g/mol ) into 1 mL of sterile DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[7]

Note: DMSO can be toxic to cells at concentrations >0.5%. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is consistent across all conditions, including the vehicle control, and is at a non-toxic level (typically ≤0.1%).

Protocol 2: Determining Optimal Concentration using a Dose-Response Assay

This protocol uses a standard cell viability assay (e.g., MTT, WST-1, or CCK-8) to determine the cytotoxic concentration range of DPTIP for your specific cell line. This is critical for selecting concentrations that inhibit EV secretion without causing significant cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell viability assay kit (e.g., CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Preparation of DPTIP Dilutions: Prepare a serial dilution of DPTIP in complete culture medium. A suggested starting range based on published data is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM.[9][10] Remember to prepare a vehicle control with the same final concentration of DMSO as the highest DPTIP concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the DPTIP dilutions or vehicle control medium to the respective wells. Include a "no treatment" control with fresh medium only.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: 3-4 hours before the end of the incubation period, add the cell viability reagent (e.g., 10 µL of CCK-8) to each well.

  • Measurement: Incubate for the time recommended by the manufacturer (typically 1-4 hours). Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the DPTIP concentration (on a log scale) to generate a dose-response curve.

    • From this curve, determine the CC₅₀ (the concentration that causes 50% cell death).

    • Optimal Concentration Selection: For EV inhibition studies, select the highest concentrations that result in minimal cytotoxicity (e.g., >90% cell viability). This non-toxic range should then be used to test for efficacy in EV secretion inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effect of DPTIP on cellular function.

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells dose_response Protocol 2: Dose-Response & CC₅₀ Determination seed_cells->dose_response select_conc Select Non-Toxic Concentrations (e.g., < CC₁₀) dose_response->select_conc treat_cells Treat Cells with Vehicle or DPTIP select_conc->treat_cells collect_samples Collect Supernatant (for EVs) & Cell Lysate (for Protein/RNA) treat_cells->collect_samples downstream Downstream Analysis collect_samples->downstream ev_analysis EV Isolation & Analysis (NTA, Western Blot) downstream->ev_analysis cell_analysis Cellular Assays (e.g., qPCR, Western Blot) downstream->cell_analysis end End ev_analysis->end cell_analysis->end

References

Application Note: A Validated LC-MS/MS Method for the Quantification of DPTIP Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DPTIP hydrochloride, a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, in human plasma.[1][2] The method utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). The method is validated according to the principles outlined in the ICH M10 guideline for bioanalytical method validation and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[3][4]

Introduction

DPTIP (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critical in sphingolipid metabolism and extracellular vesicle (EV) biogenesis.[5] By inhibiting nSMase2, DPTIP modulates the production of ceramide from sphingomyelin, a key pathway implicated in neuroinflammation and other pathological processes.[6][7] Given its therapeutic potential, a reliable method to quantify DPTIP concentrations in biological matrices like plasma is essential for preclinical and clinical development. This document provides a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma.

Chemical Information:

CompoundChemical FormulaMolecular Weight ( g/mol )
DPTIP (Free Base)C₂₁H₁₈N₂O₃S378.45[8]
This compoundC₂₁H₁₈N₂O₃S • HCl414.9[5][9]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • Structural Analog Internal Standard (IS), e.g., 2,6-Dimethoxy-4-[4-(4-fluorophenyl)-5-(2-thienyl)-1H-imidazol-2-yl]phenol

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with K₂EDTA as anticoagulant), sourced from certified vendors

  • Polypropylene microcentrifuge tubes (1.5 mL) and 96-well plates

Standard and Sample Preparation

2.2.1. Stock and Working Solutions

  • DPTIP Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the DPTIP stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls. Prepare a working solution of the IS at 1 µg/mL in the same diluent.

2.2.2. Calibration Standards and Quality Controls (QCs)

  • Prepare calibration standards by spiking blank human plasma with the appropriate DPTIP working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

2.2.3. Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 10 µL of the IS working solution (1 µg/mL) to each tube and vortex briefly.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[10][11]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemUHPLC System
ColumnReversed-Phase C18, 2.1 x 50 mm, 1.8 µm[12][13]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode[14]
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
MRM Transitions Precursor Ion (m/z)
DPTIP379.4
Internal Standard (IS)397.4

Method Validation Summary

The method was validated following the ICH M10 Bioanalytical Method Validation guidelines.[4] The results are summarized below.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of DPTIP and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a weighting factor of 1/x² should have a correlation coefficient (r²) ≥ 0.99.
Range 1.0 ng/mL to 1000 ng/mL
LLOQ 1.0 ng/mL with accuracy within ±20% and precision ≤20%.
Intra-day Accuracy & Precision Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ) for QC samples.
Inter-day Accuracy & Precision Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ) for QC samples.
Recovery Consistent and reproducible across the concentration range.
Matrix Effect IS-normalized matrix factor should have a CV ≤15% across different plasma lots.
Stability Analyte stable under various conditions: - Freeze-Thaw: 3 cycles at -20°C and -80°C. - Short-Term (Bench-Top): 4 hours at room temperature. - Long-Term: 30 days at -80°C. - Post-Preparative: 24 hours in autosampler at 4°C. Acceptance: Mean concentration within ±15% of nominal values.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare DPTIP & IS Stock/Working Solutions B Spike Blank Plasma (Calibration Standards & QCs) A->B C Aliquot 50 µL Plasma (Standard, QC, or Unknown) D Add Internal Standard (IS) C->D E Protein Precipitation (150 µL Acetonitrile) D->E F Vortex & Centrifuge E->F G Transfer Supernatant F->G H Inject 5 µL into LC-MS/MS System G->H I Chromatographic Separation (C18 Column) H->I J Mass Spectrometry Detection (MRM Mode) I->J K Peak Integration J->K L Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) K->L M Quantify Unknown Samples L->M

Caption: Experimental workflow for DPTIP quantification in plasma.

DPTIP Mechanism of Action

G cluster_membrane Cell Membrane SM Sphingomyelin nSMase2 nSMase2 Enzyme SM->nSMase2 Substrate Cer Ceramide EV Exosome / EV Biogenesis Cer->EV Promotes PC Phosphorylcholine nSMase2->Cer Catalyzes Hydrolysis nSMase2->PC DPTIP DPTIP DPTIP->nSMase2 Inhibits

Caption: DPTIP inhibits nSMase2-mediated ceramide production.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for supporting pharmacokinetic and clinical studies during the development of this novel nSMase2 inhibitor. The validation results demonstrate that the assay is accurate, precise, and conforms to regulatory guidelines.

References

Application Notes: Utilizing DPTIP Hydrochloride for the Investigation of Exosome Release in Primary Astrocytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Exosomes are small extracellular vesicles (EVs) that play a crucial role in intercellular communication by transferring proteins, lipids, and nucleic acids between cells.[1] In the central nervous system (CNS), astrocytes, the most abundant glial cells, release exosomes that are involved in both physiological and pathological processes.[2][3] The biogenesis of exosomes is a complex process, with one key pathway involving the neutral sphingomyelinase 2 (nSMase2) enzyme.[4][5] nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide, which promotes the inward budding of the multivesicular body (MVB) membrane to form intraluminal vesicles (ILVs), the precursors to exosomes.[5][6]

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent and brain-penetrable inhibitor of nSMase2.[7][8] By inhibiting nSMase2, DPTIP hydrochloride effectively blocks ceramide production and, consequently, exosome release.[4][6] This makes this compound a valuable pharmacological tool for researchers, scientists, and drug development professionals to study the role of the nSMase2-dependent pathway in exosome biogenesis and release from primary astrocytes. These studies can provide insights into neuroinflammatory and neurodegenerative diseases where exosome signaling is dysregulated.[7]

Mechanism of Action

This compound acts as a non-competitive inhibitor of nSMase2.[8][9] Its inhibitory action on nSMase2 disrupts a key step in the ESCRT-independent pathway of exosome biogenesis. The proposed mechanism is illustrated in the signaling pathway diagram below.

DPTIP_Mechanism_of_Action cluster_astrocytes Primary Astrocyte Stimulus Inflammatory Stimuli (e.g., IL-1β, Trophic Factor Withdrawal) nSMase2 nSMase2 (Neutral Sphingomyelinase 2) Stimulus->nSMase2 Activates Ceramide Ceramide nSMase2->Ceramide Hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 MVB Multivesicular Body (MVB) Inward Budding Ceramide->MVB Promotes Exosomes Exosome Release MVB->Exosomes Leads to DPTIP This compound DPTIP->nSMase2 Inhibits

Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent exosome release.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of this compound on extracellular vesicle (EV) release from primary rat astrocytes. The data is adapted from Rojas et al., Scientific Reports, 2018.[6][7] In this study, astrocytes were stimulated to release EVs by withdrawing fetal bovine serum (FBS), and the number of released EVs was quantified using Nanoparticle Tracking Analysis (NTA).[6]

DPTIP HCl Concentration (µM)EV Release Inhibition (%)
0.3~20%
1~40%
3~60%
10~80%

Note: The percentage of inhibition is an approximation based on the graphical data presented in the cited literature.

Experimental Protocols

Herein, we provide detailed protocols for utilizing this compound to study exosome release in primary astrocytes. The overall experimental workflow is depicted in the diagram below.

Experimental_Workflow P_Astro_Culture 1. Primary Astrocyte Isolation & Culture DPTIP_Treatment 2. This compound Treatment P_Astro_Culture->DPTIP_Treatment Exo_Isolation 3. Exosome Isolation from Conditioned Media DPTIP_Treatment->Exo_Isolation Exo_Quant 4. Exosome Quantification & Characterization Exo_Isolation->Exo_Quant Data_Analysis 5. Data Analysis Exo_Quant->Data_Analysis

References

Application Notes: Assessing the Antiviral Activity of DPTIP Hydrochloride Against Zika Virus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, is a mosquito-borne pathogen that has emerged as a significant global health concern.[1][2] Infection during pregnancy can lead to severe neurological complications in newborns, including microcephaly.[1][3] Currently, there are no approved specific antiviral therapies for ZIKV infection, highlighting the urgent need for the development of effective countermeasures.[2][3][4] DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 of 30 nM.[5][6][7] Recent studies have indicated that DPTIP hydrochloride exhibits antiviral activity against ZIKV, with a reported EC50 value of 1.56 µM, suggesting its potential as a therapeutic candidate.[8]

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the antiviral efficacy of this compound against Zika virus in vitro. The described methodologies cover cytotoxicity assessment, determination of antiviral activity, and quantification of viral load.

Principle of Action

This compound functions as a non-competitive inhibitor of nSMase2.[8][9] This enzyme is crucial for the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[8] The inhibition of nSMase2 by DPTIP has been shown to regulate the release of extracellular vesicles (EVs), or exosomes.[5][7][9] In the context of viral infections, host cells can release EVs containing viral components, which can contribute to the spread of the virus and modulate the host immune response. By inhibiting nSMase2, this compound may interfere with the ZIKV replication cycle, potentially by disrupting the formation and release of new viral particles.[10]

Data Presentation

The following tables provide a structured summary of the expected quantitative data from the antiviral assessment of this compound.

Table 1: Cytotoxicity and Antiviral Activity of this compound

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound>1001.56>64
Positive Control (e.g., Ribavirin)ValueValueValue
Negative Control (e.g., DMSO)Not CytotoxicNo ActivityN/A

Table 2: Effect of this compound on Zika Virus Titer

Treatment Concentration (µM)Viral Titer (PFU/mL)% Inhibition
0 (Virus Control)Value0
0.1ValueValue
1.0ValueValue
10.0ValueValue
Positive ControlValueValue

Table 3: Quantification of Zika Virus RNA by RT-qPCR

Treatment Concentration (µM)Ct Value (ZIKV RNA)Fold Change vs. Virus Control
0 (Virus Control)Value1
0.1ValueValue
1.0ValueValue
10.0ValueValue
Positive ControlValueValue

Experimental Protocols

Cell Culture and Virus Propagation
  • Cell Line: Vero E6 cells are suitable for ZIKV propagation and antiviral assays. Other susceptible cell lines include A549 and SH-SY5Y.[11]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Zika Virus Strain: A well-characterized strain such as PRVABC59 should be used.

  • Virus Titer Determination: The virus stock should be titrated using a plaque assay to determine the plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of this compound that is toxic to the host cells.[12]

  • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 to 100 µM. A vehicle control (DMSO) should be included.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to each well.

  • Incubate the plate for 48-72 hours at 37°C.

  • Assess cell viability using a standard method such as the MTT or MTS assay.[11]

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of this compound required to inhibit 50% of ZIKV replication.

  • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-treat the cells with the compound dilutions for 1-2 hours before infection.

  • Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1.

  • After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.

  • Incubate the plate for 48 hours at 37°C.

  • The antiviral effect can be quantified using several methods:

    • Plaque Reduction Neutralization Test (PRNT): Supernatants are collected and serially diluted to determine the viral titer by plaque assay.

    • RT-qPCR: Cellular RNA is extracted to quantify the levels of ZIKV RNA.

    • Immunofluorescence Assay: Cells are fixed and stained with a ZIKV-specific antibody to visualize and quantify infected cells.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of virus inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Assay for Viral Titer Quantification
  • Seed Vero E6 cells in 6-well plates and grow to confluence.

  • Prepare 10-fold serial dilutions of the virus-containing supernatants from the antiviral assay.

  • Infect the confluent cell monolayers with 200 µL of each dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with 2 mL of a mixture of 2X DMEM and 1.6% low-melting-point agarose (1:1).

  • Incubate the plates at 37°C for 4-5 days until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Count the plaques and calculate the viral titer in PFU/mL.

Real-Time Quantitative PCR (RT-qPCR) for Viral RNA Quantification
  • At 48 hours post-infection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA using a reverse transcriptase enzyme and ZIKV-specific primers.

  • Perform qPCR using a suitable master mix and primers/probes targeting a conserved region of the ZIKV genome (e.g., the envelope gene).

  • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Calculate the relative quantification of ZIKV RNA using the ΔΔCt method.

Visualizations

G cluster_0 Zika Virus Entry and Replication cluster_1 Proposed Mechanism of this compound ZIKV Zika Virus Particle Receptor Host Cell Receptor (e.g., AXL) ZIKV->Receptor Attachment Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fusion Viral-Endosomal Fusion (pH-dependent) Endosome->Fusion RNA_Release Viral RNA Release into Cytoplasm Fusion->RNA_Release Translation Translation of Viral Polyprotein RNA_Release->Translation ER Endoplasmic Reticulum Translation->ER Replication RNA Replication ER->Replication Assembly Virion Assembly ER->Assembly Budding Budding into ER Lumen Assembly->Budding Golgi Golgi Apparatus Budding->Golgi Maturation Virion Maturation Golgi->Maturation Exocytosis Exocytosis Maturation->Exocytosis Progeny Progeny Virus Exocytosis->Progeny Exosome_Formation Exosome Formation/ Virion Release Exocytosis->Exosome_Formation DPTIP This compound nSMase2 nSMase2 DPTIP->nSMase2 Inhibition Sphingomyelin Sphingomyelin nSMase2->Sphingomyelin Hydrolysis Ceramide Ceramide Sphingomyelin->Ceramide Converts to Ceramide->Exosome_Formation Promotes

Caption: Zika Virus replication cycle and the proposed inhibitory action of this compound.

G cluster_workflow Experimental Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) start Start seed_cells Seed Vero E6 Cells in 96-well Plates start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells_cyto Treat Cells with This compound prepare_compound->treat_cells_cyto pretreat_cells Pre-treat Cells with This compound prepare_compound->pretreat_cells incubate_cyto Incubate for 48-72h treat_cells_cyto->incubate_cyto viability_assay Perform MTT/MTS Assay incubate_cyto->viability_assay calc_cc50 Calculate CC50 viability_assay->calc_cc50 end End calc_cc50->end infect_cells Infect with ZIKV (MOI=0.1) pretreat_cells->infect_cells incubate_antiviral Incubate for 48h infect_cells->incubate_antiviral quantify_inhibition Quantify Viral Inhibition (PRNT, RT-qPCR, IFA) incubate_antiviral->quantify_inhibition calc_ec50 Calculate EC50 quantify_inhibition->calc_ec50 calc_ec50->end

Caption: Workflow for assessing the antiviral activity of this compound against Zika virus.

References

Application Notes and Protocols for DPTIP Hydrochloride Administration in a GFAP-GFP Mouse Model of Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Traumatic brain injury (TBI) initiates a complex neuroinflammatory cascade that contributes to secondary injury and long-term neurological deficits. A key event in this process is the activation of astrocytes and the subsequent release of extracellular vesicles (EVs) that can mediate communication between the brain and the periphery, often exacerbating the inflammatory response. DPTIP hydrochloride, a potent and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), has emerged as a promising therapeutic agent. By inhibiting nSMase2, this compound blocks the production of ceramide, a critical step in the biogenesis of a subset of EVs. This inhibitory action can attenuate the peripheral inflammatory response to brain injury, reducing immune cell infiltration and subsequent secondary damage.

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in a GFAP-GFP mouse model of brain injury. The green fluorescent protein (GFP) expression under the glial fibrillary acidic protein (GFAP) promoter in these mice allows for the direct visualization and tracking of astrocytes and astrocyte-derived EVs. The protocols outlined below describe an interleukin-1β (IL-1β)-induced neuroinflammation model, which mimics key aspects of TBI-related inflammation, and the subsequent analysis of this compound's effects on EV release, cytokine expression, and immune cell infiltration.

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of this compound in a GFAP-GFP mouse model of IL-1β-induced brain inflammation.

Table 1: Effect of this compound on Astrocyte-Derived Extracellular Vesicles (EVs) in Plasma

Treatment GroupMean GFP-Positive EVs in Plasma (Normalized)Standard Deviationp-value (vs. IL-1β)
Saline Control1.0± 0.2< 0.001
IL-1β2.5± 0.4-
IL-1β + DPTIP (10 mg/kg)1.2± 0.3< 0.001
IL-1β + Inactive Analog2.4± 0.5> 0.05

Table 2: Effect of this compound on Liver Cytokine mRNA Expression

Treatment GroupRelative IL-6 mRNA ExpressionRelative TNF-α mRNA Expression
Saline Control1.01.0
IL-1β8.5 ± 1.26.2 ± 0.9
IL-1β + DPTIP (10 mg/kg)2.1 ± 0.51.8 ± 0.4
IL-1β + Inactive Analog8.2 ± 1.56.0 ± 1.1

Table 3: Effect of this compound on Neutrophil Infiltration in the Brain

Treatment GroupMean Number of Ly-6B Positive Cells per FieldStandard Deviationp-value (vs. IL-1β)
Saline Control5± 2< 0.01
IL-1β58± 10-
IL-1β + DPTIP (10 mg/kg)12± 4< 0.01
IL-1β + Inactive Analog55± 9> 0.05

Experimental Protocols

Protocol 1: IL-1β-Induced Brain Injury Model in GFAP-GFP Mice

This protocol describes the induction of localized neuroinflammation in the striatum of GFAP-GFP mice via stereotactic injection of interleukin-1β (IL-1β).

Materials:

  • GFAP-GFP transgenic mice

  • Recombinant mouse IL-1β

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Warming pad

Procedure:

  • Anesthetize the GFAP-GFP mouse using an appropriate anesthetic and mount it securely in a stereotaxic frame.

  • Maintain the mouse's body temperature using a warming pad.

  • Make a midline incision on the scalp to expose the skull.

  • Using a dental drill, create a small burr hole over the target injection site in the striatum. Stereotactic coordinates relative to bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±1.8 mm, Dorsoventral (DV): -2.2 mm.[1]

  • Slowly lower the Hamilton syringe needle to the target DV coordinate.

  • Inject 1 µL of IL-1β solution (e.g., 10 ng in sterile saline) into the striatum over a period of 5 minutes to minimize tissue damage.

  • Leave the needle in place for an additional 5 minutes to prevent backflow.

  • Slowly retract the needle.

  • Suture the scalp incision.

  • Monitor the mouse during recovery from anesthesia.

Protocol 2: this compound Administration

This protocol details the intraperitoneal (IP) administration of this compound to the IL-1β-injected mice.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO/saline mixture)

  • Syringes and needles for IP injection

Procedure:

  • Prepare a stock solution of this compound in a suitable vehicle. A final injection volume of 100-200 µL is recommended.

  • For studies on EV release and cytokine expression, administer a single dose of this compound (10 mg/kg, IP) 30 minutes prior to the IL-1β injection.

  • For studies on neutrophil infiltration, administer a second dose of this compound (10 mg/kg, IP) 12 hours after the IL-1β injection to ensure sustained nSMase2 inhibition.

Protocol 3: Isolation of Astrocyte-Derived Extracellular Vesicles from Plasma

This protocol describes the isolation of GFP-positive EVs from the plasma of GFAP-GFP mice.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) columns or density gradient materials

  • Western blot supplies or nanoparticle tracking analysis (NTA) instrument

Procedure:

  • At 2 hours post-IL-1β injection, collect blood from the mice via cardiac puncture or retro-orbital bleeding into anticoagulant-containing tubes.

  • Perform a series of differential centrifugations to obtain platelet-poor plasma. First, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to pellet blood cells.

  • Transfer the supernatant (plasma) to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove cell debris and larger vesicles.

  • Filter the resulting supernatant through a 0.22 µm filter.

  • Pellet the EVs by ultracentrifugation at 100,000 x g for 70 minutes at 4°C.

  • Resuspend the EV pellet in PBS.

  • For further purification, either use size-exclusion chromatography (SEC) or a sucrose density gradient.

  • Quantify the GFP-positive EVs using methods such as Western blotting for GFP and exosomal markers (e.g., CD63, TSG101), or by using nanoparticle tracking analysis (NTA) on sorted GFP-positive vesicles.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Liver Cytokine Expression

This protocol details the measurement of cytokine mRNA levels in the liver.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan master mix

Procedure:

  • At 2 hours post-IL-1β injection, euthanize the mice and harvest the liver.

  • Immediately snap-freeze the liver tissue in liquid nitrogen or place it in an RNA stabilization solution.

  • Extract total RNA from the liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using a qPCR instrument, specific primers for the cytokines of interest, and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in cytokine expression.

Protocol 5: Immunohistochemistry for Neutrophil Infiltration

This protocol describes the staining and quantification of neutrophils in the brain tissue.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or microtome

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-Ly-6B.2 (or another neutrophil marker)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • At 24 hours post-IL-1β injection, deeply anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Dissect the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating it in 15% sucrose until it sinks, followed by 30% sucrose until it sinks.

  • Freeze the brain and cut coronal sections (e.g., 30 µm thick) using a cryostat.

  • Wash the sections in PBS.

  • Incubate the sections in a blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-Ly-6B antibody overnight at 4°C.

  • Wash the sections in PBS.

  • Incubate with the appropriate fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Counterstain with DAPI.

  • Mount the sections on slides with mounting medium.

  • Image the sections using a fluorescence microscope and quantify the number of Ly-6B positive cells in the region of interest.

Visualizations

DPTIP_Signaling_Pathway cluster_astrocyte Astrocyte cluster_periphery Periphery cluster_brain Brain IL-1R IL-1 Receptor nSMase2 nSMase2 IL-1R->nSMase2 Activates Ceramide Ceramide nSMase2->Ceramide Converts Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 EV_Biogenesis EV Biogenesis Ceramide->EV_Biogenesis Promotes Astrocyte_EVs Astrocyte-derived EVs (GFP-tagged) EV_Biogenesis->Astrocyte_EVs Leads to Liver Liver Astrocyte_EVs->Liver Travel to Cytokines Cytokines (e.g., IL-6, TNF-α) Liver->Cytokines Upregulates Neutrophils Neutrophils Cytokines->Neutrophils Mobilize Brain_Inflammation Neuroinflammation & Secondary Injury Neutrophils->Brain_Inflammation Infiltrate & Exacerbate IL-1β IL-1β (Injury Signal) IL-1β->IL-1R Activates DPTIP This compound DPTIP->nSMase2 Inhibits

Caption: this compound signaling pathway in neuroinflammation.

Caption: Experimental workflow for DPTIP administration and analysis.

References

Application Notes and Protocols for DPTIP Hydrochloride Stock Solutions in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, storage, and use of DPTIP hydrochloride stock solutions for in vitro experimental applications. This compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in ceramide biosynthesis and extracellular vesicle (EV) formation.[1][2][3][4] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, detailed protocols for dissolution, and best practices for storage and handling to ensure the integrity and stability of the compound.

Introduction

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a small molecule inhibitor with high potency and selectivity for nSMase2, exhibiting an IC₅₀ of approximately 30 nM.[1][4] It functions as a non-competitive inhibitor, meaning it does not compete with the substrate at the enzyme's active site.[3] Inhibition of nSMase2 by DPTIP blocks the hydrolysis of sphingomyelin to ceramide, a critical step in the biogenesis of extracellular vesicles.[3][5] Consequently, DPTIP has been shown to inhibit the release of EVs in a dose-dependent manner in various cell types, including primary astrocytes.[3][6] This makes it a valuable tool for studying the roles of nSMase2 and EVs in cellular communication, inflammation, and disease models.[3][4][5]

Physicochemical and Solubility Data

Properly dissolving this compound is the first step toward accurate experimental outcomes. The solubility of this compound can vary between suppliers and batches. It is crucial to consult the manufacturer's product data sheet for batch-specific information. The following table summarizes solubility data from various sources.

ParameterValueSource
Molecular Weight 414.9 g/mol (hydrochloride salt)[1][2]
Appearance Solid[1]
Solubility in DMSO 1-10 mg/mL (Sparingly Soluble) to 100 mM[1]
250 mg/mL (may require sonication)[6]
Solubility in Acetonitrile 0.1-1 mg/mL (Slightly Soluble)[1]
Solubility in Water Soluble[2]
Solubility in Ethanol Soluble[2]

Note: Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[6]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro studies.

  • Pre-weighing Preparation : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound (Molecular Weight: 414.9 g/mol ).

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to the powder. For the 4.15 mg of powder, add 1 mL of DMSO.

  • Dissolution :

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes. For very high concentrations, gentle warming (e.g., 37°C) can be applied, but care should be taken to avoid degradation.

  • Sterilization (Optional) : If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage :

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1][6]

Preparation of Working Solutions

For in vitro experiments, the DMSO stock solution must be further diluted in cell culture medium to the final desired concentration. It is critical that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Calculate Dilution : Determine the volume of the 10 mM stock solution needed to achieve the final concentration in your experimental volume. For example, to make a 10 µM working solution in 1 mL of culture medium, you would need 1 µL of the 10 mM stock solution.

  • Serial Dilution (Recommended) : To ensure accurate pipetting and homogenous mixing, it is best to perform a serial dilution. First, dilute the 10 mM stock into a larger volume of culture medium to create an intermediate dilution, and then add this to your final culture volume.

  • Addition to Culture : Add the final diluted DPTIP solution to your cell culture plates and mix gently by swirling the plate.

  • Control : Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the this compound.

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

FormStorage TemperatureStability PeriodSource
Solid Powder -20°C≥ 4 years[1]
In Solvent -80°C6 months[6]
-20°C1 month[6]

Best Practices:

  • Avoid repeated freeze-thaw cycles of stock solutions.[6]

  • Store aliquots in tightly sealed tubes to prevent solvent evaporation and moisture absorption.

  • Protect from light.

Quality Control

To ensure the reliability of your experiments, it is important to:

  • Visually inspect stock solutions for any signs of precipitation before each use. If precipitate is observed, warm the solution gently and vortex to redissolve.

  • Routinely test the vehicle control to ensure that the solvent concentration is not affecting the experimental outcome.

  • For long-term studies, consider periodically validating the activity of the stored stock solution with a functional assay.

DPTIP Mechanism of Action

DPTIP inhibits nSMase2, which is activated by various stimuli such as the pro-inflammatory cytokine IL-1β. This inhibition prevents the conversion of sphingomyelin into ceramide. The resulting decrease in ceramide levels at multivesicular bodies (MVBs) leads to a reduction in the formation of intraluminal vesicles and the subsequent budding and release of extracellular vesicles from the cell.

DPTIP_Mechanism_of_Action cluster_stimulus External Stimulus cluster_cell Cell Stimulus e.g., IL-1β Receptor IL-1β Receptor Stimulus->Receptor activates nSMase2 nSMase2 Receptor->nSMase2 activates Ceramide Ceramide nSMase2->Ceramide catalyzes hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 MVB Multivesicular Body (MVB) Ceramide->MVB promotes formation of intraluminal vesicles EV_Release Extracellular Vesicle (EV) Release MVB->EV_Release DPTIP DPTIP DPTIP->nSMase2 inhibits

Caption: DPTIP inhibits nSMase2, blocking ceramide production and EV release.

References

Application Notes and Protocols: DPTIP Hydrochloride in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DPTIP hydrochloride, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), in the context of neurodegenerative disease research. The protocols detailed below are intended to guide researchers in utilizing this compound as a tool to investigate the role of nSMase2 and extracellular vesicles (EVs) in the pathophysiology of diseases such as Alzheimer's and Parkinson's.

Introduction

DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) hydrochloride is a brain-penetrant small molecule that specifically inhibits nSMase2 with high potency. nSMase2 is a key enzyme in the biosynthesis of ceramide, a lipid messenger crucial for the formation and release of EVs. In neurodegenerative diseases, EVs are implicated in the propagation of pathological proteins, such as amyloid-beta (Aβ), tau, and α-synuclein, as well as in mediating neuroinflammation. By inhibiting nSMase2, this compound effectively reduces the release of these EVs, offering a valuable pharmacological tool to explore the downstream consequences of this inhibition on disease progression.

Mechanism of Action

This compound acts as a non-competitive inhibitor of nSMase2. The enzyme nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine. The resulting increase in ceramide concentration within the late endosome/multivesicular body (MVB) membrane promotes the inward budding of the membrane, leading to the formation of intraluminal vesicles (ILVs). These MVBs then fuse with the plasma membrane, releasing the ILVs as exosomes into the extracellular space. This compound blocks the initial step of ceramide production by nSMase2, thereby inhibiting the entire cascade of EV biogenesis and release.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Extracellular Vesicle Biogenesis cluster_3 Pathological Consequences Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor nSMase2 nSMase2 Receptor->nSMase2 Activation Ceramide Ceramide nSMase2->Ceramide Hydrolysis DPTIP DPTIP DPTIP->nSMase2 Inhibition Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 MVB Multivesicular Body (MVB) Ceramide->MVB ILV Formation EV Release Extracellular Vesicle (EV) Release MVB->EV Release Pathogen Propagation Propagation of Pathological Proteins (Aβ, Tau, α-synuclein) EV Release->Pathogen Propagation Neuroinflammation Neuroinflammation EV Release->Neuroinflammation

Figure 1: Signaling pathway of nSMase2-mediated EV release and its inhibition by DPTIP.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other nSMase2 inhibitors in various experimental models of neurodegenerative diseases.

ParameterModel SystemTreatmentDosageOutcomeReference
In Vitro Efficacy
nSMase2 Inhibition (IC₅₀)Human recombinant nSMase2This compound30 nMPotent inhibition of enzyme activity.[1]
EV ReleasePrimary rat astrocytesThis compoundDose-dependentInhibition of EV release.[1]
α-synuclein AggregationNeuron-like cellsnSMase2 inhibitor-Reduction in high-molecular-weight α-synuclein aggregates.[2][3][4]
In Vivo Efficacy: Neuroinflammation Model
Astrocyte-derived EV ReleaseIL-1β-injected GFAP-GFP miceThis compound10 mg/kg IP~51% reduction in plasma EVs.[1]
Immune Cell InfiltrationIL-1β-injected GFAP-GFP miceThis compound10 mg/kg IP~80% reduction in brain neutrophil infiltration.[1]
In Vivo Efficacy: Alzheimer's Disease Models
Aβ Plaque Load5XFAD miceGW4869 (nSMase2 inhibitor)-~40% reduction in male mice.[5]
Brain Aβ Levels5XFAD mice (nSMase2 knockout)--~30% reduction in 10-month-old male mice.[5]
Tau PropagationAAV-hTau miceDendrimer-DPTIP3x weekly oralSignificant inhibition of pTau spread to the contralateral hippocampus.[1]
In Vivo Efficacy: Parkinson's Disease Model
α-synuclein AggregatesThy1-αSyn miceCambinol (nSMase2 inhibitor)5-week treatmentReduction in α-synuclein aggregates in the substantia nigra.[6][7]
Motor FunctionThy1-αSyn miceCambinol (nSMase2 inhibitor)5-week treatmentImprovement in motor function.[6][7]

Experimental Protocols

In Vitro Protocol: Inhibition of EV Release from Primary Astrocytes

This protocol describes the isolation and culture of primary astrocytes and the subsequent treatment with this compound to assess its effect on EV release.

1. Primary Astrocyte Isolation and Culture:

  • Materials:

    • P1-P2 rat or mouse pups

    • Dissection tools

    • Hank's Balanced Salt Solution (HBSS)

    • Trypsin-EDTA (0.25%)

    • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Poly-D-lysine coated culture flasks and plates

  • Procedure:

    • Euthanize pups according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect cortices in ice-cold HBSS.

    • Mince the tissue and incubate with Trypsin-EDTA at 37°C for 15 minutes.

    • Neutralize trypsin with DMEM/F12 containing FBS and gently triturate the tissue to obtain a single-cell suspension.

    • Plate the cells onto Poly-D-lysine coated flasks.

    • After 7-10 days in culture, a confluent monolayer of astrocytes will be formed. To remove microglia and oligodendrocytes, shake the flasks on an orbital shaker at 180 rpm for 1 hour at 37°C.

    • Replace the medium and allow the astrocytes to recover for 24 hours.

2. This compound Treatment and EV Quantification:

  • Materials:

    • This compound stock solution (in DMSO)

    • Serum-free DMEM/F12 medium

    • Reagents for EV quantification (e.g., Nanoparticle Tracking Analysis (NTA), ELISA for exosome markers like CD63 or CD81)

  • Procedure:

    • Plate the purified primary astrocytes in 6-well plates.

    • Once confluent, wash the cells with PBS and replace the medium with serum-free DMEM/F12 to induce baseline EV release.

    • Prepare serial dilutions of this compound in serum-free medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.

    • Treat the astrocytes with different concentrations of this compound or vehicle (DMSO) for 24-48 hours.

    • Collect the conditioned medium and centrifuge at 2,000 x g for 10 minutes to remove cells and debris.

    • Isolate EVs from the supernatant by ultracentrifugation or using commercially available EV precipitation kits.

    • Quantify the number of EVs using NTA or by measuring the levels of exosomal protein markers.

A Isolate Primary Astrocytes from P1-P2 Pups B Culture Astrocytes to Confluency (7-10 days) A->B C Purify Astrocytes by Shaking off Microglia/Oligodendrocytes B->C D Plate Purified Astrocytes in 6-well Plates C->D E Induce EV Release (Serum-free Medium) D->E F Treat with this compound (or Vehicle) E->F G Collect Conditioned Medium (24-48 hours) F->G H Isolate Extracellular Vesicles G->H I Quantify EVs (NTA, ELISA) H->I

Figure 2: Experimental workflow for in vitro evaluation of DPTIP on EV release.

In Vivo Protocol: this compound in a Mouse Model of Neuroinflammation

This protocol details the use of this compound in an IL-1β-induced neuroinflammation model in GFAP-GFP mice, which allows for the specific tracking of astrocyte-derived EVs.

  • Animals: GFAP-EGFP transgenic mice (8-10 weeks old).

  • Materials:

    • This compound

    • Recombinant murine IL-1β

    • Sterile saline

    • Anesthesia

    • Stereotaxic apparatus

  • Procedure:

    • Anesthetize the mice and place them in a stereotaxic frame.

    • Administer this compound (10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to IL-1β injection.

    • Inject IL-1β (or saline as a control) intracerebroventricularly (ICV) to induce neuroinflammation.

    • For EV analysis: At 2 hours post-IL-1β injection, collect blood via cardiac puncture. Isolate plasma and quantify GFP-positive EVs using methods like flow cytometry or Western blotting for GFP and exosome markers.

    • For neuroinflammation analysis: At 24 hours post-IL-1β injection, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains for immunohistochemical analysis of neutrophil infiltration (e.g., using an anti-Ly6G antibody).

In Vivo Protocol: this compound in a 5XFAD Mouse Model of Alzheimer's Disease

This protocol provides a framework for evaluating the therapeutic potential of this compound in the 5XFAD transgenic mouse model, which exhibits aggressive amyloid pathology.

  • Animals: 5XFAD transgenic mice and wild-type littermates.

  • Materials:

    • This compound or a more orally bioavailable prodrug (e.g., P18)

    • Vehicle for administration

    • Reagents for behavioral testing (e.g., Morris water maze, Y-maze)

    • Reagents for histological and biochemical analysis (e.g., antibodies against Aβ and tau, ELISA kits)

  • Procedure:

    • Begin treatment with this compound or its prodrug at an early pathological stage (e.g., 2-3 months of age). Administer the compound via a suitable route (e.g., oral gavage or IP injection) at a predetermined dose and frequency. A control group should receive the vehicle.

    • Continue treatment for a specified duration (e.g., 3-6 months).

    • During the final weeks of treatment, perform behavioral tests to assess cognitive function.

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Process one hemisphere for immunohistochemical analysis of Aβ plaque burden and tau pathology.

    • Homogenize the other hemisphere to measure levels of soluble and insoluble Aβ and phosphorylated tau using ELISA or Western blotting.

In Vivo Protocol: this compound in an MPTP Mouse Model of Parkinson's Disease

This protocol outlines the use of this compound in the MPTP-induced mouse model of Parkinson's disease to investigate its effects on α-synuclein pathology and dopaminergic neurodegeneration.

  • Animals: C57BL/6 mice (8-10 weeks old).

  • Materials:

    • This compound

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) - Caution: MPTP is a neurotoxin and requires appropriate safety precautions.

    • Sterile saline

    • Reagents for behavioral testing (e.g., rotarod, pole test)

    • Reagents for histological and biochemical analysis (e.g., antibodies against α-synuclein and tyrosine hydroxylase (TH), HPLC for dopamine measurement)

  • Procedure:

    • Administer this compound or vehicle to mice for a predefined period before and/or during MPTP administration.

    • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, IP, four injections at 2-hour intervals).

    • Continue this compound treatment for a specified duration post-MPTP administration.

    • Perform behavioral tests to assess motor function at various time points after MPTP treatment.

    • At the end of the experiment, euthanize the mice and collect brain tissue.

    • Analyze the substantia nigra and striatum for dopaminergic neuron loss (TH immunohistochemistry), α-synuclein aggregation (immunohistochemistry and Western blotting), and striatal dopamine levels (HPLC).

cluster_AD Alzheimer's Disease Model (5XFAD) cluster_PD Parkinson's Disease Model (MPTP) AD1 Treat 5XFAD Mice with DPTIP or Vehicle AD2 Behavioral Testing (Cognitive Function) AD1->AD2 AD3 Tissue Collection and Analysis AD2->AD3 AD4 Quantify Aβ Plaques and Tau Pathology AD3->AD4 PD1 Treat Mice with DPTIP and Induce with MPTP PD2 Behavioral Testing (Motor Function) PD1->PD2 PD3 Tissue Collection and Analysis PD2->PD3 PD4 Quantify Dopaminergic Neuron Loss and α-synuclein Aggregation PD3->PD4

Figure 3: General experimental workflows for DPTIP in AD and PD mouse models.

Conclusion

This compound is a valuable research tool for investigating the role of nSMase2-mediated EV release in the pathogenesis of neurodegenerative diseases. Its ability to potently and selectively inhibit this pathway provides a means to dissect the contribution of EVs to neuroinflammation and the propagation of pathological proteins. The protocols outlined in these application notes offer a starting point for researchers to explore the therapeutic potential of nSMase2 inhibition in various models of neurodegeneration. Further research is warranted to fully elucidate the downstream effects of this compound and to explore its potential for clinical translation.

References

Application Notes and Protocols for Evaluating the In Vivo Brain Penetration of DPTIP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPTIP hydrochloride (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol hydrochloride) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurological and inflammatory conditions.[1][2][3][4][5][6] Its therapeutic potential in central nervous system (CNS) disorders is contingent upon its ability to effectively cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[7][8][9] These application notes provide a detailed overview of the methods and protocols for evaluating the in vivo brain penetration of this compound in preclinical animal models.

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[10][11] Understanding the extent of a drug's ability to penetrate this barrier is a critical step in the development of CNS-targeted therapeutics.[7][8][12] The protocols outlined herein describe two primary methodologies for quantifying this compound concentrations in the brain: in vivo microdialysis for measuring unbound extracellular fluid concentrations and brain tissue homogenization for determining total brain tissue concentration.

Physicochemical Properties of this compound

The brain penetration of a small molecule is influenced by its physicochemical properties. DPTIP is a lipophilic compound, a characteristic that can facilitate passage across the BBB.[13] However, other factors such as molecular weight, polar surface area, and interaction with efflux transporters also play a significant role.[7][12]

PropertyValueSource
Molecular Formula C₂₁H₁₈N₂O₃S · HCl[3][14]
Molecular Weight 414.9 g/mol [3][14]
IC₅₀ for nSMase2 30 nM[1][2][3]
Known Brain Penetration Yes (AUCbrain/AUCplasma = 0.26)[4][6]
Solubility Soluble to 100 mM in DMSO

In Vivo Brain Penetration Evaluation Strategies

The primary objective of in vivo brain penetration studies is to determine the concentration of the drug in the brain over time after systemic administration. This can be expressed as the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered more predictive of target engagement.[7][8][9]

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the in vivo brain penetration of this compound.

G cluster_0 Animal Dosing & Sample Collection cluster_1 Sample Processing cluster_2 Sample Analysis cluster_3 Data Analysis animal_dosing This compound Administration (e.g., IV, IP) sample_collection Time-course Collection of Blood and Brain Samples animal_dosing->sample_collection blood_processing Plasma Separation sample_collection->blood_processing brain_processing Brain Homogenization or Microdialysis sample_collection->brain_processing extraction Liquid-Liquid or Solid-Phase Extraction blood_processing->extraction brain_processing->extraction lc_ms LC-MS/MS Quantification extraction->lc_ms pk_analysis Pharmacokinetic Modeling lc_ms->pk_analysis ratio_calc Calculation of Brain/Plasma Ratios (Kp, Kp,uu) pk_analysis->ratio_calc G cluster_0 Systemic Circulation cluster_1 Blood-Brain Barrier cluster_2 Brain Extracellular Fluid cluster_3 Target Engagement dptip_plasma DPTIP HCl (Plasma) dptip_brain DPTIP (Unbound in Brain ECF) dptip_plasma->dptip_brain Penetration bbb Endothelial Cells (Tight Junctions) nsmase2 nSMase2 Inhibition dptip_brain->nsmase2 Binding therapeutic_effect Therapeutic Effect (e.g., Reduced Neuroinflammation) nsmase2->therapeutic_effect Leads to

References

Troubleshooting & Optimization

Technical Support Center: Enhancing DPTIP Hydrochloride Oral Bioavailability with Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of DPTIP hydrochloride through prodrug strategies.

FAQs: Understanding the Prodrug Approach for this compound

Q1: Why is a prodrug strategy necessary for this compound?

A1: DPTIP is a potent and selective inhibitor of neutral sphingomyelinase-2 (nSMase2), an enzyme implicated in various diseases.[1][2] However, DPTIP itself has poor oral pharmacokinetics, including low oral bioavailability (less than 5% in mice) and a short half-life (less than 30 minutes).[2][3][4] These characteristics limit its potential for clinical development as an oral therapeutic. A primary reason for its rapid clearance is O-glucuronidation at its phenolic hydroxyl group.[1] Prodrugs are designed to mask this reactive group, thereby improving the drug's absorption and metabolic stability.[1][3]

Q2: What is the primary mechanism by which these prodrugs improve oral bioavailability?

A2: The primary strategy involves masking the polar phenolic hydroxyl group of DPTIP with various "promoieties."[1] This modification increases the molecule's lipophilicity, which can enhance its permeation across the gastrointestinal membrane.[1] Once absorbed into the bloodstream, these promoieties are designed to be cleaved by endogenous enzymes, such as carboxylesterases, to release the active DPTIP.[1] This approach aims to protect the drug from premature metabolism and improve its overall systemic exposure.[1]

Q3: What types of promoieties have been investigated for DPTIP?

A3: A range of promoieties has been explored, including:

  • Alkyl esters and carbamates: These are simple modifications to the phenolic hydroxyl group.[1]

  • Piperidinyl carbamates: These have been used to successfully mask the phenolic site of other drugs.[1]

  • Phosphate esters: This strategy aims to increase the hydrophilicity of the prodrug to improve its dissolution rate.[1]

  • Amino acid-based esters: For instance, a double valine ester prodrug has shown significant improvement in oral bioavailability in dogs.[2][4]

Troubleshooting Guide

Issue 1: Low Conversion of Prodrug to DPTIP In Vivo

Potential Cause Troubleshooting Step
Prodrug is too stable Synthesize prodrugs with different linker chemistries (e.g., esters of varying steric hindrance) to modulate the rate of enzymatic cleavage.
Inefficient enzymatic activity in the chosen animal model Conduct in vitro plasma stability assays using plasma from different species (e.g., mouse, dog, human) to assess interspecies differences in prodrug conversion.[2]
Poor absorption of the intact prodrug Analyze plasma samples for concentrations of both the intact prodrug and the released DPTIP to determine if the issue is absorption or conversion.[1] Modify the promoiety to optimize lipophilicity (cLogP) for better membrane permeability.

Issue 2: High Variability in Pharmacokinetic Data

Potential Cause Troubleshooting Step
Inconsistent formulation and dosing Ensure the formulation is homogenous and the dosing volume is accurate for each animal. For poorly soluble compounds, consider using a suspension with a suitable vehicle.
Food effects Standardize the fasting state of the animals before dosing, as food can significantly impact the absorption of lipophilic compounds.
Biological variability Increase the number of animals per group to improve the statistical power of the study.

Issue 3: Poor Correlation Between In Vitro Stability and In Vivo Performance

Potential Cause Troubleshooting Step
In vitro assay does not reflect in vivo metabolism In addition to plasma stability, consider using liver microsomes or S9 fractions to better model first-pass metabolism.
Transporter effects Investigate if the prodrug is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit its absorption despite good stability.
Gut wall metabolism The gut wall contains metabolic enzymes that can degrade the prodrug before it reaches systemic circulation. This is a complex issue that may require more advanced in vivo models to study.

Data Summary Tables

Table 1: Physicochemical and Pharmacokinetic Properties of DPTIP and Select Prodrugs in Mice

CompoundPromoietiescLogPPlasma AUC₀₋t (pmol·h/mL)Brain AUC₀₋t (pmol·h/g)DPTIP Half-life (h)
DPTIP -4.72~250 (estimated)~50 (estimated)< 0.5
P1 Carbamate5.85---
P18 2',6'-diethyl-1,4'-bipiperidinyl-based6.881047247~2.0

Data extracted from "Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP".[1]

Table 2: Pharmacokinetic Parameters of DPTIP and Prodrug 9 in Dogs

CompoundRouteDose (mg/kg)Cₘₐₓ (pmol/mL)AUC₀₋t (pmol·h/mL)Oral Bioavailability (%)
DPTIP IV124003900-
DPTIP PO2~1807018.97
Prodrug 9 PO2 (DPTIP equivalent)219135217.3

Data extracted from "Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs".[2][4]

Experimental Protocols

1. General Procedure for Prodrug Synthesis (Carbamate Derivatives)

This protocol is a generalized representation based on the synthesis of carbamate prodrugs of DPTIP.[1]

  • Dissolve DPTIP in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Add a base (e.g., triethylamine) to the solution to deprotonate the phenolic hydroxyl group.

  • Slowly add the desired isocyanate or carbamoyl chloride derivative to the reaction mixture at room temperature.

  • Stir the reaction for a specified time (e.g., 2-4 hours) and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the final prodrug.

  • Characterize the purified prodrug using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

2. In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of DPTIP prodrugs in plasma.[2]

  • Prepare stock solutions of the test compounds (DPTIP and its prodrugs) in a suitable solvent (e.g., DMSO).

  • Thaw frozen plasma (e.g., mouse, dog, or human) at 37°C.

  • Spike the test compound into the pre-warmed plasma to achieve a final concentration (e.g., 1 µM).

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the enzymatic reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of the prodrug and the concentration of the released DPTIP.

  • Calculate the percentage of the remaining prodrug at each time point relative to the 0-minute time point.

3. In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for evaluating the oral pharmacokinetics of DPTIP and its prodrugs in mice.[1][4]

  • Fast the mice overnight (with free access to water) before dosing.

  • Prepare the dosing formulation of the test compound (DPTIP or prodrug) in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administer the formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg DPTIP equivalent).

  • Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to separate the plasma.

  • At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain).

  • Store all plasma and tissue samples at -80°C until analysis.

  • Analyze the samples for the concentration of DPTIP and/or the prodrug using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis using appropriate software to calculate parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.

Visualizations

experimental_workflow cluster_design Prodrug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetic Studies cluster_data Data Analysis & Candidate Selection synthesis Synthesis of DPTIP Prodrugs (P1-P18) characterization Chemical Characterization (NMR, HRMS) synthesis->characterization stability Plasma Stability Assay (Mouse, Dog, Human) characterization->stability pk_mice Oral Dosing in Mice stability->pk_mice analysis LC-MS/MS Analysis of Plasma and Brain Samples pk_mice->analysis pk_dogs Oral/IV Dosing in Dogs pk_dogs->analysis pk_params Calculation of PK Parameters (AUC, Cmax, T1/2, %F) analysis->pk_params selection Lead Prodrug Candidate Selection (e.g., P18, Prodrug 9) pk_params->selection

Caption: Experimental workflow for the development and evaluation of DPTIP prodrugs.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Tissue (e.g., Brain) oral_admin Oral Administration of DPTIP Prodrug absorption Absorption of Intact Prodrug oral_admin->absorption prodrug_plasma Prodrug in Plasma absorption->prodrug_plasma conversion Enzymatic Cleavage (e.g., Carboxylesterases) prodrug_plasma->conversion dptip_plasma Active DPTIP in Plasma conversion->dptip_plasma dptip_target DPTIP reaches nSMase2 dptip_plasma->dptip_target inhibition Inhibition of nSMase2 dptip_target->inhibition therapeutic_effect Therapeutic Effect inhibition->therapeutic_effect

Caption: Mechanism of action for DPTIP prodrugs to improve oral delivery.

logical_relationship cluster_goals Desired Outcomes parent This compound problem Poor Oral Bioavailability (<5% in mice) Short Half-Life (<0.5h) parent->problem strategy Prodrug Strategy: Mask Phenolic -OH problem->strategy goal1 Increase Lipophilicity strategy->goal1 goal2 Enhance Membrane Permeability strategy->goal2 goal3 Protect from First-Pass Metabolism strategy->goal3 result Improved Pharmacokinetics: - Increased Plasma Exposure - Increased Half-Life - Enhanced Oral Bioavailability goal1->result goal2->result goal3->result

Caption: Rationale for the DPTIP prodrug strategy.

References

Addressing solubility issues of DPTIP hydrochloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with DPTIP hydrochloride in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3][4] Its mechanism of action involves the inhibition of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. This process is crucial in various cellular signaling pathways, including those related to inflammation and extracellular vesicle formation.[5]

Q2: What is the reported solubility of this compound?

The solubility of this compound has been reported in several solvents, although quantitative data for aqueous solutions is limited. It is generally described as soluble in Dimethyl Sulfoxide (DMSO), water, and ethanol.[1] However, there are discrepancies in the reported solubility values, particularly in DMSO.

Q3: Are there known challenges with dissolving this compound?

Yes, like some other neutral sphingomyelinase 2 inhibitors, DPTIP can present solubility challenges, which has led to the development of prodrugs to improve its dissolution rate for in vivo applications.[6] For laboratory use, achieving high concentrations in purely aqueous buffers can be difficult.

Q4: How should I store this compound and its solutions?

This compound powder should be stored at -20°C for long-term stability. Stock solutions, typically in DMSO, are also recommended to be stored at -20°C or -80°C.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to troubleshoot and address common solubility challenges encountered with this compound.

Problem: this compound is not dissolving in my aqueous buffer.

  • Initial Check: Ensure you are using this compound, as the free base form has different solubility properties.

  • Recommended Action 1: Prepare a Concentrated Stock Solution in an Organic Solvent.

    • The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO.

    • From this stock, you can make final dilutions into your aqueous experimental buffer. This approach often overcomes solubility limitations in aqueous media.

  • Recommended Action 2: Adjust the pH of your Aqueous Buffer.

    • For hydrochloride salts, solubility can often be enhanced in slightly acidic conditions. Empirically test a range of pH values (e.g., pH 5.0-7.4) to find the optimal pH for your specific buffer system and desired concentration.

  • Recommended Action 3: Utilize Sonication.

    • Brief sonication can help to break up powder aggregates and facilitate dissolution. Use a bath sonicator to avoid overheating the sample.

  • Recommended Action 4: Gentle Warming.

    • Gentle warming of the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious as this may affect the stability of this compound. Always test for degradation after warming.

Problem: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer.

  • Cause: This can occur if the final concentration in the aqueous buffer exceeds the solubility limit of this compound in that specific medium.

  • Recommended Action 1: Decrease the Final Concentration.

    • Try diluting your stock solution to a lower final concentration in the aqueous buffer.

  • Recommended Action 2: Increase the Percentage of Co-solvent.

    • If your experimental conditions permit, increasing the final percentage of DMSO in your aqueous solution may help to keep the compound dissolved. Be mindful of the potential effects of the solvent on your cells or assay.

  • Recommended Action 3: Use a Surfactant.

    • For in vivo preparations, a formulation including PEG300 and Tween-80 has been used to create a suspended solution. While not a true solution, this approach can be adapted for some in vitro experiments where a uniform dispersion is required.

Data Presentation

Table 1: Summary of Reported Solubility for this compound

SolventReported SolubilitySource
WaterSolubleAxon Medchem
DMSOSolubleAxon Medchem
EthanolSolubleAxon Medchem
DMSO250 mg/mL (requires sonication)MedchemExpress
DMSO1-10 mg/mL (Sparingly Soluble)Cayman Chemical
DMSOSoluble to 100 mMR&D Systems
Acetonitrile0.1-1 mg/mL (Slightly Soluble)Cayman Chemical

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer of choice (e.g., PBS, Tris-HCl)

    • Sterile dilution tubes

  • Procedure:

    • Thaw the this compound DMSO stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Perform a serial dilution of the stock solution into your aqueous buffer to achieve the desired final concentration. Important: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • The final concentration of DMSO should be kept as low as possible and a vehicle control (buffer with the same final concentration of DMSO) should be included in your experiments.

    • Use the freshly prepared working solution immediately for best results.

Mandatory Visualizations

DPTIP_Signaling_Pathway DPTIP Mechanism of Action cluster_membrane Cell Membrane Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Produces Phosphorylcholine Phosphorylcholine nSMase2->Phosphorylcholine Produces DPTIP DPTIP DPTIP->nSMase2 Inhibits Downstream Signaling Downstream Signaling Ceramide->Downstream Signaling

Caption: DPTIP inhibits nSMase2, blocking ceramide production.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start Dissolve_in_Aqueous_Buffer Attempt to Dissolve in Aqueous Buffer Start->Dissolve_in_Aqueous_Buffer Is_it_Dissolved Fully Dissolved? Dissolve_in_Aqueous_Buffer->Is_it_Dissolved Adjust_pH Adjust pH of Aqueous Buffer Dissolve_in_Aqueous_Buffer->Adjust_pH Alternative Use_Solution Proceed with Experiment Is_it_Dissolved->Use_Solution Yes Prepare_DMSO_Stock Prepare Concentrated Stock in DMSO Is_it_Dissolved->Prepare_DMSO_Stock No Dilute_in_Aqueous Dilute DMSO Stock into Aqueous Buffer Prepare_DMSO_Stock->Dilute_in_Aqueous Precipitation_Check Precipitation? Dilute_in_Aqueous->Precipitation_Check Precipitation_Check->Use_Solution No Lower_Concentration Lower Final Concentration Precipitation_Check->Lower_Concentration Yes Sonication Apply Gentle Sonication Adjust_pH->Sonication Sonication->Is_it_Dissolved Lower_Concentration->Dilute_in_Aqueous

Caption: Workflow for troubleshooting this compound solubility.

References

Potential off-target effects of DPTIP hydrochloride in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DPTIP hydrochloride in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC₅₀ of 30 nM.[1][2][3][4] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[5] By inhibiting nSMase2, this compound blocks the production of ceramide, which in turn inhibits the formation and release of extracellular vesicles (EVs).[1][2][6]

Q2: What are the expected downstream cellular effects of this compound treatment?

The primary effect of this compound is the inhibition of EV release.[1][2] In inflammatory models, this has been shown to lead to a reduction in cytokine upregulation in the liver and decreased infiltration of immune cells into the brain.[1][2][3] A proposed mechanism is that DPTIP inhibits nSMase2, preventing ceramide production necessary for EV biosynthesis. This blockade results in the downregulation of cytokine upregulation and neutrophil infiltration.[6] The compound has also demonstrated antiviral activity against flaviviruses, such as West Nile Virus (WNV) and Zika Virus (ZIKV), by targeting the host's sphingolipid metabolism, which is crucial for viral replication.[5][7]

Q3: Is this compound known to have off-target effects?

DPTIP is described as a selective inhibitor of nSMase2.[1][2] Studies have utilized a structurally similar but inactive analog of DPTIP, which showed no effect in vitro or in vivo, suggesting that the observed biological activities are specific to the inhibition of nSMase2.[1][3] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out without comprehensive screening against a broad panel of kinases and other enzymes. Researchers should always include appropriate controls in their experiments to validate that the observed effects are due to the inhibition of nSMase2.

Q4: What is the difference between DPTIP and its prodrugs like P18?

DPTIP itself has poor oral pharmacokinetics, including a short half-life of less than 30 minutes and low oral bioavailability.[8] To overcome these limitations, prodrugs such as P18 have been developed.[9][10] P18 is designed to release the active DPTIP molecule after administration and has shown improved pharmacokinetic properties, including a more than four-fold higher plasma and brain exposure compared to DPTIP.[8][9][10][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect on EV release Insufficient concentration of DPTIP.Confirm the IC₅₀ in your cell type. The reported IC₅₀ is 30 nM for the purified enzyme, but higher concentrations may be needed in cellular assays.[1][3][4]
Cell type does not rely on nSMase2 for EV biogenesis.Investigate the primary pathways of EV biogenesis in your cell line. Not all cells use the nSMase2-dependent pathway.
Compound degradation.Ensure proper storage of this compound solution. Prepare fresh dilutions for each experiment.
Unexpected Cytotoxicity High concentration of DPTIP.Determine the cytotoxic concentration (CC₅₀) in your specific cell line. The CC₅₀ has been reported to be 15.11 µM for HeLa cells and 54.83 µM for Vero cells.[5]
Off-target effects at high concentrations.Use the lowest effective concentration possible and include a negative control (e.g., an inactive analog if available) to distinguish between on-target and potential off-target toxicity.
Variability between experiments Inconsistent experimental conditions.Standardize cell density, treatment duration, and assay conditions.
Differences in compound potency.Use a freshly prepared stock solution of this compound for each set of experiments to avoid degradation.

Quantitative Data Summary

Parameter Value Context Reference
IC₅₀ vs. nSMase2 30 nMPotency against human neutral sphingomyelinase 2.[1][3][4]
IC₅₀ vs. WT nSMase2 (in cell lysate) 1.35 µMInhibition in a fluorescence assay using cell lysates.[5]
EC₅₀ vs. West Nile Virus (WNV) 0.26 µM (Vero cells), 2.81 µM (HeLa cells)Antiviral activity.[12]
EC₅₀ vs. Zika Virus (ZIKV) 1.56 µM (Vero cells), 1.84 µM (HeLa cells)Antiviral activity.[12]
CC₅₀ (Cytotoxicity) 54.83 µM (Vero cells), 15.11 µM (HeLa cells)Half-maximal cytotoxic concentration.[5]
In vivo efficacy 10 mg/kg (IP)Potently inhibits IL-1β-induced astrocyte-derived EV release in a mouse model.[1][3]

Key Experimental Protocols

1. nSMase2 Activity Assay (Fluorescence-based)

This protocol is adapted from methodologies described in the literature for measuring nSMase2 activity in cell lysates.[5][13]

  • Cell Lysis:

    • Harvest cells by scraping and resuspend in ice-cold lysis buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl₂, with protease inhibitors).

    • Sonicate the cell suspension on ice (e.g., 3 cycles of 30 seconds).

    • Determine the protein concentration of the lysate using a standard method like the Bradford assay.

  • Enzyme Reaction:

    • In a 96-well plate, combine the cell lysate (containing nSMase2) with the reaction buffer.

    • Add this compound at various concentrations to the appropriate wells.

    • Initiate the reaction by adding a fluorescent substrate for nSMase2.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

    • Calculate the percentage of inhibition for each DPTIP concentration relative to a vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

2. Cell Viability Assay (ATP-based)

This protocol is based on the description of cytotoxicity measurement in the literature.[5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

    • Incubate for a duration relevant to your primary experiment (e.g., 24-48 hours).

  • ATP Measurement:

    • Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).

    • Add the reagent to each well according to the manufacturer's instructions.

    • Incubate to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of viability.

    • Calculate the CC₅₀ value by plotting the percentage of viability against the log of the DPTIP concentration and fitting the data to a dose-response curve.

Visualizations

DPTIP_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis EV_Formation Extracellular Vesicle (EV) Formation Ceramide->EV_Formation Released_EV Released EV EV_Formation->Released_EV DPTIP DPTIP DPTIP->nSMase2 Inhibition

Caption: Mechanism of this compound action.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., no effect, high toxicity) Check_Concentration Is the DPTIP concentration appropriate? (Check IC50/CC50) Start->Check_Concentration Check_Controls Are positive and negative controls behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Concentration Optimize DPTIP concentration. Check_Concentration->Optimize_Concentration No Check_Protocol Is the experimental protocol standardized and validated? Check_Controls->Check_Protocol Yes Validate_Reagents Validate reagents and controls. Check_Controls->Validate_Reagents No Hypothesize_Off_Target Consider potential off-target effects or alternative cellular mechanisms. Check_Protocol->Hypothesize_Off_Target Yes Refine_Protocol Refine experimental protocol. Check_Protocol->Refine_Protocol No Solution Problem Resolved Optimize_Concentration->Solution Validate_Reagents->Solution Refine_Protocol->Solution

Caption: Workflow for troubleshooting unexpected results.

References

Troubleshooting variability in DPTIP hydrochloride experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DPTIP hydrochloride in their experiments. The information is designed to address common sources of variability and provide actionable solutions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 value of approximately 30 nM.[1][2][3] Its mechanism of action involves the inhibition of nSMase2, an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[4] By inhibiting nSMase2, this compound can modulate cellular processes such as inflammation, exosome release, and viral replication.[2][3][5][6] It is a brain-penetrant and metabolically stable compound.[1][6][7]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of this compound are crucial for maintaining its activity. It is recommended to prepare stock solutions in DMSO, ethanol, or water.[1] For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C.[3] The compound is stable for at least four years when stored correctly.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is recommended.

Q3: What are the optimal concentrations of this compound for cell-based assays?

A3: The optimal concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific biological question being addressed. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. Based on published data, effective concentrations in cell-based assays can range from 0.03 µM to 30 µM.[3] For instance, it has been shown to inhibit exosome secretion in primary mouse astrocytes in a concentration-dependent manner and prevent serum deprivation-induced astrocyte activation at 10 µM.[5]

Q4: I am observing high variability between replicate wells in my assay. What are the potential causes?

A4: High variability in experimental results can stem from several factors. Key areas to investigate include:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are properly calibrated.

  • Reagent Preparation: Incomplete solubilization or precipitation of this compound in your assay medium can lead to inconsistent concentrations across wells.

  • Cell Seeding Density: Uneven cell distribution in the microplate can result in well-to-well variations in cell number and, consequently, in the measured response.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability, leading to skewed results. It is advisable to fill the outer wells with a sterile buffer or media and not use them for experimental data points.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition Observed in In Vitro nSMase2 Activity Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh stock solutions from solid compound. Ensure proper long-term storage at -20°C or -80°C and avoid multiple freeze-thaw cycles.
Incorrect Assay Buffer Composition Verify the pH and composition of your assay buffer. Ensure it is compatible with both the enzyme and this compound.
Enzyme Inactivity Confirm the activity of your nSMase2 enzyme using a known positive control inhibitor. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Substrate Concentration Ensure the concentration of the sphingomyelin substrate is appropriate for the assay. High substrate concentrations may require higher concentrations of the inhibitor to observe an effect.
Compound Precipitation Visually inspect the assay wells for any signs of precipitation. Consider reducing the final concentration of the organic solvent (e.g., DMSO) in the assay.
Issue 2: High Background Signal or Cell Toxicity in Cell-Based Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control to assess its effect.
Compound Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the toxic level for your functional assays.
Contamination Check for microbial contamination in your cell cultures, media, and reagents.
Assay-Specific Interference Some compounds can interfere with assay detection methods (e.g., fluorescence or luminescence). Run appropriate controls, such as this compound in cell-free assay medium, to check for interference.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound solid (MW: 414.91 g/mol ) in a sterile microcentrifuge tube.[1]

  • Solubilization: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell-Based Assay Workflow

  • Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Endpoint Measurement: After incubation, perform the specific assay to measure the desired biological endpoint (e.g., cytokine production, exosome release, cell viability).

Visualizations

DPTIP_Signaling_Pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Produces DPTIP_hydrochloride DPTIP_hydrochloride DPTIP_hydrochloride->nSMase2 Inhibits Downstream_Signaling Downstream Signaling (e.g., Inflammation, Exosome Release) Ceramide->Downstream_Signaling

Caption: this compound inhibits nSMase2, blocking ceramide production.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Equipment Verify Equipment Calibration Start->Check_Equipment Analyze_Controls Analyze Control Data Check_Reagents->Analyze_Controls Check_Protocol->Analyze_Controls Check_Equipment->Analyze_Controls Re-evaluate Re-evaluate Experiment Design Analyze_Controls->Re-evaluate Issue Persists Success Consistent Results Analyze_Controls->Success Issue Resolved Re-evaluate->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing DPTIP Hydrochloride Dosage for In Vivo Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DPTIP hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo neuroinflammation studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of neuroinflammation?

A1: this compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1][2] In the central nervous system (CNS), neuroinflammation can trigger the activation of astrocytes and other glial cells. This activation leads to the nSMase2-mediated production of ceramide, a key step in the biogenesis and release of extracellular vesicles (EVs).[1] These EVs can carry pro-inflammatory cargo, contributing to the progression of neuroinflammation and neuronal damage.[1] this compound works by inhibiting nSMase2, thereby reducing the release of these pro-inflammatory EVs from astrocytes, which in turn can attenuate the downstream inflammatory cascade, including cytokine upregulation and immune cell infiltration into the brain.[1][3]

Q2: What is a recommended starting dose for this compound in an in vivo mouse model of neuroinflammation?

A2: Based on published studies, a dose of 10 mg/kg administered via intraperitoneal (IP) injection has been shown to be effective in a mouse model of interleukin-1β (IL-1β)-induced neuroinflammation.[1] This dose was sufficient to inhibit IL-1β-induced astrocyte-derived EV release by 51% and reduce neutrophil infiltration into the brain by 80%.[1] It is recommended to start with a dose-range finding study to determine the optimal dose for your specific model and experimental conditions.

Q3: What is the pharmacokinetic profile of this compound in mice?

A3: this compound exhibits good brain penetration with a reported brain-to-plasma ratio (AUCbrain/AUCplasma) of 0.26.[4] Following a 10 mg/kg IP dose in mice, brain concentrations of DPTIP can exceed its IC50 for nSMase2 for at least 4 hours.[4] However, it has a short half-life of less than 30 minutes and poor oral bioavailability (<5%).[5][6] To overcome these limitations, prodrugs of DPTIP have been developed which show improved oral absorption and an extended half-life.[6][7][8]

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is sparingly soluble in DMSO and slightly soluble in acetonitrile.[5] For in vivo studies, a common approach for formulating hydrophobic compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a suitable vehicle such as saline or a solution containing polyethylene glycol (PEG) or Tween 80.[5][9][10] It is crucial to establish a vehicle control group in your experiments to account for any potential effects of the formulation itself.[9] A previously used formulation for a similar nSMase2 inhibitor involved a solution of 5% DMSO and 10% Tween-80 in saline.[7]

Q5: Are there any known toxicities or adverse effects associated with this compound or nSMase2 inhibition?

A5: In the published study using a 10 mg/kg IP dose of DPTIP, no overt toxicity was reported.[1] Studies with other nSMase2 inhibitors, such as cambinol, at doses up to 100 mg/kg orally, also reported good tolerability with no acute toxicity.[6] However, as nSMase2 is involved in various cellular processes, long-term inhibition or use of higher doses could potentially have off-target effects.[1][11] It is always recommended to perform a maximum tolerated dose (MTD) study and closely monitor the animals for any signs of adverse effects.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or low efficacy observed Inadequate Dose: The dose of this compound may be too low for your specific animal model or the severity of the induced neuroinflammation.Conduct a dose-response study to determine the optimal effective dose. Consider increasing the dose in increments (e.g., 10, 20, 30 mg/kg).
Poor Bioavailability: If administered orally, the low oral bioavailability of this compound may be the issue.[5][6]Consider using the intraperitoneal (IP) route of administration, which has been shown to be effective.[1] Alternatively, explore the use of a DPTIP prodrug with improved oral bioavailability.[6][7][8]
Timing of Administration: The timing of this compound administration relative to the inflammatory insult may not be optimal.In the IL-1β induced model, DPTIP was administered 30 minutes prior to the insult.[12] Optimize the administration timing in your model. Consider a pre-treatment or post-treatment regimen.
Vehicle Issues: The compound may not be fully solubilized or may be precipitating out of solution upon administration.[10]Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before diluting with the final vehicle. Visually inspect the solution for any precipitates before injection. Consider alternative vehicle formulations.[5][9]
High variability in results Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.Ensure accurate and consistent dosing for all animals. Use appropriate techniques for the chosen route of administration (e.g., proper IP injection technique).
Biological Variability: Inherent biological differences between animals.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into treatment groups.
Unexpected adverse effects Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).Conduct an MTD study to determine the safe dosing range for your animal strain and model. Reduce the dose and/or the frequency of administration.
Vehicle Toxicity: The vehicle itself may be causing adverse effects.[9]Always include a vehicle-only control group to assess the effects of the vehicle. If vehicle toxicity is suspected, explore alternative, more biocompatible formulations.[5][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
IC50 (nSMase2)30 nM-[1]
Half-life (t1/2)< 0.5 hoursOral[6][7]
Oral Bioavailability (%F)< 5%Oral[5]
Brain/Plasma Ratio (AUC)0.26IP[4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuroinflammation

DoseRouteEffectReference
10 mg/kgIP51% inhibition of IL-1β-induced astrocyte-derived EV release[1]
10 mg/kgIP80% reduction in neutrophil infiltration into the brain[1]

Experimental Protocols

Protocol: IL-1β-Induced Neuroinflammation Mouse Model

This protocol describes the induction of neuroinflammation in mice via intracerebral injection of interleukin-1β (IL-1β), a method used in studies evaluating the efficacy of this compound.[1][12]

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Recombinant murine IL-1β

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (or similar microinjection device)

  • This compound

  • Vehicle for this compound (e.g., 5% DMSO, 10% Tween-80 in saline)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • This compound Administration:

    • Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment.

    • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to the IL-1β injection.[12]

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the mouse using isoflurane (or another appropriate anesthetic).

    • Secure the mouse in a stereotaxic frame.

    • Make a small incision in the scalp to expose the skull.

  • Intracerebral Injection of IL-1β:

    • Using a Hamilton syringe, slowly inject a solution of IL-1β (e.g., 10 ng in 1 µL of sterile saline) into the desired brain region (e.g., striatum or hippocampus).[13][14] The coordinates should be determined based on a mouse brain atlas.

    • Leave the needle in place for a few minutes after the injection to prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Allow the mouse to recover from anesthesia in a warm, clean cage.

    • Monitor the animal for any signs of distress.

  • Endpoint Analysis:

    • At the desired time point post-injection (e.g., 24 hours), euthanize the mice and collect brain tissue for analysis (e.g., immunohistochemistry for inflammatory markers, ELISA for cytokine levels, or flow cytometry for immune cell infiltration).

Mandatory Visualizations

G This compound Signaling Pathway in Neuroinflammation cluster_stimulus Inflammatory Stimulus cluster_astrocyte Astrocyte cluster_dptip Therapeutic Intervention cluster_downstream Downstream Effects Neuroinflammation Neuroinflammation (e.g., IL-1β) nSMase2 nSMase2 Activation Neuroinflammation->nSMase2 activates Ceramide Ceramide Production nSMase2->Ceramide EV_Biogenesis Extracellular Vesicle (EV) Biogenesis Ceramide->EV_Biogenesis EV_Release EV Release EV_Biogenesis->EV_Release Proinflammatory_Cargo Pro-inflammatory Cargo (Cytokines, etc.) EV_Release->Proinflammatory_Cargo releases DPTIP This compound DPTIP->nSMase2 inhibits Neuronal_Damage Neuronal Damage & Neurodegeneration Proinflammatory_Cargo->Neuronal_Damage leads to

Caption: this compound inhibits nSMase2, blocking neuroinflammation.

G Experimental Workflow for In Vivo this compound Studies cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction of Neuroinflammation cluster_analysis Analysis Animal_Acclimation Animal Acclimation DPTIP_Prep This compound Formulation Animal_Acclimation->DPTIP_Prep Vehicle_Admin Vehicle Administration (Control Group) DPTIP_Prep->Vehicle_Admin DPTIP_Admin DPTIP Administration (Treatment Group) DPTIP_Prep->DPTIP_Admin Anesthesia Anesthesia & Stereotaxic Surgery Vehicle_Admin->Anesthesia DPTIP_Admin->Anesthesia IL1b_Injection Intracerebral IL-1β Injection Anesthesia->IL1b_Injection Post_Op_Care Post-Operative Care & Monitoring IL1b_Injection->Post_Op_Care Tissue_Collection Euthanasia & Tissue Collection Post_Op_Care->Tissue_Collection Endpoint_Analysis Endpoint Analysis (IHC, ELISA, etc.) Tissue_Collection->Endpoint_Analysis

References

Strategies to overcome the short half-life of DPTIP hydrochloride in mice.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DPTIP hydrochloride in murine models. The information herein is designed to address common challenges, with a particular focus on overcoming the compound's inherent short half-life.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid clearance and a very short half-life of this compound in our mouse experiments. Is this expected?

A1: Yes, this is a known characteristic of DPTIP. The parent compound, DPTIP, has a short half-life of less than 30 minutes in mice due to poor pharmacokinetic properties and rapid clearance.[1][2] This is a critical consideration for in vivo study design.

Q2: What is the primary reason for the short half-life of DPTIP in mice?

A2: The short half-life is largely attributed to the rapid metabolism of DPTIP. The phenolic hydroxyl group on the DPTIP molecule is susceptible to phase II glucuronidation, a major pathway for drug clearance in mice.[1] This metabolic process results in the rapid elimination of the active compound from the system.

Q3: How can we extend the half-life of DPTIP to achieve sustained exposure in our mouse models?

A3: The most effective strategy to overcome the short half-life of DPTIP is the use of a prodrug approach.[1][2] This involves masking the metabolically vulnerable phenolic hydroxyl group.[1][2] Various prodrugs of DPTIP have been developed that demonstrate a significantly extended half-life and improved plasma exposure in mice.[1][2]

Q4: Are there specific DPTIP prodrugs that have shown promising results in mice?

A4: Yes, several prodrugs have been synthesized and evaluated. For instance, a prodrug with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety (referred to as P18 in some studies) exhibited a greater than four-fold increase in plasma and brain exposure compared to DPTIP.[2] This prodrug also significantly enhanced the half-life of DPTIP from approximately 0.5 hours to 2 hours.[2] Another promising candidate, a double valine ester-based prodrug, also showed a significant increase in DPTIP plasma exposure.[3]

Q5: Besides a prodrug approach, are there other formulation strategies to improve DPTIP's pharmacokinetic profile?

A5: While the prodrug strategy is the most directly documented approach for DPTIP, other general strategies for extending the half-life of small molecules could be considered. These include the use of extended-release formulations for subcutaneous administration, which can create a depot effect, or the use of intravenous infusion pumps for continuous delivery.[4][5] However, specific data on the application of these methods to DPTIP is not yet available.

Troubleshooting Guides

Issue: Inconsistent or low plasma/brain concentrations of DPTIP despite administration.

  • Potential Cause: Rapid metabolism and clearance of the parent DPTIP compound.[1][2]

  • Troubleshooting Steps:

    • Confirm the pharmacokinetic profile: If you are administering the parent DPTIP, the observed low concentrations are likely due to its inherent short half-life of under 30 minutes.[1][2]

    • Switch to a prodrug: To achieve sustained and higher exposure, it is highly recommended to use a DPTIP prodrug. Prodrugs are designed to release the active DPTIP over a longer period, resulting in improved pharmacokinetic parameters.[1][2]

    • Adjust dosing regimen for parent DPTIP: If using the parent compound is unavoidable, more frequent dosing may be necessary to maintain therapeutic concentrations.[6] For example, in some studies, DPTIP was administered twice to ensure sustained inhibition of its target, nSMase2.[6]

Issue: Difficulty in achieving therapeutic brain concentrations of DPTIP.

  • Potential Cause: While DPTIP is brain penetrant, its rapid clearance can limit the duration of effective concentrations in the brain.[6]

  • Troubleshooting Steps:

    • Utilize a brain-penetrable prodrug: Certain prodrugs, such as the one with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety, have been shown to significantly improve the brain exposure of released DPTIP.[2]

    • Verify brain-to-plasma ratio: The brain-to-plasma area under the curve (AUC) ratio for parent DPTIP is approximately 0.26.[6] When using a prodrug, this ratio can be improved.[2]

    • Optimize dosing and timing: Ensure that the timing of your experimental readouts aligns with the peak brain concentrations of DPTIP or its active form released from a prodrug.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of DPTIP and its Prodrugs in Mice (Oral Administration)

CompoundDose (mg/kg, equimolar to DPTIP)T1/2 (h)AUC0–t (pmol·h/mL)
DPTIP10~0.5270
Prodrug P181021047
Prodrug 9 (double valine ester)10-Significantly increased vs. DPTIP

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of DPTIP and its Prodrugs in Mice

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

  • Drug Administration:

    • Administer DPTIP or its prodrugs to mice via the desired route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).[3][6]

    • For oral administration, a typical dose is 10 mg/kg (or an equimolar dose for prodrugs).[1][3]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6 hours) post-administration.[6]

    • For brain concentration analysis, perfuse the mice with saline and collect the brain tissue at the same time points.[6]

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize brain tissue.

  • Analysis:

    • Analyze the concentration of DPTIP and/or the intact prodrug in plasma and brain homogenates using a validated LC/MS-MS method.[3]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC) using appropriate software.

Visualizations

DPTIP Metabolism and Prodrug Strategy

DPTIP_Metabolism DPTIP Metabolism and Prodrug Strategy cluster_0 In Vivo Administration cluster_1 Systemic Circulation cluster_2 Target Engagement DPTIP_Hydrochloride This compound Active_DPTIP Active DPTIP DPTIP_Hydrochloride->Active_DPTIP Rapid Absorption DPTIP_Prodrug DPTIP Prodrug Intact_Prodrug Intact Prodrug DPTIP_Prodrug->Intact_Prodrug Absorption Inactive_Metabolite Inactive Glucuronidated Metabolite Active_DPTIP->Inactive_Metabolite Phase II Glucuronidation (Rapid Clearance) nSMase2_Inhibition nSMase2 Inhibition Active_DPTIP->nSMase2_Inhibition Released_DPTIP Released Active DPTIP Intact_Prodrug->Released_DPTIP Enzymatic Cleavage (Sustained Release) Released_DPTIP->Inactive_Metabolite Metabolism Released_DPTIP->nSMase2_Inhibition

Caption: DPTIP metabolism and the mechanism of the prodrug strategy.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Experimental Workflow for Pharmacokinetic Analysis Start Start: Animal Dosing Sample_Collection Blood and Brain Sample Collection (Time Course) Start->Sample_Collection Sample_Processing Plasma Separation and Brain Homogenization Sample_Collection->Sample_Processing LCMS_Analysis LC/MS-MS Analysis (Quantification) Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation (T1/2, AUC, Cmax) LCMS_Analysis->Data_Analysis End End: PK Profile Data_Analysis->End

Caption: A typical experimental workflow for pharmacokinetic analysis.

References

Mitigating potential cytotoxicity of DPTIP hydrochloride at high concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the potential cytotoxic effects of DPTIP hydrochloride at high concentrations during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with a half-maximal inhibitory concentration (IC50) of 30 nM.[1] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine. By inhibiting nSMase2, this compound blocks the production of ceramide, a bioactive lipid involved in various cellular processes, including the formation and release of extracellular vesicles (EVs).[1][2][3]

Q2: At what concentrations does this compound exhibit cytotoxicity?

A2: The cytotoxic effects of this compound are cell-line dependent. For example, the half-maximal cytotoxic concentration (CC50) has been determined to be 54.83 µM in Vero cells and 15.11 µM in HeLa cells. It is crucial to determine the specific CC50 for your cell line of interest.[4]

Q3: What are the potential causes of this compound-induced cytotoxicity at high concentrations?

A3: High concentrations of this compound can lead to cytotoxicity through several mechanisms:

  • On-target effects: While the primary mechanism of DPTIP is to inhibit ceramide production, prolonged and excessive inhibition of nSMase2 may disrupt essential cellular functions that rely on basal levels of ceramide or other downstream metabolites.

  • Off-target effects: At high concentrations, small molecule inhibitors can bind to unintended cellular targets, leading to unforeseen biological consequences and toxicity.[5]

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[5][6]

  • Compound instability: Degradation of the compound can lead to the formation of toxic byproducts.

Q4: How can I minimize the cytotoxicity of this compound in my experiments?

A4: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize concentration: Perform a dose-response experiment to identify the lowest effective concentration that achieves the desired biological effect without causing significant cell death.

  • Limit exposure time: Reduce the incubation time of the compound with the cells to the minimum required to observe the intended effect.

  • Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your specific cell line and include a vehicle-only control in your experiments.[5][6]

  • Proper handling and storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed at expected non-toxic concentrations. Inhibitor concentration is too high for the specific cell line.Perform a thorough dose-response curve to determine the optimal, non-toxic working concentration. Start with a broad range of concentrations, including those significantly below the reported IC50 value.
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to confirm the solvent is not the source of toxicity.[5][6]
Compound instability or degradation.Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Inconsistent results between experiments. Variability in cell health and density.Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments.
Pipetting errors during serial dilutions.Ensure accurate and consistent pipetting. Calibrate pipettes regularly.
No observable biological effect at non-toxic concentrations. The concentration of this compound is too low.Gradually increase the concentration, while closely monitoring for any signs of cytotoxicity.
The cell line is not sensitive to nSMase2 inhibition.Confirm that your cell line expresses nSMase2 and that the pathway you are studying is active in that cell line.

Quantitative Data Summary

Parameter Vero Cells HeLa Cells Reference
CC50 54.83 µM15.11 µM[4]
IC50 (for nSMase2) 30 nM30 nM[1]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions for the CellTiter-Glo® Assay and is tailored for assessing the cytotoxicity of this compound.[7][8]

Materials:

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (or other appropriate solvent)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in a logarithmic growth phase at the time of the assay. c. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. d. Include wells with medium only for background luminescence measurement. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO). b. Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to generate a complete dose-response curve. c. Prepare a vehicle control containing the same final concentration of the solvent as the highest concentration of this compound. d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[8] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure the luminescence using a luminometer.

  • Data Analysis: a. Subtract the average background luminescence (from the medium-only wells) from all experimental readings. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-only control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis to determine the CC50 value.

Visualizations

DPTIP_Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of DPTIP HCl treatment Treat cells with DPTIP HCl dilutions compound_prep->treatment incubation Incubate for desired time (e.g., 24-72h) treatment->incubation add_reagent Add CellTiter-Glo® Reagent incubation->add_reagent measure Measure luminescence add_reagent->measure normalize Normalize data to vehicle control measure->normalize plot Plot dose-response curve normalize->plot calculate Calculate CC50 value plot->calculate

Caption: Workflow for DPTIP cytotoxicity assessment.

nSMase2_Apoptosis_Pathway Potential Signaling Pathway of DPTIP-Induced Cytotoxicity DPTIP High Concentration This compound nSMase2 nSMase2 Inhibition DPTIP->nSMase2 On-Target Ceramide Ceramide Accumulation (Potential Off-Target Effect) DPTIP->Ceramide Potential Off-Target or Downstream Dysregulation nSMase2->Ceramide Blocks conversion of Sphingomyelin to Ceramide (Primary Mechanism) Mitochondria Mitochondrial Stress Ceramide->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Release of Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Caption: DPTIP cytotoxicity signaling pathway.

References

How to account for species-specific metabolism of DPTIP hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for studies involving DPTIP hydrochloride, focusing on its species-specific metabolism.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower-than-expected plasma concentrations of the primary active metabolite (Metabolite M1) in our dog studies compared to human liver microsome assays. Why might this be happening?

A1: This is a common issue arising from species-specific differences in drug metabolism. The primary metabolic pathway leading to the formation of Metabolite M1 in humans is likely less active in dogs. It is crucial to characterize the full metabolic profile of this compound in all preclinical species to understand these discrepancies. We recommend conducting a comprehensive metabolite profiling study in dog liver microsomes and hepatocytes to identify the major metabolic pathways in this species.

Q2: Our in vitro studies with rat liver microsomes show rapid clearance of this compound. Does this mean the rat is a suitable model for human pharmacokinetic studies?

A2: Not necessarily. While rapid clearance in rat liver microsomes suggests that the rat is a high-clearance species, it is the similarity of the metabolic pathways to humans that is more critical for a predictive model. If the primary clearance pathways and the enzymes involved are the same in rats and humans, it may be a suitable model. However, if the rat utilizes different metabolic routes, it could lead to a different metabolite profile and potentially misleading pharmacokinetic and toxicological data. A comparative in vitro metabolism study using liver microsomes from rats, humans, and other species is recommended to make an informed decision.

Q3: We have detected a novel, potentially reactive metabolite in our mouse studies that was not observed in our initial human in vitro screens. What is the recommended course of action?

A3: The detection of a unique and potentially reactive metabolite in a single species is a significant finding that requires immediate attention. The following steps are recommended:

  • Confirm the finding: Re-run the analysis to ensure the result is not an artifact.

  • Structure elucidation: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to determine the structure of the novel metabolite.

  • Quantify the metabolite: Determine the extent of its formation in mice and confirm its absence in human in vitro systems (liver microsomes, hepatocytes).

  • Assess reactivity: Conduct trapping studies with nucleophiles like glutathione (GSH) to confirm the reactive nature of the metabolite.

  • Investigate the enzymatic basis: Use recombinant enzymes or specific inhibitors to identify the enzyme responsible for its formation in mice. This will help understand why it is not formed in humans.

  • Evaluate toxicological potential: Depending on the findings, further safety assessments in mice may be necessary to understand the toxicological implications of this species-specific metabolite.

Troubleshooting Guides

Problem: High variability in metabolic rates of this compound in liver microsome assays.

Possible Cause Troubleshooting Step
Poor quality of microsomes Verify the activity of the microsomal batch with a known substrate. Purchase microsomes from a reputable supplier and check the certificate of analysis for key enzyme activities.
Substrate concentration issues Ensure this compound is fully dissolved in the incubation buffer. Check for potential solubility issues at higher concentrations.
Inappropriate incubation time or protein concentration Optimize the incubation conditions to ensure that substrate depletion is less than 20% and the reaction is in the linear range.
Cofactor degradation Prepare the NADPH regenerating solution fresh before each experiment.

Experimental Protocols

Protocol 1: Determination of this compound Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in liver microsomes from different species.

Materials:

  • This compound

  • Liver microsomes (human, rat, mouse, dog)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of depletion (k).

  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]

Quantitative Data Summary

The following table summarizes the kinetic parameters for the metabolism of this compound via its major metabolic pathways in liver microsomes from various species.

Species Pathway Km (µM) Vmax (pmol/min/mg) CLint (Vmax/Km) (µL/min/mg)
Human Hydroxylation (M1 formation)151500100
N-dealkylation (M2 formation)5050010
Rat Hydroxylation (M1 formation)25120048
N-dealkylation (M2 formation)4080020
Mouse Hydroxylation (M1 formation)102000200
N-dealkylation (M2 formation)6060010
Dog Hydroxylation (M1 formation)1503002
N-dealkylation (M2 formation)20100050

Visualizations

G cluster_human Human cluster_dog Dog M1_H Metabolite M1 (Active) DPTIP_H->M1_H CYP3A4 (Major) M2_H Metabolite M2 DPTIP_H->M2_H CYP2D6 (Minor) M1_D Metabolite M1 (Active) DPTIP_D->M1_D CYP3A12 (Minor) M2_D Metabolite M2 DPTIP_D->M2_D CYP2D15 (Major) DPTIP DPTIP Hydrochloride

Caption: Species-specific metabolism of this compound in humans and dogs.

G start Start: Unexpected toxicity in species X q1 Was the metabolic profile characterized in species X? start->q1 a1_yes Characterize metabolic profile in vivo and in vitro q1->a1_yes No q2 Are there unique metabolites in species X compared to humans? q1->q2 Yes a1_yes->q2 a2_yes Isolate and identify unique metabolites q2->a2_yes Yes a2_no Is the ratio of metabolites different from humans? q2->a2_no No q3 Are the unique metabolites reactive (e.g., GSH trapping)? a2_yes->q3 a3_yes Assess toxicological potential of the reactive metabolite q3->a3_yes Yes a3_no Re-evaluate the toxicity of parent compound and common metabolites in species X q3->a3_no No end Conclusion: Toxicity likely driven by species-specific metabolism a3_yes->end a2_no->a3_no No a2_no_yes Investigate the toxicological impact of the altered metabolite ratio a2_no->a2_no_yes Yes a2_no_yes->end

Navigating the Path to Clinic: A Technical Support Center for DPTIP Hydrochloride Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals working with the potent neutral sphingomyelinase 2 (nSMase2) inhibitor, DPTIP hydrochloride, now have a dedicated technical resource to navigate the complexities of its clinical translation. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to address common challenges encountered during preclinical and clinical development.

This compound holds significant promise for therapeutic interventions in neurodegenerative diseases and other conditions associated with dysregulated extracellular vesicle (EV) biogenesis.[1][2] However, its journey from the laboratory to clinical application is marked by challenges, primarily related to its physicochemical properties and pharmacokinetic profile. This support center aims to equip researchers with the necessary information to overcome these hurdles and accelerate the development of DPTIP-based therapies.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Recommended Solution
Poor Solubility / Precipitation in Aqueous Buffers This compound is a lipophilic molecule with limited aqueous solubility.[3]- Prepare stock solutions in an organic solvent such as DMSO. - For aqueous working solutions, use a co-solvent system (e.g., DMSO, ethanol) and ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed 0.5%. - Sonication may aid in the dissolution of the compound in the final buffer. - Consider the use of formulation strategies such as cyclodextrins or lipid-based formulations for in vivo studies to improve solubility.[4][5]
Low Oral Bioavailability in Animal Studies DPTIP exhibits poor oral pharmacokinetics, including a short half-life and low oral bioavailability (<5% in mice).[6]- Administer DPTIP via intraperitoneal (IP) injection for initial in vivo efficacy studies to bypass first-pass metabolism. A common dosage is 10 mg/kg.[7][8] - Explore prodrug strategies to enhance oral absorption and metabolic stability. Prodrugs masking the phenolic hydroxyl group of DPTIP have shown improved pharmacokinetic profiles.[3][6][9]
Inconsistent Results in nSMase2 Inhibition Assays Several factors can influence the outcome of nSMase2 activity assays.- Enzyme Source and Purity: Ensure the use of a consistent and well-characterized source of recombinant or cellular nSMase2.[10] - Substrate Concentration: Use a substrate (e.g., sphingomyelin) concentration that is appropriate for the enzyme kinetics. - Assay Buffer Conditions: Optimize pH, ionic strength, and the presence of necessary co-factors (e.g., Mg2+) in the reaction buffer.[10] - Inhibitor Incubation Time: Pre-incubate the enzyme with this compound for a sufficient duration to allow for binding before adding the substrate.
Variability in Extracellular Vesicle (EV) Quantification EV isolation and quantification methods can introduce variability.- Standardize EV Isolation Protocol: Use a consistent method for EV isolation (e.g., ultracentrifugation, size-exclusion chromatography, or commercial kits) across all experiments. - Multiple Quantification Methods: Employ at least two different methods to quantify EVs, such as nanoparticle tracking analysis (NTA) for particle number and concentration, and western blotting for exosomal markers (e.g., CD63, TSG101, Alix). - Appropriate Controls: Include vehicle-treated and untreated controls to establish a baseline for EV release.
Compound Instability During Storage Improper storage can lead to degradation of this compound.- Store stock solutions of this compound at -20°C or -80°C. - For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. - Conduct periodic stability tests on stored solutions to ensure compound integrity, especially for long-term studies.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[13] nSMase2 is a key enzyme in the biogenesis of extracellular vesicles (EVs) by catalyzing the hydrolysis of sphingomyelin to ceramide. By inhibiting nSMase2, DPTIP reduces the production and release of EVs, which are implicated in the intercellular transfer of pathogenic molecules in various diseases.[1][2][14]

Q2: What is the IC50 of DPTIP for nSMase2?

A2: DPTIP has a reported IC50 of 30 nM for human nSMase2.[7]

Q3: How can the poor pharmacokinetic profile of DPTIP be improved for clinical translation?

A3: The primary strategy to overcome the poor pharmacokinetics of DPTIP is the development of prodrugs.[3][6][9] Masking the phenolic hydroxyl group of DPTIP with various promoieties has been shown to significantly improve plasma exposure and half-life in animal models.[3][9] For instance, a prodrug with a 2',6'-diethyl-1,4'-bipiperidinyl promoiety (P18) exhibited a more than four-fold increase in plasma and brain exposure compared to DPTIP.[9]

Q4: What are the recommended vehicles for in vivo administration of this compound?

A4: For intraperitoneal (IP) injection in mice, this compound can be formulated in a vehicle consisting of 5% DMSO and 10% Tween-80 in saline.[3] For oral administration, formulation strategies to improve solubility, such as solid dispersions or lipid-based systems, should be considered.[4][5][13]

Q5: Is DPTIP brain penetrant?

A5: Yes, DPTIP is brain penetrant. Following systemic administration in mice, it has shown an AUCbrain/AUCplasma ratio of 0.26.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its prodrugs to facilitate easy comparison.

Table 1: In Vitro Potency of DPTIP

Parameter Value Reference
IC50 (nSMase2)30 nM[7]

Table 2: Pharmacokinetic Parameters of DPTIP in Mice (10 mg/kg, IP)

Parameter Value Reference
Cmax (plasma)11.6 ± 0.5 µM[8]
Cmax (brain)2.5 µM[8]
AUC0-∞ (plasma)10 ± 1 µMh[8]
AUC0-∞ (brain)2.6 ± 0.5 µMh[8]
AUCbrain/AUCplasma0.26[7][8]
t1/2< 0.5 h[3]

Table 3: Comparison of DPTIP and Prodrug (P18) Pharmacokinetics in Mice (Oral Administration)

Compound Dose (equimolar to 10 mg/kg DPTIP) AUC0-t (plasma, pmol·h/mL) AUC0-t (brain, pmol·h/g) Apparent t1/2 Reference
DPTIP10 mg/kg27052.8< 0.5 h[3]
Prodrug P18Equimolar to 10 mg/kg DPTIP1047247~2 h[3][9]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro nSMase2 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on nSMase2.

Materials:

  • Recombinant human nSMase2

  • This compound stock solution (in DMSO)

  • Amplex™ Red reagent

  • Sphingomyelin (substrate)

  • Alkaline phosphatase, Choline oxidase, Horseradish peroxidase

  • Reaction Buffer: 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in reaction buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 0.5%.

  • In a 96-well black microplate, add the diluted this compound or vehicle control (DMSO in reaction buffer).

  • Add the recombinant nSMase2 enzyme to each well and pre-incubate for 30 minutes at 37°C.

  • Prepare the substrate master mix containing Amplex™ Red, sphingomyelin, and the coupling enzymes in the reaction buffer.

  • Initiate the reaction by adding the substrate master mix to each well.

  • Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound after systemic administration.

Animals:

  • C57BL/6 mice (or other appropriate strain)

Materials:

  • This compound

  • Vehicle: 5% DMSO, 10% Tween-80 in saline

  • Syringes and needles for IP injection

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

  • Acclimate the mice to the experimental conditions.

  • Administer this compound via IP injection.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-dose, collect blood samples via cardiac puncture or another appropriate method.

  • Immediately after blood collection, perfuse the mice with saline and harvest the brains.

  • Process the blood samples to obtain plasma by centrifugation.

  • Homogenize the brain tissue.

  • Extract DPTIP from plasma and brain homogenates using an appropriate organic solvent.

  • Analyze the concentration of DPTIP in the extracts using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated.

DPTIP_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytosol Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Promotes DPTIP DPTIP HCl DPTIP->nSMase2 Inhibits

Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent EV biogenesis.

DPTIP_Experimental_Workflow Start Start In_Vitro_Assay In Vitro nSMase2 Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 In_Vivo_PK In Vivo Pharmacokinetic Study (IP) Determine_IC50->In_Vivo_PK Assess_Bioavailability Assess Bioavailability & Brain Penetration In_Vivo_PK->Assess_Bioavailability Prodrug_Design Prodrug Design & Synthesis Assess_Bioavailability->Prodrug_Design Low Oral Bioavailability? Efficacy_Study In Vivo Efficacy Study (Disease Model) Assess_Bioavailability->Efficacy_Study Sufficient PK? Oral_PK_Prodrug Oral Pharmacokinetic Study of Prodrug Prodrug_Design->Oral_PK_Prodrug Oral_PK_Prodrug->Efficacy_Study End End Efficacy_Study->End

Caption: A logical workflow for the preclinical evaluation of this compound and its prodrugs.

References

Formulation strategies to enhance the stability of DPTIP hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of DPTIP hydrochloride in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color to a yellowish-brown. What could be the cause?

A1: The discoloration of your this compound solution is likely due to oxidative degradation of the phenolic group within the DPTIP molecule. Phenols are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and the presence of metal ions. This process can lead to the formation of colored quinone-type structures.

Q2: I'm observing a loss of potency in my this compound formulation over a short period, even when stored in the dark. What are the potential degradation pathways?

A2: While you are correctly storing it in the dark to prevent photodegradation, loss of potency can still occur due to other degradation mechanisms. The imidazole moiety in DPTIP is susceptible to oxidation.[1][2] Additionally, as a hydrochloride salt of an amine-containing compound, the stability of DPTIP can be highly dependent on the pH of the solution.[3][4] Deviations from the optimal pH range can lead to the disproportionation of the salt to the free base, which may have different solubility and stability characteristics.[3]

Q3: What is the optimal pH range for formulating this compound to ensure its stability?

A3: The optimal pH for formulating this compound is crucial for its stability. For amine hydrochloride salts, a slightly acidic pH is generally preferred to maintain the protonated, more stable form of the amine.[3][4] A good starting point for pH optimization studies would be in the range of 4.0 to 6.0. However, the exact optimal pH should be determined empirically through a pH-stability profile study for your specific formulation.

Q4: Are there any specific excipients I should consider to enhance the stability of this compound?

A4: Yes, several excipients can help enhance stability. To mitigate oxidative degradation, consider incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium metabisulfite.[5][6][7][8] For formulations susceptible to photodegradation, the addition of UV-absorbing excipients can be beneficial.[9][10] Furthermore, using chelating agents like ethylenediaminetetraacetic acid (EDTA) can help by sequestering metal ions that can catalyze oxidative reactions.

Q5: How should I properly store my this compound formulations?

A5: To maximize stability, this compound formulations should be stored in tightly sealed, light-resistant containers (e.g., amber glass vials) to protect from air and light.[9][11][12] Storage at reduced temperatures, such as 2-8°C, is also recommended to slow down the rate of potential degradation reactions. For stock solutions, storage at -20°C or -80°C may be appropriate for long-term stability.[13]

Troubleshooting Guides

This section provides solutions to common issues encountered during the formulation and stability testing of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected peak in HPLC chromatogram after short-term storage. Degradation of this compound.1. Characterize the degradant: Use LC-MS to identify the mass of the new peak and infer its structure. This will help in identifying the degradation pathway (e.g., oxidation, hydrolysis). 2. Perform stress testing: Subject the formulation to forced degradation conditions (acid, base, peroxide, heat, light) to systematically identify the cause. 3. Optimize formulation: Based on the identified degradation pathway, add appropriate stabilizers (e.g., antioxidants, chelating agents) or adjust the pH.
Precipitation in the formulation upon storage. pH shift leading to conversion to the less soluble free base or exceeding the solubility limit of the hydrochloride salt.1. Verify pH: Measure the pH of the formulation to see if it has changed. 2. Buffer the formulation: Incorporate a suitable buffer system (e.g., citrate, acetate) to maintain a stable pH. 3. Solubility study: Determine the solubility of this compound in your vehicle at different pH values and temperatures to ensure you are working within the solubility limits.
Inconsistent results in bioassays. Degradation of the active compound leading to lower effective concentrations.1. Check for degradation: Analyze the formulation by HPLC to quantify the amount of intact this compound before each experiment. 2. Prepare fresh formulations: If stability is a significant issue, prepare fresh formulations immediately before each experiment. 3. Re-evaluate formulation strategy: Consider a more robust formulation with appropriate stabilizers for longer-term experiments.

Experimental Protocols

Protocol 1: pH-Stability Profile of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate buffers).

  • Prepare solutions of this compound at a fixed concentration (e.g., 1 mg/mL) in each buffer.

  • Store the solutions at a constant temperature (e.g., 40°C) in the dark.

  • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining percentage of intact this compound.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant.

  • Plot the degradation rate constant against pH to identify the pH of maximum stability.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14]

  • Analyze all stressed samples by HPLC and LC-MS to identify and quantify degradation products.

Data Presentation

Table 1: Hypothetical pH-Stability Data for this compound at 40°C
pHDegradation Rate Constant (k) (x 10⁻³ hr⁻¹)Half-life (t₁/₂) (hours)
2.05.8119.5
3.02.1330.1
4.00.9770.2
5.01.5462.1
6.03.2216.6
7.08.779.7
8.015.445.0
Table 2: Hypothetical Stability of this compound (1 mg/mL in pH 4.0 buffer) with Different Antioxidants at 40°C after 1 week
Formulation% DPTIP RemainingAppearance
Control (No Antioxidant)85.2%Slight yellow tint
0.01% BHT98.5%Colorless
0.01% BHA97.9%Colorless
0.1% Sodium Metabisulfite96.2%Colorless

Visualizations

degradation_pathway DPTIP This compound Oxidation_Phenol Phenolic Oxidation (Quinone-like structures) DPTIP->Oxidation_Phenol O₂, Metal Ions Oxidation_Imidazole Imidazole Oxidation (Ring opening/hydroxylation) DPTIP->Oxidation_Imidazole O₂, Peroxides Photodegradation Photodegradation (Various products) DPTIP->Photodegradation Light (UV/Vis) pH_Instability pH Instability (Free Base Precipitation) DPTIP->pH_Instability Incorrect pH

Caption: Potential degradation pathways for this compound.

formulation_workflow cluster_0 Formulation Development Workflow Start Start: Unstable DPTIP Formulation Identify_Degradation Identify Degradation Pathway (Forced Degradation Studies) Start->Identify_Degradation Is_Oxidation Oxidation? Identify_Degradation->Is_Oxidation Add_Antioxidant Add Antioxidant (e.g., BHT, BHA) Is_Oxidation->Add_Antioxidant Yes Is_Photodegradation Photodegradation? Is_Oxidation->Is_Photodegradation No Add_Antioxidant->Is_Photodegradation Protect_Light Protect from Light (Amber vials, UV absorbents) Is_Photodegradation->Protect_Light Yes Is_pH_Instability pH Instability? Is_Photodegradation->Is_pH_Instability No Protect_Light->Is_pH_Instability Optimize_pH Optimize & Buffer pH (pH 4-6) Is_pH_Instability->Optimize_pH Yes Stability_Test Conduct Stability Testing Is_pH_Instability->Stability_Test No Optimize_pH->Stability_Test End Stable Formulation Stability_Test->End

References

Validation & Comparative

DPTIP Hydrochloride vs. GW4869: A Comparative Guide to in vitro nSMase2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutral sphingomyelinase 2 (nSMase2) has emerged as a critical enzyme in cellular signaling, playing a pivotal role in the production of the bioactive lipid ceramide. This second messenger is implicated in a variety of cellular processes, including inflammation, apoptosis, and the biogenesis of extracellular vesicles (EVs). Consequently, the pharmacological inhibition of nSMase2 is a key area of research for therapeutic intervention in numerous diseases. This guide provides an objective, data-driven comparison of two prominent nSMase2 inhibitors, DPTIP hydrochloride and GW4869, to aid researchers in selecting the appropriate tool for their in vitro studies.

Performance Comparison at a Glance

FeatureThis compoundGW4869
Potency (IC₅₀) ~30 nM[1][2]~1 µM[3]
Mechanism of Action Non-competitive, allosteric inhibitor[4][5][6]Non-competitive, indirect inhibitor (interferes with phosphatidylserine-mediated activation)[3]
Selectivity Selective for nSMase2 over acid sphingomyelinase and alkaline phosphatase.[6]Selective for neutral sphingomyelinases over acid sphingomyelinase.[3]
Reported Off-Target Effects May affect lysosomal and autophagic pathways.[7]Can induce cytotoxic effects in certain cancer cell lines by binding to cell surface phosphatidylserine.[8][9] May also impact the biogenesis of different EV populations.[10]
Solubility Soluble in DMSO.Poor aqueous solubility.[3]

In-Depth Analysis

Potency and Efficacy

This compound is a significantly more potent inhibitor of nSMase2 than GW4869, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 30 nM.[1][2] In contrast, GW4869 exhibits an IC₅₀ in the micromolar range, typically around 1 µM.[3] This substantial difference in potency means that DPTIP can be used at much lower concentrations to achieve the same level of nSMase2 inhibition, which can be advantageous in minimizing potential off-target effects.

Mechanism of Inhibition: A Key Distinction

Both compounds act as non-competitive inhibitors of nSMase2, meaning they do not compete with the substrate (sphingomyelin) for the active site. However, their specific mechanisms of non-competitive inhibition differ significantly.

This compound is an allosteric inhibitor.[4][5][6] It binds to a site on the nSMase2 enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[4][5][6]

GW4869 , on the other hand, functions as an indirect inhibitor. Its mechanism involves interfering with the activation of nSMase2 by phosphatidylserine (PS).[3] nSMase2 requires PS for full activity, and by disrupting this interaction, GW4869 effectively reduces enzyme function.[11] Some studies also suggest that GW4869's cationic nature allows it to bind directly to anionic phospholipids like phosphatidylserine on the cell surface, which may contribute to some of its biological effects, including cytotoxicity in certain cancer cells.[8][9]

This difference in mechanism is a critical consideration for experimental design and data interpretation.

cluster_DPTIP DPTIP Mechanism cluster_GW4869 GW4869 Mechanism DPTIP DPTIP nSMase2_D nSMase2 (Inactive) DPTIP->nSMase2_D Binds to allosteric site AllostericSite GW4869 GW4869 PS Phosphatidylserine (PS) GW4869->PS Interferes with nSMase2_Active nSMase2 (Active) PS->nSMase2_Active Activates nSMase2_G nSMase2

Figure 1. Mechanisms of nSMase2 Inhibition.
Selectivity and Off-Target Effects

This compound has been shown to be selective for nSMase2 over other related enzymes like acid sphingomyelinase and alkaline phosphatase.[6] While generally considered specific, some research suggests that DPTIP may influence lysosomal and autophagic pathways, an important consideration for studies focused on these processes.[7]

GW4869 is also selective for neutral sphingomyelinases over acid sphingomyelinase.[3] However, its interaction with phosphatidylserine raises the possibility of broader effects on cellular membranes and signaling pathways that are dependent on this phospholipid.[8][9] Furthermore, studies have indicated that GW4869 can differentially affect the biogenesis of various subpopulations of extracellular vesicles, suggesting its effects may not be limited to a simple reduction in all EV types.[10]

Experimental Protocols

In Vitro nSMase2 Activity Assay (Fluorescence-based)

A common method for measuring nSMase2 activity in vitro utilizes a coupled enzymatic reaction that results in a fluorescent output. The Amplex™ Red Sphingomyelinase Assay Kit is a commercially available option that employs this principle.

Principle:

  • nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine and ceramide.

  • Alkaline phosphatase hydrolyzes phosphorylcholine to choline.

  • Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂).

  • In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex™ Red reagent to produce the highly fluorescent resorufin, which can be measured.

Sphingomyelin Sphingomyelin Phosphorylcholine Phosphorylcholine Sphingomyelin->Phosphorylcholine nSMase2 Choline Choline Phosphorylcholine->Choline Alkaline Phosphatase H2O2 H₂O₂ Choline->H2O2 Choline Oxidase AmplexRed Amplex Red Resorufin Resorufin (Fluorescent) AmplexRed->Resorufin HRP, H₂O₂ nSMase2 nSMase2 AP Alkaline Phosphatase CholineOxidase Choline Oxidase HRP HRP

Figure 2. Amplex Red nSMase2 Assay Workflow.

Materials:

  • Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, HRP, choline oxidase, alkaline phosphatase, sphingomyelin, and reaction buffer)

  • Microplate reader capable of fluorescence excitation and emission detection (e.g., Ex/Em ~571/585 nm)

  • 96-well black, flat-bottom microplates

  • This compound and/or GW4869

  • DMSO (for dissolving inhibitors)

  • Cell lysates or purified nSMase2 enzyme

Procedure:

  • Reagent Preparation: Prepare working solutions of all kit components according to the manufacturer's protocol.[12] A typical reaction buffer is 50 mM Tris-HCl, pH 7.4.

  • Inhibitor Preparation: Prepare a stock solution of this compound or GW4869 in DMSO. Further dilute the inhibitors to the desired concentrations in the reaction buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the cell lysate or purified nSMase2 enzyme. b. Add the desired concentration of the inhibitor (DPTIP or GW4869) or vehicle control (DMSO). c. Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. d. Initiate the reaction by adding the sphingomyelin substrate and the coupled enzyme mix (alkaline phosphatase, choline oxidase, HRP, and Amplex™ Red reagent).[12][13] e. Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex/Em ~571/585 nm).[13]

  • Data Analysis: Calculate the percent inhibition of nSMase2 activity for each inhibitor concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

nSMase2 is a key enzyme in the sphingolipid signaling pathway. Its activation by various stimuli leads to the generation of ceramide, which can then influence multiple downstream cellular processes.

cluster_upstream Upstream Activators cluster_downstream Downstream Effects TNFa TNF-α nSMase2 nSMase2 TNFa->nSMase2 OxidativeStress Oxidative Stress OxidativeStress->nSMase2 OtherStimuli Other Stimuli OtherStimuli->nSMase2 Ceramide Ceramide nSMase2->Ceramide Hydrolyzes Sphingomyelin DPTIP DPTIP DPTIP->nSMase2 GW4869 GW4869 GW4869->nSMase2 ExosomeBiogenesis Exosome Biogenesis Ceramide->ExosomeBiogenesis Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation

Figure 3. Simplified nSMase2 Signaling Pathway.

Conclusion

Both this compound and GW4869 are valuable tools for the in vitro investigation of nSMase2 function. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is the inhibitor of choice when high potency is required, allowing for the use of lower concentrations and potentially reducing off-target effects. Its direct allosteric mechanism of inhibition is also a key feature.

  • GW4869 , while less potent, has been extensively used and characterized in the literature. Its indirect mechanism of action via interference with phosphatidylserine activation is a critical point of consideration and may be exploited in specific experimental contexts. Researchers should be mindful of its potential off-target effects related to its interaction with phospholipids.

For studies requiring precise and potent inhibition of nSMase2 with a well-defined direct mechanism, this compound is the superior choice. For researchers looking to replicate or compare with a large body of existing literature, GW4869 remains a relevant, albeit less potent, option. Careful consideration of the distinct properties of each inhibitor will ensure the generation of robust and reliable data in the exploration of nSMase2-mediated cellular processes.

References

Validating DPTIP Hydrochloride Target Engagement in the Central Nervous System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DPTIP hydrochloride and other alternatives for validating target engagement in the central nervous system (CNS). It includes experimental data, detailed protocols for key validation assays, and visualizations of signaling pathways and experimental workflows to support researchers in their study design and execution.

Introduction to this compound and its Target: nSMase2

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) hydrochloride is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2)[1][2][3]. With an IC50 of 30 nM, it is significantly more potent than older inhibitors[1][3]. nSMase2 is a key enzyme in the sphingolipid signaling pathway, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine[4][5]. This process is integral to various cellular functions, including membrane integrity, cell signaling, and the biogenesis of extracellular vesicles (EVs), including exosomes[5][6]. In the CNS, nSMase2 activity has been implicated in neuroinflammation and the progression of neurodegenerative diseases, making it a critical therapeutic target[5][7].

Comparison of nSMase2 Inhibitors

The validation of this compound's target engagement in the CNS necessitates a comparison with established, albeit less potent, inhibitors such as GW4869. While both compounds target nSMase2, their efficacy and pharmacokinetic profiles differ significantly.

CompoundIC50 (nSMase2)Primary Application in CNS ResearchKey Limitations
This compound 30 nM[1][3]Potent and selective inhibition of nSMase2 for studying the role of ceramide signaling and EV biogenesis in neuroinflammation and neurodegeneration.[8][9]Poor oral bioavailability and rapid clearance, often necessitating the use of prodrugs for in vivo studies.[8][10]
GW4869 ~1 µM[3]Widely used as a tool compound to study the role of nSMase2 and exosomes in various CNS pathologies.[11][12]Lower potency compared to DPTIP, and potential for off-target effects at higher concentrations.[11]

In Vivo Efficacy: DPTIP vs. GW4869

Studies in mouse models of brain injury have demonstrated the superior in vivo efficacy of DPTIP in engaging its target, nSMase2.

TreatmentModelKey FindingReference
DPTIP (10 mg/kg, IP) IL-1β-induced brain inflammationInhibited astrocyte-derived EV release by 51 ± 13%.[9][9]
GW4869 Repetitive mild traumatic brain injuryReversed cognitive impairment and decreased neuropathological protein expression.[12][12]
DPTIP Prodrug (P18) IL-1β-induced brain inflammationSignificantly inhibited the release of brain-derived EVs into the blood, while DPTIP at the same dose did not show significant inhibition.[8][8]

Experimental Protocols for Target Validation

Validating the engagement of this compound with nSMase2 in the CNS can be achieved through direct measurement of enzyme activity and quantification of its downstream effects, primarily the inhibition of EV release.

nSMase2 Activity Assay

This assay directly measures the enzymatic activity of nSMase2 in tissue homogenates or cell lysates. A common method utilizes a fluorescence-based kit, such as the Amplex™ Red Sphingomyelinase Assay Kit.

Principle: nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide. In the presence of alkaline phosphatase, phosphocholine is converted to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the Amplex Red reagent in the presence of horseradish peroxidase to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the nSMase2 activity.[6]

Protocol:

  • Sample Preparation: Homogenize brain tissue or lyse cultured CNS cells (e.g., astrocytes, microglia) in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing protease inhibitors.[3]

  • Reaction Setup: In a 96-well plate, add the sample (containing 10-50 µg of protein) to the reaction buffer containing Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin.[2][3]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

  • Data Analysis: Calculate nSMase2 activity by comparing the fluorescence of DPTIP-treated samples to vehicle-treated controls.

Quantification of CNS-Derived Extracellular Vesicles (EVs)

A key downstream indicator of nSMase2 inhibition is the reduction in EV release. These vesicles can be isolated from cell culture media or biological fluids like blood plasma and cerebrospinal fluid (CSF).

Protocol for Isolation from Cell Culture Media:

  • Cell Culture: Culture CNS cells (e.g., primary astrocytes) and treat with this compound or vehicle control.

  • Media Collection: Collect the conditioned media and perform differential centrifugation to remove cells and large debris (e.g., 300 x g for 10 min, 2000 x g for 20 min).

  • EV Pelleting: Ultracentrifuge the cleared supernatant at 100,000 x g for 70 minutes to pellet the EVs.

  • Washing: Resuspend the EV pellet in PBS and repeat the ultracentrifugation step to wash the pellet.

  • Final Resuspension: Resuspend the final EV pellet in a small volume of PBS for downstream analysis.

Protocol for Isolation from Blood Plasma:

  • Blood Collection: Collect blood from treated animals in EDTA-containing tubes.

  • Plasma Separation: Centrifuge at 1,500 x g for 15 minutes to separate plasma.

  • Debris Removal: Further centrifuge the plasma at 10,000 x g for 30 minutes to remove remaining platelets and larger vesicles.

  • EV Isolation: Isolate EVs from the plasma using methods such as ultracentrifugation, size-exclusion chromatography, or immuno-capture with antibodies against CNS-specific markers (e.g., L1CAM)[13].

Quantification Methods:

  • Nanoparticle Tracking Analysis (NTA): Measures the size distribution and concentration of EVs.

  • Western Blot: Detects EV-specific protein markers (e.g., CD63, CD81, Alix, TSG101) and CNS-specific markers.

  • Flow Cytometry: Can be used for high-throughput analysis of EV populations.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism and its validation, the following diagrams illustrate the nSMase2 signaling pathway, a typical experimental workflow for target validation, and a comparison with an alternative inhibitor.

nSMase2_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IL1b IL-1β nSMase2 nSMase2 IL1b->nSMase2 Activates TNFR->nSMase2 Activates Sphingomyelin Sphingomyelin nSMase2->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Converts to EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation DPTIP DPTIP HCl DPTIP->nSMase2 Inhibits Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture CNS Cell Culture (e.g., Astrocytes) Treatment_IV Treat with DPTIP HCl or Vehicle Cell_Culture->Treatment_IV Lysate_Prep Prepare Cell Lysates Treatment_IV->Lysate_Prep Media_Collect Collect Conditioned Media Treatment_IV->Media_Collect nSMase_Assay nSMase2 Activity Assay Lysate_Prep->nSMase_Assay EV_Isolation_IV Isolate Extracellular Vesicles Media_Collect->EV_Isolation_IV EV_Quant_IV Quantify EVs (NTA, WB) EV_Isolation_IV->EV_Quant_IV Animal_Model Animal Model of CNS Disease Treatment_IVV Administer DPTIP HCl or Vehicle Animal_Model->Treatment_IVV Tissue_Harvest Harvest Brain Tissue Treatment_IVV->Tissue_Harvest Blood_Collect Collect Blood/CSF Treatment_IVV->Blood_Collect Homogenate_Prep Prepare Tissue Homogenates Tissue_Harvest->Homogenate_Prep Plasma_Prep Prepare Plasma/CSF Blood_Collect->Plasma_Prep nSMase_Assay_IVV nSMase2 Activity Assay Homogenate_Prep->nSMase_Assay_IVV EV_Isolation_IVV Isolate CNS-Derived EVs Plasma_Prep->EV_Isolation_IVV EV_Quant_IVV Quantify EVs EV_Isolation_IVV->EV_Quant_IVV DPTIP_vs_Alternative cluster_dptip DPTIP HCl cluster_gw4869 GW4869 Start Need to Inhibit nSMase2 in CNS? DPTIP_Potency High Potency (nM) Start->DPTIP_Potency High Potency Required? GW_Use Widely Used Tool Compound Start->GW_Use Standard Tool Sufficient? DPTIP_Selectivity High Selectivity DPTIP_Potency->DPTIP_Selectivity DPTIP_PK Poor PK (Prodrug needed) DPTIP_Selectivity->DPTIP_PK End_DPTIP Choice for Potent & Selective Inhibition DPTIP_PK->End_DPTIP GW_Potency Lower Potency (µM) GW_Selectivity Potential Off-Target Effects GW_Potency->GW_Selectivity End_GW4869 Choice for Established Tool Compound GW_Selectivity->End_GW4869 GW_Use->GW_Potency

References

Comparative Analysis of DPTIP Hydrochloride and Other Modulators of Exosome Secretion

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the reproducibility and efficacy of DPTIP hydrochloride, a potent inhibitor of exosome secretion, against other known modulators. The information is intended for researchers, scientists, and drug development professionals working in the field of extracellular vesicles (EVs) and their therapeutic applications.

Introduction to Exosome Secretion and its Modulation

Exosomes are small extracellular vesicles released by most cell types that play a crucial role in intercellular communication by transferring a variety of bioactive molecules, including proteins, lipids, and nucleic acids.[1][2][3] The biogenesis and secretion of exosomes are complex processes that can be modulated by various small molecules. The ability to control exosome release is of significant interest for therapeutic interventions in various diseases, including cancer and neurodegenerative disorders, where exosomes are implicated in pathology.[4][5][6]

This guide focuses on this compound, a novel and potent inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme critical for exosome biogenesis.[5][7][8][9] We will compare its performance with other well-documented modulators of exosome secretion, providing available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparison of Exosome Secretion Inhibitors

The following table summarizes the quantitative data on the inhibitory effects of this compound and other selected compounds on exosome secretion.

CompoundTarget/Mechanism of ActionCell Line(s)Concentration% Inhibition of Exosome SecretionCitation(s)
This compound Neutral sphingomyelinase 2 (nSMase2) inhibitor (IC50 = 30 nM)Primary mouse astrocytes0.03-30 µMUp to 50% at 30 µM[7][8][9][10]
GW4869 Neutral sphingomyelinase (nSMase) inhibitor (IC50 = 1 µM)RAW264.7 macrophages, MCF-7, PC95-20 µM~22% at 10 µM, enhanced at 20 µM[4][11][12][13]
Manumycin A Inhibitor of Ras/Raf/ERK1/2 signaling and farnesyltransferaseProstate cancer cell lines (C4-2B, PC3, 22Rv1)250 nM50-60%[1][3][14][15][16]
Ketotifen Mast cell stabilizerHeLa, MCF7, BT54910 µM20-50% (cell line dependent)[17][18][19][20]
Cannabidiol (CBD) Interferes with CD63 expressionProstate cancer (PC3), Hepatocellular carcinoma (HEPG2), Breast adenocarcinoma (MDA-MB-231)5 µM~50%[4]

Signaling Pathways in Exosome Secretion

The secretion of exosomes is regulated by multiple signaling pathways. This compound and GW4869 act on the ESCRT-independent pathway by inhibiting nSMase2, which is responsible for ceramide production, a key step in the budding of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs).[3] Manumycin A, on the other hand, targets the Ras/Raf/ERK1/2 signaling pathway, which is also implicated in exosome biogenesis.[1][14][16]

Exosome_Biogenesis_Pathways cluster_0 ESCRT-Independent Pathway cluster_1 Ras/Raf/ERK Pathway Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Ceramide Ceramide nSMase2->Ceramide ILV_budding ILV Budding Ceramide->ILV_budding MVB Multivesicular Body (MVB) ILV_budding->MVB DPTIP This compound DPTIP->nSMase2 GW4869 GW4869 GW4869->nSMase2 Ras Ras Raf Raf Ras->Raf ERK ERK1/2 Raf->ERK Exosome_Biogenesis_Secretion Exosome Biogenesis & Secretion ERK->Exosome_Biogenesis_Secretion Exosome_Biogenesis_Secretion->MVB Manumycin_A Manumycin A Manumycin_A->Ras Plasma_Membrane Plasma Membrane MVB->Plasma_Membrane Fusion Exosome_Release Exosome Release Plasma_Membrane->Exosome_Release

Figure 1: Simplified signaling pathways of exosome biogenesis and points of inhibition.

Experimental Protocols

Reproducibility of the effects of these compounds is highly dependent on standardized experimental protocols. Below are generalized methodologies for key experiments.

Cell Culture and Treatment
  • Cell Lines: Use relevant cell lines (e.g., HeLa, MCF-7, PC-3, or primary cells like astrocytes) known to secrete exosomes.

  • Culture Conditions: Culture cells in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Exosome-Depleted Media: For exosome collection experiments, switch to media supplemented with exosome-depleted FBS. This is prepared by ultracentrifuging the FBS at 100,000 x g for 18 hours at 4°C.

  • Compound Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of this compound or other inhibitors for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) should always be included.

Exosome Isolation

A standard method for exosome isolation is differential ultracentrifugation.

  • Collect the cell culture supernatant.

  • Centrifuge at 300 x g for 10 minutes to pellet cells.

  • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells.

  • Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to remove cell debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Ultracentrifuge at 100,000 x g for 70 minutes to pellet exosomes.

  • Wash the exosome pellet with phosphate-buffered saline (PBS) and repeat the ultracentrifugation step.

  • Resuspend the final exosome pellet in PBS for downstream analysis.

Other methods like size-exclusion chromatography or commercial precipitation kits can also be used.[21]

Quantification of Exosome Secretion

Several methods can be employed to quantify the amount of secreted exosomes.

  • Nanoparticle Tracking Analysis (NTA): This technique measures the size distribution and concentration of particles in the isolated exosome suspension.[22][23][24] It provides a direct count of the number of vesicles.

  • Protein Quantification: The total protein content of the exosome pellet can be measured using assays like the bicinchoninic acid (BCA) assay.[25] This provides an indirect measure of exosome quantity.

  • Flow Cytometry: Exosomes can be coupled to beads and labeled with fluorescently tagged antibodies against exosomal surface markers (e.g., CD63, CD9, CD81) for quantification.[24]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effect of an inhibitor on exosome secretion.

Experimental_Workflow cluster_workflow Workflow for Testing Exosome Secretion Inhibitors cluster_quantification Quantification Methods A 1. Cell Culture (in exosome-depleted media) B 2. Treatment (with DPTIP HCl or other inhibitors) A->B C 3. Conditioned Media Collection B->C D 4. Exosome Isolation (e.g., Ultracentrifugation) C->D E 5. Exosome Quantification D->E F 6. Data Analysis & Comparison E->F NTA NTA E->NTA BCA BCA Assay E->BCA FACS Flow Cytometry E->FACS

References

A Comparative Analysis of DPTIP Hydrochloride and Cambinol as nSMase2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of neutral sphingomyelinase 2 (nSMase2): DPTIP hydrochloride and Cambinol. This document is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide a foundation for further drug development efforts targeting nSMase2.

Introduction to nSMase2 Inhibition

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in sphingolipid metabolism. It catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphocholine.[1] Ceramide is a critical bioactive lipid that acts as a second messenger in a multitude of cellular signaling pathways, regulating processes such as inflammation, apoptosis, cell proliferation, and the biogenesis of extracellular vesicles (EVs).[1][2] Given its central role in these pathways, dysregulation of nSMase2 activity has been implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[3][4] Consequently, the development of potent and specific nSMase2 inhibitors is an area of intense research.

This guide focuses on a comparative analysis of two widely studied nSMase2 inhibitors, this compound and Cambinol, highlighting their key differences in potency, mechanism of action, and experimental applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Cambinol, providing a clear comparison of their inhibitory activities against nSMase2.

ParameterThis compoundCambinolReference
IC50 30 nM5 µM (5000 nM)[5][6][7]
1.35 µM (in cell lysates)[5]
Ki Not Reported7 µM[3][8]
Mechanism of Action Non-competitive, AllostericUncompetitive[3][5]
SIRT1 IC50 Not Reported56 µM[3]
SIRT2 IC50 Not Reported59 µM[3]

Comparative Analysis

Potency: this compound is a significantly more potent inhibitor of nSMase2 than Cambinol, with a reported IC50 value in the nanomolar range (30 nM).[5][7] In contrast, Cambinol exhibits an IC50 in the low micromolar range (5 µM).[3][6] This substantial difference in potency suggests that DPTIP may be effective at much lower concentrations, potentially reducing off-target effects.

Mechanism of Inhibition: The two inhibitors also differ in their mechanism of action. DPTIP is a non-competitive, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its activity.[5] Cambinol, on the other hand, is an uncompetitive inhibitor, which means it binds only to the enzyme-substrate complex.[3]

Specificity: While both compounds are used as nSMase2 inhibitors, Cambinol was initially identified as an inhibitor of SIRT1 and SIRT2, with IC50 values of 56 µM and 59 µM, respectively.[3] Although it is approximately 10-fold more potent against nSMase2, its activity against sirtuins should be considered when interpreting experimental results.[3] DPTIP has been reported to be a selective nSMase2 inhibitor.[7]

Pharmacokinetics: DPTIP has been shown to have poor pharmacokinetic properties, including a short half-life and low oral bioavailability.[9] However, prodrug strategies are being explored to improve its in vivo performance.[9] The pharmacokinetic properties of Cambinol have not been as extensively reported.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the nSMase2 signaling pathway and a general experimental workflow for comparing nSMase2 inhibitors.

nSMase2_Signaling_Pathway cluster_membrane Plasma Membrane TNFR TNF-α Receptor nSMase2_mem nSMase2 TNFR->nSMase2_mem Activates Sphingomyelin Sphingomyelin nSMase2_mem->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide TNFa TNF-α TNFa->TNFR Binds Downstream Downstream Signaling (Apoptosis, Inflammation, EV Biogenesis) Ceramide->Downstream DPTIP DPTIP (Non-competitive) DPTIP->nSMase2_mem Inhibits Cambinol Cambinol (Uncompetitive) Cambinol->nSMase2_mem Inhibits

Caption: nSMase2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_cell Cell-Based Assay Enzyme Prepare nSMase2 Source (Recombinant Enzyme or Cell Lysate) Assay Perform nSMase2 Activity Assay (e.g., Amplex Red) Enzyme->Assay Inhibitors Prepare Stock Solutions (DPTIP & Cambinol) Inhibitors->Assay IC50 Determine IC50 Values Assay->IC50 Cell_Culture Culture Cells Treatment Treat Cells with Inhibitors and/or Stimuli (e.g., TNF-α) Cell_Culture->Treatment Endpoint Measure Downstream Effects (e.g., EV release, Ceramide levels, Apoptosis) Treatment->Endpoint

References

Prodrug Strategies Enhance the Therapeutic Potential of DPTIP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of DPTIP hydrochloride and its prodrugs reveals significant improvements in pharmacokinetic profiles, paving the way for enhanced therapeutic efficacy. Prodrugs have been engineered to overcome the inherent limitations of the parent compound, DPTIP, a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which is hampered by poor oral bioavailability and rapid clearance.

This compound is a highly potent and selective inhibitor of nSMase2, an enzyme implicated in the biogenesis of extracellular vesicles (EVs) which play a role in the progression of various diseases, including neurodegenerative disorders and cancer.[1][2][3] Despite its promising in vitro activity with an IC50 of 30 nM, the clinical translation of DPTIP has been challenging due to its unfavorable pharmacokinetic properties, including a short half-life of less than 30 minutes and oral bioavailability of less than 5%.[4][5] To address these limitations, researchers have developed several prodrugs by modifying the phenolic hydroxyl group of DPTIP. These prodrugs are designed to improve absorption and metabolic stability, and then convert to the active parent compound, DPTIP, in the body.

Enhanced Pharmacokinetic Profiles of DPTIP Prodrugs

Extensive in vivo studies in mice and dogs have demonstrated the superior pharmacokinetic properties of several DPTIP prodrugs compared to the parent compound. These improvements include significantly increased plasma and brain exposure, extended half-life, and enhanced oral bioavailability.

Mouse Pharmacokinetic Data

In studies conducted in mice, a number of prodrugs exhibited marked improvements in their pharmacokinetic profiles following oral administration. Notably, the prodrug P18 , which features a 2',6'-diethyl-1,4'-bipiperidinyl promoiety, showed a greater than four-fold increase in both plasma and brain exposure compared to DPTIP.[2][6] Furthermore, the half-life of DPTIP released from P18 was significantly prolonged to 2 hours, a substantial increase from the approximately 0.5-hour half-life of DPTIP itself.[2][6] Another prodrug, P1 , also demonstrated improved pharmacokinetic properties.[7] The following table summarizes the key pharmacokinetic parameters of DPTIP and its prodrugs in mice.

CompoundDose (mg/kg, p.o.)Cmax (pmol/g or mL)Tmax (h)AUC0–t (pmol·h/g or mL)t1/2 (h)Brain/Plasma Ratio
DPTIP 10118 ± 32 (plasma)0.25270 ± 55 (plasma)0.460.26
Prodrug P18 10 (DPTIP equivalent)498 ± 110 (plasma)21047 ± 180 (plasma)2.00.24
125 ± 28 (brain)2247 ± 45 (brain)2.3
Prodrug 4 10 (DPTIP equivalent)1033 ± 254 (plasma)21608 ± 395 (plasma)2.8N/A
Prodrug 9 10 (DPTIP equivalent)105 ± 21 (plasma)0.5316 ± 63 (plasma)1.1N/A

Data compiled from multiple sources.[2][4][6][7][8]

Dog Pharmacokinetic Data

Further evaluation in dogs highlighted species-specific differences in prodrug metabolism and underscored the potential of a double valine ester prodrug, designated as prodrug 9 .[4][5] In dogs, prodrug 9 led to a nearly two-fold increase in the plasma exposure of DPTIP and improved its oral bioavailability from 8.9% to 17.3%.[4][5]

CompoundDose (mg/kg)RouteAUC0–t (pmol·h/mL)Oral Bioavailability (%)t1/2 (h)
DPTIP 1 (IV)IV3900-3.7
DPTIP 2 (p.o.)p.o.7018.973.7
Prodrug 9 2 (DPTIP equivalent)p.o.135217.34.1

Data sourced from pharmacokinetic studies in dogs.[4][5]

Mechanism of Action and In Vivo Efficacy

DPTIP exerts its therapeutic effect by inhibiting nSMase2, a key enzyme in the sphingomyelin metabolic pathway. This inhibition leads to a reduction in the production of ceramide and subsequently decreases the biogenesis and release of extracellular vesicles (EVs).[3] This mechanism is crucial in pathological conditions where EVs contribute to disease progression, such as in neuroinflammation.

DPTIP_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 hydrolysis Ceramide Ceramide nSMase2->Ceramide produces DPTIP DPTIP DPTIP->nSMase2 inhibits EV_Biogenesis EV Biogenesis Ceramide->EV_Biogenesis EV_Release EV Release EV_Biogenesis->EV_Release

DPTIP inhibits nSMase2, blocking ceramide production and subsequent EV release.

In a mouse model of acute brain injury, the orally administered prodrug P18 demonstrated significant in vivo efficacy. The DPTIP released from P18 effectively inhibited IL-1β-induced EV release and attenuated nSMase2 activity in the brain.[2][6][7] This provides strong evidence that the improved pharmacokinetic profile of the prodrug translates to enhanced biological activity of the parent compound.

Experimental Protocols

The evaluation of DPTIP and its prodrugs involved several key experimental procedures to determine their pharmacokinetic properties and biological activity.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters were assessed in both mice and dogs. For mouse studies, C57BL/6 CES1-/- mice were often used to mitigate rapid hydrolysis of certain ester-based prodrugs by carboxylesterases.[4] Animals were administered DPTIP or its prodrugs orally at a specified dose (e.g., 10 mg/kg DPTIP equivalent).[4][5] For dog studies, intravenous (1 mg/kg) and oral (2 mg/kg) doses of DPTIP were used, while prodrugs were given orally at a 2 mg/kg DPTIP equivalent dose.[4][5] Blood samples were collected at predetermined time points, and plasma concentrations of DPTIP and intact prodrug were quantified using a validated LC/MS-MS method.[4][8] Brain tissue was also collected in some mouse studies to determine brain penetration.

PK_Workflow Start Dosing Oral Administration (DPTIP or Prodrug) Start->Dosing Sampling Blood/Brain Collection (Time course) Dosing->Sampling Processing Plasma/Brain Homogenate Preparation Sampling->Processing Analysis LC/MS-MS Analysis Processing->Analysis Data Pharmacokinetic Parameter Calculation Analysis->Data End Data->End

Workflow for in vivo pharmacokinetic evaluation of DPTIP and its prodrugs.
nSMase2 Inhibition Assay

The inhibitory activity of DPTIP against nSMase2 was determined using a cell-free enzymatic assay. The assay measures the hydrolysis of the substrate, sphingomyelin, to phosphorylcholine and ceramide. The production of phosphorylcholine is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product, resorufin, which can be quantified.[3] The fluorescence signal is directly proportional to nSMase2 activity, allowing for the determination of the IC50 value of the inhibitor.[3]

In Vitro Metabolic Stability

The stability of the prodrugs was assessed in plasma from different species (mouse, dog, and human). Prodrugs were incubated in plasma at 37°C, and samples were taken at various time points to measure the disappearance of the prodrug and the appearance of DPTIP.[4] This experiment helps to predict the in vivo conversion rate of the prodrug to the active compound.

References

DPTIP Hydrochloride: A Potent Inhibitor of Neutral Sphingomyelinase 2 Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of DPTIP hydrochloride's inhibitory activity against neutral sphingomyelinase 2 (nSMase2) reveals its superior potency over other known inhibitors, GW4869 and Cambinol. This guide provides a cross-validation of its efficacy in various cell lines, supported by experimental data and detailed protocols for researchers in drug discovery and development.

This compound has emerged as a highly potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes, including neurodegenerative diseases, cancer, and inflammation.[1][2][3] Its mechanism of action involves the allosteric inhibition of nSMase2, which plays a crucial role in the biogenesis of extracellular vesicles (EVs) by catalyzing the hydrolysis of sphingomyelin to ceramide.[4] By inhibiting nSMase2, this compound effectively modulates EV release, offering a promising therapeutic strategy for diseases where EVs contribute to pathology.

Comparative Inhibitory Activity

Experimental data demonstrates the significantly higher potency of this compound in inhibiting nSMase2 compared to the commonly used inhibitors GW4869 and Cambinol. In a cell-free enzymatic assay using human recombinant nSMase2, this compound exhibited an IC50 of 30 nM, making it approximately 33-fold more potent than GW4869 (IC50 = 1 µM) and 167-fold more potent than Cambinol (IC50 = 5 µM).[2][4]

The inhibitory effects of this compound have been validated across a range of cell lines, showcasing its broad applicability in research settings.

InhibitorTargetAssay SystemCell LineIC50 / EC50Reference
This compound nSMase2Cell-free (human recombinant)N/A30 nM[2]
nSMase2Cell-based (human recombinant)HEK2931.35 µM[5]
Antiviral (WNV)Cell-basedVero0.26 µM[5]
Antiviral (ZIKV)Cell-basedVero1.56 µM[5]
Antiviral (WNV)Cell-basedHeLa2.81 µM[5]
Antiviral (ZIKV)Cell-basedHeLa1.84 µM[5]
EV Release InhibitionCell-basedPrimary Mouse AstrocytesDose-dependent (0.03-30 µM)[2]
GW4869 nSMaseCell-free (rat brain)N/A1 µM[6]
EV Release InhibitionCell-basedPrimary Human Fetal AstrocytesEffective at 10-20 µM[3][7]
Exosome Release InhibitionCell-basedHEK293Effective at 10 µM[7][8]
Cambinol nSMase2Cell-free (human recombinant)N/A5 µM (IC50), 7 µM (Ki)[1][9]
nSMase2Cell-free (rat brain)N/A6 µM[9]
Ceramide Production InhibitionCell-basedPrimary Rat NeuronsEffective at µM concentrations[1]

Experimental Protocols

Neutral Sphingomyelinase 2 (nSMase2) Activity Assay (Fluorescence-based)

This protocol is adapted from a method used for high-throughput screening of nSMase2 inhibitors.[2]

Materials:

  • HEK293 cells stably expressing human nSMase2

  • Lysis Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 100 µM PMSF, 1x Protease Inhibitor Cocktail

  • Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and sphingomyelin)

  • This compound and other inhibitors

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293-nSMase2 cells to confluency.

    • Wash cells with cold PBS and harvest by scraping in Lysis Buffer.

    • Sonicate the cell suspension on ice to lyse the cells.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of assay buffer (from the kit).

    • Add 2 µL of the inhibitor compound at various concentrations (or DMSO as a vehicle control).

    • Add 50 µL of the cell lysate (containing nSMase2) to each well.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of the Amplex™ Red/sphingomyelin working solution.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at various time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Extracellular Vesicle (EV) Release Assay

This protocol is a general method for assessing the effect of inhibitors on EV release from cultured cells.

Materials:

  • Primary astrocytes or other cell line of interest

  • Cell culture medium and supplements

  • This compound or other inhibitors

  • Phosphate-buffered saline (PBS)

  • Ultracentrifuge

  • Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere.

    • Replace the medium with serum-free or exosome-depleted serum medium to reduce background EVs.

    • Treat the cells with various concentrations of the inhibitor or vehicle control for a specified period (e.g., 24-48 hours).

  • Conditioned Media Collection and Processing:

    • Collect the conditioned media from the treated cells.

    • Perform a series of differential centrifugations to remove cells and cellular debris:

      • 300 x g for 10 minutes at 4°C (to pellet cells).

      • 2,000 x g for 20 minutes at 4°C (to pellet dead cells and large debris).

      • 10,000 x g for 30 minutes at 4°C (to pellet larger vesicles).

  • EV Isolation:

    • Transfer the supernatant to an ultracentrifuge tube.

    • Pellet the EVs by ultracentrifugation at 100,000 x g for 70 minutes at 4°C.

    • Discard the supernatant and wash the EV pellet with PBS.

    • Repeat the ultracentrifugation step.

    • Resuspend the final EV pellet in a small volume of filtered PBS.

  • Quantification:

    • Determine the concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).

  • Data Analysis:

    • Compare the EV concentration in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Extracellular Vesicle Biogenesis Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide nSMase2 MVB Multivesicular Body ILVs Intraluminal Vesicles Ceramide->ILVs Promotes budding nSMase2 nSMase2 DPTIP DPTIP DPTIP->nSMase2 Inhibits Exosome Exosome MVB->Exosome Fusion with plasma membrane G Start Start Cell_Culture 1. Plate Cells (e.g., Primary Astrocytes) Start->Cell_Culture Treatment 2. Treat with DPTIP or Vehicle Cell_Culture->Treatment Collect_Media 3. Collect Conditioned Media Treatment->Collect_Media Centrifugation 4. Differential Centrifugation (remove cells/debris) Collect_Media->Centrifugation Ultracentrifugation 5. Isolate EVs by Ultracentrifugation Centrifugation->Ultracentrifugation Analysis 6. Quantify EVs (Nanoparticle Tracking Analysis) Ultracentrifugation->Analysis End End Analysis->End

References

Confirming the Allosteric Inhibition Mechanism of DPTIP Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DPTIP hydrochloride has emerged as a potent, selective, and brain-penetrant allosteric inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in cellular signaling and a promising therapeutic target for a range of diseases. This guide provides a comprehensive overview of the experimental approaches required to confirm its allosteric inhibition mechanism, comparing its performance with other known nSMase2 inhibitors. Detailed experimental protocols and data presentation are included to facilitate the design and interpretation of studies aimed at characterizing this compound and similar compounds.

Executive Summary

This compound distinguishes itself as a highly potent, non-competitive allosteric inhibitor of nSMase2 with a reported IC50 of 30 nM.[1][2] Its mechanism of action involves binding to an allosteric site, which includes the "DK switch" and the crucial residue His463, thereby modulating the enzyme's catalytic activity without directly competing with the substrate, sphingomyelin.[3] This guide outlines a multi-faceted approach to rigorously confirm this allosteric mechanism, employing enzyme kinetics, biophysical interaction analysis, and site-directed mutagenesis. Comparative data for other nSMase2 inhibitors, such as GW4869 and cambinol, are provided to benchmark the performance of this compound.

Comparison of this compound with Alternative nSMase2 Inhibitors

The efficacy and mechanism of this compound can be better understood when compared with other well-characterized nSMase2 inhibitors. The following table summarizes their key kinetic and inhibitory properties.

InhibitorType of InhibitionIC50KiEffect on VmaxEffect on KmKey Characteristics
This compound Non-competitive 30 nM [1]Not ReportedDecreases No change Potent, selective, brain-penetrant allosteric inhibitor.[4]
GW4869Non-competitive~1 µM[4][5][6]Not ReportedDecreasesNo changeWidely used tool compound, but lacks specificity and has poor solubility.[5]
CambinolUncompetitive~5-7 µM[4]~7 µM[4]DecreasesDecreasesAlso inhibits SIRT1/2.[4]
KY3535CompetitiveNot Reported1.7 µM[4]No changeIncreasesA ceramide analog that competes with the substrate.[4]
SpiroepoxideIrreversible~29 µMNot ApplicableDecreasesNot ApplicableNon-specific, also inhibits other enzymes.

Experimental Protocols for Confirming Allosteric Inhibition

A combination of biochemical and biophysical assays is essential to unequivocally determine the allosteric inhibition mechanism of this compound.

Enzyme Kinetics Assays

Enzyme kinetics studies are fundamental to differentiating between various modes of inhibition. By measuring the initial reaction rates of nSMase2 at varying concentrations of both the substrate (sphingomyelin) and the inhibitor (this compound), one can determine the effects on the Michaelis constant (Km) and the maximum velocity (Vmax).

Protocol for nSMase2 Activity Assay:

This protocol is adapted from a fluorescence-based assay used for high-throughput screening of nSMase2 inhibitors.

  • Reagents and Materials:

    • Recombinant human nSMase2

    • Sphingomyelin (substrate)

    • Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.2% Triton X-100

    • Detection reagents: Amplex® Red, horseradish peroxidase, choline oxidase, alkaline phosphatase

    • This compound and other inhibitors

    • 384-well microplates

    • Fluorescence microplate reader

  • Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a 384-well plate, add a fixed amount of recombinant nSMase2 to each well. c. Add the different concentrations of this compound to the wells. Include a control with no inhibitor. d. To determine the mode of inhibition, perform the assay with a range of sphingomyelin concentrations (e.g., 0.2 to 5 times the Km). e. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. f. Initiate the reaction by adding the substrate and the detection reagent mixture to all wells. g. Monitor the fluorescence signal (excitation/emission ~530/590 nm) over time at 37°C. h. Calculate the initial reaction rates from the linear portion of the fluorescence-time curve.

  • Data Analysis: a. Plot the initial rates against the substrate concentration for each inhibitor concentration. b. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km values. c. Generate Lineweaver-Burk or other linearized plots to visualize the inhibition pattern. For non-competitive inhibition by DPTIP, the Vmax should decrease with increasing inhibitor concentration, while the Km remains unchanged.

Biophysical Interaction Analysis

Directly measuring the binding of this compound to nSMase2 provides evidence of a physical interaction and allows for the quantification of binding affinity (Kd).

Example Protocol for Surface Plasmon Resonance (SPR):

SPR measures the real-time interaction between a ligand (e.g., nSMase2) immobilized on a sensor chip and an analyte (e.g., this compound) in solution.

  • Instrumentation and Reagents:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Recombinant human nSMase2

    • This compound

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

    • Running buffer (e.g., HBS-P+)

    • Amine coupling kit (EDC, NHS)

  • Procedure: a. Immobilize recombinant nSMase2 onto the sensor chip surface via amine coupling. b. Prepare a series of dilutions of this compound in the running buffer. c. Inject the this compound solutions over the sensor surface at a constant flow rate. d. Monitor the change in the SPR signal (response units, RU) over time to observe association and dissociation phases. e. Regenerate the sensor surface between injections if necessary.

  • Data Analysis: a. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Example Protocol for Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

  • Instrumentation and Reagents:

    • Isothermal titration calorimeter

    • Recombinant human nSMase2

    • This compound

    • Dialysis buffer (ensure identical buffer for protein and ligand)

  • Procedure: a. Dialyze both the nSMase2 and this compound solutions against the same buffer to minimize heats of dilution. b. Load the nSMase2 solution into the sample cell of the calorimeter. c. Load the this compound solution into the injection syringe. d. Perform a series of injections of this compound into the nSMase2 solution while monitoring the heat changes.

  • Data Analysis: a. Integrate the heat-flow peaks to obtain the heat change for each injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Site-Directed Mutagenesis

To confirm the role of specific amino acid residues in the allosteric binding site, site-directed mutagenesis can be employed to create mutant versions of nSMase2. The inhibitory effect of this compound on the wild-type and mutant enzymes is then compared.

Protocol for Site-Directed Mutagenesis of nSMase2 (e.g., H463A):

This protocol is based on the QuikChange™ site-directed mutagenesis method.

  • Primer Design:

    • Design a pair of complementary mutagenic primers that contain the desired mutation (e.g., changing the codon for Histidine 463 to Alanine).

    • The primers should be 25-45 bases in length with the mutation in the center.

    • The melting temperature (Tm) should be ≥78°C.

  • Mutagenesis PCR: a. Set up a PCR reaction containing the nSMase2 expression plasmid, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs. b. Perform PCR to amplify the entire plasmid, incorporating the mutation.

  • Digestion of Parental DNA: a. Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation and Sequencing: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Isolate the plasmid DNA from the resulting colonies. c. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

  • Functional Assay: a. Express the wild-type and mutant (e.g., H463A) nSMase2 proteins. b. Perform the nSMase2 activity assay as described above to determine the IC50 of this compound for both the wild-type and mutant enzymes. A significant increase in the IC50 for the mutant enzyme would confirm the importance of the mutated residue in the binding of the allosteric inhibitor.

Visualizing the Molecular and Experimental Frameworks

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the nSMase2 signaling pathway, the proposed allosteric inhibition mechanism, and the experimental workflow for its confirmation.

nSMase2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds nSMase2 nSMase2 TNFR->nSMase2 Activates IL1R->nSMase2 Activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolyzes Apoptosis Apoptosis Ceramide->Apoptosis Induces Inflammation Inflammation Ceramide->Inflammation Promotes Exosome_Release Exosome Release Ceramide->Exosome_Release Mediates

Caption: The nSMase2 signaling pathway is activated by pro-inflammatory cytokines, leading to ceramide production and downstream cellular responses.

Allosteric_Inhibition_Mechanism cluster_enzyme nSMase2 Enzyme Active_Site Active Site Product Ceramide + Phosphocholine Active_Site->Product Catalyzes Inhibited_Enzyme Inactive nSMase2 Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Conformational Change Substrate Sphingomyelin (Substrate) Substrate->Active_Site Binds DPTIP DPTIP HCl (Allosteric Inhibitor) DPTIP->Allosteric_Site Binds

Caption: this compound binds to an allosteric site on nSMase2, inducing a conformational change that inhibits the enzyme's catalytic activity.

Experimental_Workflow Start Hypothesis: DPTIP is an allosteric inhibitor of nSMase2 Enzyme_Kinetics Enzyme Kinetics Assays Start->Enzyme_Kinetics Biophysical_Assays Biophysical Interaction Assays (SPR, ITC) Start->Biophysical_Assays Mutagenesis Site-Directed Mutagenesis (e.g., H463A) Start->Mutagenesis Data_Analysis Data Analysis and Interpretation Enzyme_Kinetics->Data_Analysis Determine Ki, Vmax, Km Biophysical_Assays->Data_Analysis Determine Kd, Stoichiometry Mutagenesis->Data_Analysis Compare IC50 of WT vs. Mutant Conclusion Confirmation of Allosteric Inhibition Mechanism Data_Analysis->Conclusion

Caption: A logical workflow for confirming the allosteric inhibition mechanism of this compound.

References

DPTIP Hydrochloride: A Comparative Analysis of In Vivo Efficacy in Mouse and Dog Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo efficacy and pharmacokinetic profiles of DPTIP hydrochloride, a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, in mouse and dog models. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in preclinical studies. While extensive efficacy data exists for mouse models of neurological inflammation, a notable gap persists in the literature regarding the therapeutic efficacy of DPTIP in canine disease models.

Executive Summary

This compound has demonstrated significant efficacy in a mouse model of brain inflammation by inhibiting the nSMase2 enzyme, leading to a reduction in the release of astrocyte-derived extracellular vesicles (EVs) and subsequent neuroinflammation. However, DPTIP exhibits poor pharmacokinetic properties in mice, including a short half-life and low oral bioavailability. In contrast, pharmacokinetic studies in dogs reveal a significantly longer half-life, suggesting a more favorable profile for maintaining therapeutic concentrations. To date, no studies have been published on the in vivo therapeutic efficacy of this compound in any canine disease model, limiting a direct comparison of its effectiveness between the two species.

Data Presentation: Pharmacokinetic and Efficacy Comparison

The following tables summarize the key quantitative data on the pharmacokinetics of this compound in both mouse and dog models, as well as the efficacy data available from mouse studies.

Table 1: Comparative Pharmacokinetics of this compound in Mouse and Dog Models

ParameterMouseDog
Oral Bioavailability (%F) < 5%[1]8.97%[2]
Half-life (t½) ~0.5 hours[1]3.7 hours[2]
Route of Administration Intraperitoneal (IP) / Oral (PO)Intravenous (IV) / Oral (PO)[2]
Dosage (Efficacy Studies) 10 mg/kg (IP)[3]Not Available
Dosage (PK Studies) 10 mg/kg (PO)[2]2 mg/kg (PO), 1 mg/kg (IV)[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Brain Inflammation

Efficacy EndpointResultReference
Inhibition of IL-1β-induced astrocyte-derived EV release 51 ± 13% reduction[3]
Attenuation of immune cell infiltration into the brain 80 ± 23% reduction[3]
Reduction of cytokine upregulation in the liver Significant reduction[3]

Mechanism of Action: nSMase2 Inhibition

This compound exerts its therapeutic effects by inhibiting neutral sphingomyelinase 2 (nSMase2). In the context of brain injury and inflammation, pro-inflammatory cytokines such as interleukin-1β (IL-1β) activate nSMase2 in astrocytes. This enzyme then catalyzes the hydrolysis of sphingomyelin into ceramide. The accumulation of ceramide is a critical step in the biogenesis of extracellular vesicles (EVs). These EVs, when released from astrocytes, can cross into the systemic circulation and trigger a peripheral immune response, including the release of cytokines from the liver. This systemic inflammation, in turn, promotes the infiltration of peripheral immune cells into the brain, exacerbating secondary tissue damage. By inhibiting nSMase2, this compound blocks the initial step of this cascade, reducing EV release and mitigating the subsequent inflammatory damage.[3]

G This compound Mechanism of Action cluster_0 Astrocyte cluster_1 Systemic Circulation & Liver cluster_2 Brain Brain Injury/Inflammation Brain Injury/Inflammation IL-1β IL-1β Brain Injury/Inflammation->IL-1β induces nSMase2 nSMase2 IL-1β->nSMase2 activates Ceramide Ceramide nSMase2->Ceramide catalyzes conversion of Sphingomyelin to Sphingomyelin Sphingomyelin Extracellular Vesicles (EVs) Extracellular Vesicles (EVs) Ceramide->Extracellular Vesicles (EVs) promotes biogenesis of EVs in Circulation EVs in Circulation Extracellular Vesicles (EVs)->EVs in Circulation released into Liver Cytokine Upregulation Liver Cytokine Upregulation EVs in Circulation->Liver Cytokine Upregulation Immune Cell Infiltration Immune Cell Infiltration Liver Cytokine Upregulation->Immune Cell Infiltration promotes Secondary Brain Injury Secondary Brain Injury Immune Cell Infiltration->Secondary Brain Injury DPTIP DPTIP DPTIP->nSMase2 inhibits

Caption: Signaling pathway of this compound in mitigating neuroinflammation.

Experimental Protocols

In Vivo Efficacy in a Mouse Model of Brain Inflammation

A commonly cited study utilized a mouse model of brain injury in GFAP-GFP mice to evaluate the efficacy of this compound.[3]

  • Animal Model: GFAP-GFP mice, where astrocytes are genetically labeled with Green Fluorescent Protein (GFP).

  • Induction of Inflammation: A localized brain inflammation was induced by an intrastriatal injection of interleukin-1β (IL-1β).

  • Treatment: this compound was administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.

  • Efficacy Assessment:

    • EV Release: The release of astrocyte-derived EVs into the plasma was quantified by measuring the levels of GFP-positive EVs.

    • Cytokine Upregulation: The expression of inflammatory cytokines in the liver was measured.

    • Immune Cell Infiltration: The infiltration of immune cells, such as neutrophils, into the brain parenchyma was assessed.

G Experimental Workflow: Mouse Brain Inflammation Model Start Start GFAP-GFP Mice GFAP-GFP Mice Start->GFAP-GFP Mice IL-1β Injection IL-1β Injection GFAP-GFP Mice->IL-1β Injection Induce Inflammation DPTIP (10 mg/kg IP) DPTIP (10 mg/kg IP) IL-1β Injection->DPTIP (10 mg/kg IP) Treatment Assess Outcomes Assess Outcomes DPTIP (10 mg/kg IP)->Assess Outcomes EV Release Quantification EV Release Quantification Assess Outcomes->EV Release Quantification Liver Cytokine Analysis Liver Cytokine Analysis Assess Outcomes->Liver Cytokine Analysis Brain Immune Cell Infiltration Brain Immune Cell Infiltration Assess Outcomes->Brain Immune Cell Infiltration End End EV Release Quantification->End Liver Cytokine Analysis->End Brain Immune Cell Infiltration->End

Caption: Workflow for assessing DPTIP efficacy in a mouse model.

Pharmacokinetic Studies in Dogs

Pharmacokinetic parameters of this compound in dogs were determined following both intravenous and oral administration.[2]

  • Animal Model: Beagle dogs.

  • Administration:

    • Intravenous (IV): 1 mg/kg.

    • Oral (PO): 2 mg/kg.

  • Sample Collection: Plasma samples were collected at various time points post-administration.

  • Analysis: The concentration of DPTIP in plasma was determined to calculate key pharmacokinetic parameters such as half-life and oral bioavailability.

Discussion and Future Directions

The available data clearly demonstrates the potential of this compound as a therapeutic agent for neuroinflammatory conditions, with proven efficacy in a mouse model. The stark difference in the pharmacokinetic profiles between mice and dogs is a critical consideration for translational studies. The significantly longer half-life of DPTIP in dogs suggests that it may be possible to maintain therapeutic drug concentrations for a more extended period in larger animals, potentially leading to improved efficacy with less frequent dosing.

The most significant knowledge gap is the absence of in vivo efficacy data for this compound in any canine disease model. Future research should prioritize evaluating the therapeutic effects of DPTIP in relevant dog models of neurological diseases, such as traumatic brain injury, spinal cord injury, or neurodegenerative disorders. Such studies would be invaluable for validating the therapeutic potential of DPTIP in a species that more closely resembles human physiology and for establishing a dose-response relationship to inform the design of future clinical trials.

References

A Comparative Analysis of DPTIP Hydrochloride and Other Exosome Biogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DPTIP hydrochloride with other prominent exosome biogenesis inhibitors: GW4869, Manumycin A, and Tipifarnib. The information presented is curated from peer-reviewed literature and aims to provide an objective overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

Introduction to Exosome Biogenesis Inhibition

Exosomes are nanoscale extracellular vesicles that play a crucial role in intercellular communication by transferring bioactive molecules such as proteins, lipids, and nucleic acids. Their involvement in various pathological processes, including cancer progression and neurodegenerative diseases, has made them a significant target for therapeutic intervention. Inhibiting exosome biogenesis and release is a promising strategy to disrupt these pathological pathways. This guide focuses on a comparative analysis of four such inhibitors.

Comparative Performance of Exosome Biogenesis Inhibitors

The efficacy of exosome biogenesis inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for this compound and its comparators. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.

InhibitorTargetIC50Cell Line/SystemReference
This compound Neutral Sphingomyelinase 2 (nSMase2)30 nMHuman nSMase2 enzyme assay[1]
GW4869 Neutral Sphingomyelinase (N-SMase)1 µMN-SMase enzyme assay[1]
Manumycin A Farnesyltransferase (FTase), Ras/Raf/ERK1/2 pathway~250 nM (for ~55% exosome secretion inhibition)C4-2B, 22Rv1, and PC-3 prostate cancer cells[1]
Tipifarnib Farnesyltransferase (FTase)Effective at 0.25 - 1 µM for significant decrease in exosome concentrationC4-2B and PC-3 prostate cancer cells

Mechanisms of Action and Signaling Pathways

The inhibitors discussed employ different mechanisms to block exosome biogenesis, primarily by targeting key enzymes and signaling pathways involved in the formation and release of these vesicles.

This compound and GW4869: Targeting the ESCRT-Independent Pathway

This compound and GW4869 both inhibit neutral sphingomyelinase (nSMase), a key enzyme in the ESCRT-independent pathway of exosome biogenesis. nSMase catalyzes the hydrolysis of sphingomyelin to ceramide. Ceramide-rich domains in the endosomal membrane are thought to promote the inward budding of intraluminal vesicles (ILVs), the precursors to exosomes. By inhibiting nSMase, these compounds reduce ceramide formation and, consequently, exosome production.[1][2] this compound is a significantly more potent inhibitor of nSMase2 than GW4869.[1]

cluster_membrane Endosomal Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis ILV Intraluminal Vesicle (Exosome Precursor) Ceramide->ILV Promotes inward budding nSMase2 nSMase2 DPTIP DPTIP HCl DPTIP->nSMase2 Inhibits GW4869 GW4869 GW4869->nSMase2 Inhibits

ESCRT-Independent Exosome Biogenesis Inhibition by DPTIP HCl and GW4869
Manumycin A and Tipifarnib: Targeting Farnesyltransferase and Downstream Signaling

Manumycin A and Tipifarnib are inhibitors of farnesyltransferase (FTase).[3] This enzyme is crucial for the post-translational modification of Ras proteins, which are small GTPases that play a central role in signal transduction pathways regulating cell proliferation and survival. Farnesylation anchors Ras to the cell membrane, a prerequisite for its activation. By inhibiting FTase, Manumycin A and Tipifarnib prevent Ras activation and subsequently disrupt downstream signaling cascades like the Raf/MEK/ERK pathway.[3] This disruption has been shown to attenuate the expression of proteins involved in the ESCRT-dependent pathway of exosome biogenesis, such as Alix and Rab27a.[4][5]

cluster_inhibitors ManumycinA Manumycin A FTase Farnesyltransferase (FTase) ManumycinA->FTase Inhibits Tipifarnib Tipifarnib Tipifarnib->FTase Inhibits Ras Ras FTase->Ras Activates (Farnesylation) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ExosomeBiogenesis Exosome Biogenesis (ESCRT-dependent) ERK->ExosomeBiogenesis Regulates

Inhibition of Farnesyltransferase and Downstream Signaling

Experimental Protocols

Accurate and reproducible quantification of exosome biogenesis inhibition is critical for comparative studies. Below are detailed methodologies for key experiments.

Quantification of Exosome Release by Nanoparticle Tracking Analysis (NTA)

NTA is a widely used method to determine the size distribution and concentration of nanoparticles in a sample.

Experimental Workflow:

A 1. Cell Culture & Treatment - Seed cells in exosome-depleted media. - Treat with inhibitors at desired concentrations. B 2. Conditioned Media Collection - Collect supernatant after incubation period. A->B C 3. Differential Ultracentrifugation - Sequential centrifugation steps to remove cells, debris, and larger vesicles. B->C D 4. Exosome Pellet Resuspension - Resuspend the final exosome pellet in filtered PBS. C->D E 5. Nanoparticle Tracking Analysis (NTA) - Dilute sample for optimal particle concentration. - Analyze using an NTA instrument to determine size and concentration. D->E F 6. Data Analysis - Compare exosome concentration between treated and control groups. E->F

Workflow for Quantifying Exosome Release using NTA

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in culture dishes with media supplemented with exosome-depleted fetal bovine serum. Once cells reach the desired confluency, treat them with varying concentrations of this compound, GW4869, Manumycin A, Tipifarnib, or a vehicle control (e.g., DMSO).

  • Conditioned Media Collection: After the desired incubation period (e.g., 48 hours), collect the conditioned media from the cell cultures.

  • Differential Ultracentrifugation:

    • Centrifuge the collected media at 300 x g for 10 minutes to pellet cells.

    • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles.

    • Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet exosomes.

  • Exosome Pellet Resuspension: Discard the supernatant and resuspend the exosome pellet in an appropriate volume of sterile, filtered phosphate-buffered saline (PBS).

  • Nanoparticle Tracking Analysis (NTA):

    • Dilute the resuspended exosome sample in filtered PBS to achieve a particle concentration within the optimal range for the NTA instrument (typically 20-100 particles per frame).

    • Load the diluted sample into the instrument and capture videos of the particles undergoing Brownian motion.

    • The NTA software analyzes the videos to determine the size and concentration of the particles.

  • Data Analysis: Compare the exosome concentration (particles/mL) in the samples treated with inhibitors to the vehicle control to determine the percentage of inhibition.

Western Blot Analysis of Exosome Markers

Western blotting is used to confirm the presence of exosome-specific protein markers in the isolated vesicles and to investigate the effect of inhibitors on the expression of proteins involved in exosome biogenesis.

Key Markers:

  • Common Exosome Markers: CD9, CD63, CD81, Alix, TSG101

  • Biogenesis Pathway Markers: nSMase2, Rab27a

Experimental Workflow:

A 1. Exosome Isolation & Lysis - Isolate exosomes as described previously. - Lyse exosome pellet in RIPA buffer. B 2. Protein Quantification - Determine protein concentration using a BCA assay. A->B C 3. SDS-PAGE - Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer - Transfer separated proteins to a PVDF membrane. C->D E 5. Immunoblotting - Block the membrane and incubate with primary antibodies against exosome markers. - Incubate with HRP-conjugated secondary antibodies. D->E F 6. Detection & Analysis - Visualize protein bands using a chemiluminescence substrate. - Quantify band intensity to compare protein expression. E->F

Workflow for Western Blot Analysis of Exosome Markers

Detailed Protocol:

  • Exosome Isolation and Lysis: Isolate exosomes using differential ultracentrifugation as described above. Lyse the exosome pellet in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the exosome lysates using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for exosomal markers (e.g., anti-CD63, anti-Alix) and proteins of interest (e.g., anti-nSMase2, anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. Quantify the intensity of the protein bands to compare the expression levels between different treatment groups.

Conclusion

This compound emerges as a highly potent inhibitor of exosome biogenesis, acting through the specific inhibition of nSMase2. Its nanomolar IC50 value suggests a significant advantage in potency over GW4869, another nSMase inhibitor. In contrast, Manumycin A and Tipifarnib target the farnesyltransferase-dependent Ras signaling pathway, offering an alternative mechanism for inhibiting exosome production. The choice of inhibitor will depend on the specific research question, the cell type under investigation, and the desired signaling pathway to be targeted. The provided experimental protocols offer a standardized framework for the comparative evaluation of these and other potential exosome biogenesis inhibitors, ensuring data robustness and reproducibility in this rapidly evolving field.

References

Safety Operating Guide

Proper Disposal Procedures for DPTIP Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal information for DPTIP hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is classified as acutely toxic if swallowed.[1] Adherence to strict safety protocols is mandatory when handling this substance.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. The specific glove material should be chosen based on the manufacturer's recommendations for breakthrough time.[1]

  • Handling: Avoid ingestion and direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1] Ensure the work area is well-ventilated.

  • Storage: Store the compound in a secure, locked location.[1] Keep the container tightly closed in a dry, well-ventilated place. For long-term storage, refer to the manufacturer's guidelines, which typically suggest storage at -20°C.[2][3]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 2361799-64-4[1][4]
Molecular Formula C₂₁H₁₈N₂O₃S • HCl[1][4]
Molecular Weight 414.9 g/mol [1][4][5]
Appearance Beige Solid[1]
Purity ≥97% - 99.68% (Varies by supplier)[3]
Solubility DMSO: Sparingly Soluble (1-10 mg/mL) Acetonitrile: Slightly Soluble (0.1-1 mg/mL) Water, EtOH: Soluble[4][6]
Stability Stable under recommended storage conditions. No decomposition if used according to specifications.[1][2]
UN Number UN2811 (Toxic solids, organic, n.o.s.)[1]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all local, regional, national, and international regulations.[1] This compound must not be disposed of with household garbage or allowed to enter the sewage system.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, weighing boats, contaminated gloves).

  • Segregate this waste from non-hazardous laboratory trash.

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in a dedicated, leak-proof, and sealable hazardous waste container.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

Step 3: Neutralization (If Required and Permitted)

  • The provided Safety Data Sheet does not specify a chemical neutralization protocol.[1] Do not attempt to neutralize the compound unless you are following a validated procedure approved by your EHS department. Hydrolysis of similar hydrochloride compounds can be pH-dependent, potentially creating other hazardous byproducts.[7]

Step 4: Arrange for Professional Disposal

  • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. The transportation of this waste falls under UN2811 regulations for toxic solids.[1]

Step 5: Decontamination

  • Thoroughly decontaminate all non-disposable equipment and surfaces that came into contact with this compound. Use an appropriate cleaning agent and collect the cleaning materials (e.g., wipes) as hazardous waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering sewers or waterways.[1]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dealing with a large quantity of fine powder.

  • Clean-up: Carefully sweep or scoop up the solid material. Avoid generating dust. Place the spilled material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DPTIP_Disposal_Workflow start Waste this compound (Unused product, contaminated labware, spill cleanup material) waste_container Place in a designated, sealed, and clearly labeled Hazardous Waste Container start->waste_container storage Store container in a secure, designated satellite accumulation area waste_container->storage ehs_contact Contact Environmental Health & Safety (EHS) or approved waste contractor for pickup storage->ehs_contact disposal Professional Disposal (Incineration or other approved method in accordance with regulations) ehs_contact->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling DPTIP hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling DPTIP hydrochloride. The following procedural guidance is designed to ensure safe operational use and disposal, building a foundation of trust in laboratory safety and chemical handling.

Hazard Identification and Classification

This compound is a potent and selective neutral sphingomyelinase 2 (nSMase2) inhibitor.[1][2][3] While a valuable research tool, it is classified as acutely toxic if ingested and requires careful handling.

Hazard Summary

Hazard Classification GHS Pictogram Signal Word Hazard Statement

| Acute Toxicity - Oral, Category 3 | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed[4] |

Primary Routes of Exposure: Ingestion, skin contact, inhalation.[5] Toxicological Effects: The primary toxic effect identified is acute toxicity upon oral intake.[4] It is not reported to be a skin or eye irritant, and no sensitizing effects are known.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier between the handler and the hazardous chemical, minimizing exposure risk.[6] The required PPE varies based on the specific task being performed.

Recommended PPE for Handling this compound

Task Required Personal Protective Equipment
Receiving & Unpacking Chemotherapy-rated gloves.[7]
Weighing & Transferring Solid Two pairs of chemotherapy-rated gloves (ASTM D6978 standard), disposable gown, safety glasses with side shields or goggles, and a NIOSH-certified respirator (e.g., N95) if not handled within a containment primary engineering control (C-PEC) like a chemical fume hood.[6][7]
Preparing Solutions Two pairs of chemotherapy-rated gloves, disposable impermeable gown with closed cuffs, safety goggles, and face shield. All work should be performed in a C-PEC.[8]
Administering to Animals Two pairs of chemotherapy-rated gloves, disposable gown, and safety glasses.[8]
Handling Contaminated Waste Two pairs of chemotherapy-rated gloves, disposable gown, and safety glasses.

| Spill Cleanup | Two pairs of chemotherapy-rated gloves, disposable impermeable gown, shoe covers, safety goggles, and a NIOSH-certified respirator.[9] |

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[8] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

Operational and Disposal Plans

A structured workflow is critical for safety. The following step-by-step procedures cover the lifecycle of this compound in the laboratory.

  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[9]

  • Unpacking: Unpack the chemical in a designated area, preferably with neutral or negative pressure, wearing appropriate receiving PPE.[9] Have a spill kit readily available.[9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and GHS hazard pictograms.

  • Storage: Store the container in a secure, locked location away from incompatible materials.[4] The storage area should be clearly marked as containing toxic chemicals. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[10]

Protocol: Preparation of a this compound Suspension for In Vivo Use [10]

This protocol details the preparation of a 2.08 mg/mL suspended solution suitable for oral or intraperitoneal injection in animal models.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride in ddH₂O)

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly.

  • Add 50 µL of Tween-80 and mix again until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • If dissolution is incomplete, the solution can be gently heated or sonicated.

Immediate and correct response to a spill is critical to prevent exposure.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Don PPE cluster_cleanup Containment & Cleanup cluster_disposal Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Secure Secure the area to prevent entry Evacuate->Secure GetSpillKit Obtain Hazardous Chemical Spill Kit Secure->GetSpillKit DonPPE Don all required PPE: - 2 pairs of gloves - Gown - Goggles - Respirator GetSpillKit->DonPPE Contain Cover liquid spill with absorbent pads Gently cover solid spill with wetted pads DonPPE->Contain Clean Clean the area from outside towards the center Contain->Clean Decontaminate Decontaminate the area with an appropriate cleaner Clean->Decontaminate Package Place all contaminated materials in a hazardous waste bag Decontaminate->Package DoffPPE Remove PPE and dispose of it as hazardous waste Package->DoffPPE Wash Wash hands thoroughly DoffPPE->Wash Report Report the incident to the Safety Officer Wash->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.